Dihydroartemisinin
Description
The exact mass of the compound (1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiprotozoals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15-/m1/s1 |
InChI Key |
BJDCWCLMFKKGEE-CMDXXVQNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Synonyms |
3alpha-hydroxydeoxydihydroartemisinin 8alpha-hydroxydeoxyartemisinin 9alpha-hydroxydeoxyartemisinin artemisinin, dihydro- dihydroartemisinin dihydroartemisinine dihydroqinghaosu dihydroquinghaosu dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer quinghaosu, dihydro- |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroartemisinin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is the active metabolite of all artemisinin-based compounds and a potent antimalarial agent in its own right.[1] Its unique 1,2,4-trioxane ring is central to its mechanism of action. Beyond its well-established role in combating malaria, a growing body of research highlights its potential as an anticancer, anti-inflammatory, and antiviral agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its underlying signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a sesquiterpene lactone characterized by an endoperoxide bridge, which is crucial for its biological activity.[3] It is derived from the reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol | [1] |
| CAS Number | 71939-50-9 | [1][4] |
| Molecular Formula | C₁₅H₂₄O₅ | [1][4][5] |
| Molecular Weight | 284.35 g/mol | [4][5] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 153 °C (decomposes) | [4] |
| Solubility | Insoluble in water (<0.1 g/L); Soluble in acetone and ethanol. | [1][2] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
Mechanism of Action
Antimalarial Activity
The primary mechanism of antimalarial action for this compound involves the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of heme by the malaria parasite within infected red blood cells.[1][3] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered free radicals. These radicals then alkylate and damage a wide array of parasite proteins and other biological macromolecules, leading to oxidative stress and ultimately, parasite death.[1][3]
Figure 1. Antimalarial Mechanism of this compound.
Anticancer Activity
This compound has demonstrated significant anticancer properties, which are also linked to its ability to generate ROS in the presence of high intracellular iron levels often found in cancer cells.[6] Beyond this, DHA modulates a complex network of signaling pathways critical for cancer cell proliferation, survival, metastasis, and angiogenesis.
Key Signaling Pathways Modulated by this compound in Cancer:
-
Inhibition of mTOR Signaling: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[7] This inhibition disrupts downstream processes such as cell proliferation and survival.[7]
-
Suppression of NF-κB Pathway: DHA can suppress the activity of nuclear factor-kappaB (NF-κB), a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[8]
-
Modulation of MAPK Pathways: The effects of DHA on mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are cell-type specific.[8] In some cancer cells, DHA inhibits ERK and JNK phosphorylation, while in others, it can activate JNK/SAPK signaling, leading to apoptosis.[8]
-
Inhibition of PI3K/Akt Pathway: this compound has been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[6]
Figure 2. Major Signaling Pathways Modulated by this compound in Cancer.
Experimental Protocols
Synthesis of this compound from Artemisinin
Principle: The lactone group of artemisinin is selectively reduced to a lactol (this compound) using a mild reducing agent, sodium borohydride (NaBH₄), in an alcoholic solvent at a controlled low temperature.[1][9]
Materials:
-
Artemisinin
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄), granular
-
Ethyl acetate
-
Acetic acid (30% in methanol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask. The concentration can be varied, for example, starting with 6.6 g of artemisinin in 40 mL of methanol.[10]
-
Cool the suspension in an ice bath to between 0 and 5°C with continuous stirring.[9]
-
Gradually add sodium borohydride in small portions over a period of 30 minutes.[10] The molar ratio of artemisinin to NaBH₄ can be tested, for instance, starting with a 1:2 ratio.[9]
-
After the addition is complete, continue to stir the reaction mixture vigorously for another hour at 0-5°C.[10]
-
Monitor the reaction progress using TLC until the artemisinin spot disappears.[10]
-
Once the reaction is complete, neutralize the mixture to a pH of 5-6 by carefully adding a 30% acetic acid solution in methanol. This step quenches the excess NaBH₄.[10]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white residue.[10]
-
Extract the this compound from the residue by washing it multiple times with ethyl acetate.[10]
-
Combine the ethyl acetate extracts and evaporate the solvent to yield the crude this compound product as a white, crystalline powder.[10] A yield of approximately 95% can be achieved.[10]
Figure 3. Workflow for the Synthesis of this compound.
Quantification of this compound
Principle: this compound, being a peroxide, liberates iodine from potassium iodide in an acidic medium. The amount of liberated iodine, which is stoichiometric to the amount of DHA, is then titrated with a standardized sodium thiosulphate solution using starch as an indicator.[5][7]
Materials:
-
This compound sample (bulk powder or tablets)
-
Absolute ethanol
-
Potassium iodide (KI) solution (e.g., 8 g/L)
-
Sulphuric acid (e.g., 0.5 M)
-
Standardized sodium thiosulphate (Na₂S₂O₃) solution (e.g., 0.05 M)
-
Starch indicator solution (1%)
-
Iodine flask (100 mL)
-
Burette
Procedure:
-
Accurately weigh about 60 mg of the this compound sample and transfer it to a 100 mL iodine flask.[5]
-
Dissolve the sample completely in 20 mL of absolute ethanol by shaking.[5]
-
Add 2.5 mL of potassium iodide solution, followed by 2.5 mL of sulphuric acid to acidify the mixture.[5]
-
Stopper the flask, shake the mixture, and place it in a dark place for 30 minutes, swirling gently at 5-minute intervals.[5]
-
Titrate the liberated iodine with the standardized 0.05 M sodium thiosulphate solution until the solution becomes a pale straw color.
-
Add a few drops of starch indicator. The solution will turn blue-black.
-
Continue the titration dropwise with sodium thiosulphate until the blue color is completely discharged.
-
Record the volume of sodium thiosulphate used. The reaction stoichiometry is 1:1 between this compound and iodine.[5][7]
Principle: This method is based on the reaction of this compound with hydroxylamine hydrochloride in an alkaline medium, which opens the lactone ring. The resulting hydroxamic acid derivative forms a colored complex with ferric chloride, which can be quantified by measuring its absorbance at a specific wavelength.[1][11]
Materials:
-
This compound standard and sample solutions (in ethanol)
-
Hydroxylamine hydrochloride solution (e.g., 0.2 M)
-
Sodium hydroxide solution (e.g., 1 M)
-
Ferric chloride solution
-
Absolute ethanol
-
Volumetric flasks (10 mL)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Pipette different aliquots (e.g., 0.5-5.0 mL) of a standard 100 µg/mL this compound solution into a series of 10 mL volumetric flasks.[1]
-
Adjust the volume in each flask to 5 mL with absolute ethanol.[1]
-
Add 2 mL of 0.2 M hydroxylamine hydrochloride to each flask and swirl to mix.[1]
-
Add 2 mL of 1 M sodium hydroxide, mix well, and place the flasks in a boiling water bath for 15 minutes.[1]
-
Remove the flasks from the water bath and allow them to cool to room temperature.
-
Add ferric chloride solution to develop the color and make up the volume to 10 mL with distilled water.
-
Measure the absorbance of the resulting wine-red complex at the wavelength of maximum absorbance (λmax), which is approximately 525 nm.[1][11]
-
Prepare a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.
Principle: HPLC separates this compound from other components in a sample based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.
Chromatographic Conditions (Example):
-
Column: Octadecylsilane bonded silica (C18), e.g., 100mm x 4.6mm, 3 µm particle size.[12]
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[12]
-
Flow Rate: 0.6 mL/min.[12]
-
Detection Wavelength: 216 nm.[12]
-
Injection Volume: 20 µL.[12]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by dilution.
-
Sample Preparation: For tablets, weigh and finely powder the tablets. Extract a known amount of the powder with the mobile phase, sonicate to dissolve, and filter through a 0.45 µm membrane filter. For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction is typically required to remove proteins and interfering substances.[10]
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Conclusion
This compound remains a cornerstone of antimalarial therapy and is a molecule of increasing interest for its therapeutic potential in other diseases, notably cancer. Its efficacy is rooted in its unique endoperoxide-containing chemical structure. A thorough understanding of its physicochemical properties, mechanism of action, and the signaling pathways it modulates is essential for the development of new therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to further explore the synthesis, analysis, and biological activities of this versatile compound.
References
- 1. bepls.com [bepls.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nijophasr.net [nijophasr.net]
- 5. nijophasr.net [nijophasr.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. cellbiopharm.com [cellbiopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103760265A - High performance liquid chromatography determination method of this compound content - Google Patents [patents.google.com]
- 12. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to its Antimalarial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin derivatives, remains a cornerstone of antimalarial therapy. Its potent and rapid parasiticidal activity against Plasmodium falciparum is primarily attributed to its unique 1,2,4-trioxane heterocycle, commonly known as the endoperoxide bridge. The prevailing mechanism of action involves a sophisticated, multi-pronged assault on the parasite, initiated by a specific activation process within the infected red blood cell. This guide provides an in-depth technical overview of the core mechanisms, detailing the activation pathway, the generation of cytotoxic radicals, the promiscuous targeting of parasite biomolecules, and the key downstream cellular consequences that culminate in parasite death. It summarizes quantitative data, outlines key experimental methodologies, and provides visual representations of the critical pathways and workflows.
Core Mechanism: Heme-Mediated Activation and Radical Generation
The antimalarial action of DHA is not direct but requires activation into a cytotoxic form. This process is intrinsically linked to the parasite's biology, specifically its catabolism of host hemoglobin.
The Role of Heme Iron
During its intraerythrocytic life stages, the malaria parasite resides within a digestive vacuole where it degrades vast quantities of host hemoglobin to acquire essential amino acids.[1][2] This process liberates large amounts of ferrous heme (Fe²⁺-protoporphyrin IX), a molecule that is toxic to the parasite and subsequently sequestered into an inert crystalline form called hemozoin.[3] However, a sufficient pool of reactive heme is available to act as the primary activator of DHA.[1][3]
The core hypothesis, supported by extensive evidence, posits that the Fe²⁺ within heme catalyzes the reductive cleavage of DHA's endoperoxide bridge.[1][3][4][5] This reaction is a critical initiating step, transforming the relatively stable pro-drug into highly reactive and damaging radical species.[3][4] The primary product is a carbon-centered radical that becomes the principal agent of molecular damage.[3]
References
- 1. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Dihydroartemisinin Endoperoxide Bridge Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, exerts its potent therapeutic effects, particularly against malaria and cancer, through the activation of its unique 1,2,4-trioxane ring, specifically the endoperoxide bridge. This activation is a critical event, leading to the generation of cytotoxic radical species. This technical guide provides an in-depth exploration of the core mechanisms governing the cleavage of the endoperoxide bridge in DHA. It consolidates current understanding of the activation process, details key experimental methodologies, presents available quantitative data, and visualizes the subsequent signaling cascades.
Introduction
Artemisinin and its derivatives are a class of drugs that have revolutionized the treatment of malaria and are showing significant promise as anti-cancer agents.[1] The pharmacophore responsible for their biological activity is the endoperoxide bridge within the 1,2,4-trioxane heterocycle. This compound (DHA) is the principal active metabolite of these compounds and is itself used as a therapeutic agent.[1] The activation of the endoperoxide bridge is the initiating step in its mechanism of action, leading to the production of reactive oxygen species (ROS) and carbon-centered radicals that induce cellular damage and trigger programmed cell death.[2][3] Understanding the intricacies of this activation process is paramount for the rational design of new, more effective derivatives and for optimizing therapeutic strategies.
This guide will systematically dissect the activation of the DHA endoperoxide bridge, focusing on the central role of iron, the nature of the radical intermediates, and the downstream cellular consequences.
The Central Role of Iron in Endoperoxide Bridge Activation
The activation of the endoperoxide bridge in DHA is widely accepted to be initiated by iron, specifically ferrous iron (Fe²⁺).[4] This is particularly relevant in the context of malaria, as the parasite degrades hemoglobin in red blood cells, leading to a high concentration of heme and free iron.[3] Similarly, cancer cells often exhibit an increased iron uptake to support their rapid proliferation, rendering them more susceptible to DHA's effects.
The interaction between Fe²⁺ and the endoperoxide bridge is thought to proceed via a reductive scission mechanism. The Fe²⁺ ion donates an electron to one of the peroxide oxygens, leading to the cleavage of the O-O bond. This initial step generates an oxygen-centered radical.
Heme vs. Non-Heme Iron
A subject of ongoing research and debate is the relative contribution of heme-bound iron versus non-heme "free" iron in the activation process. Both forms of iron have been shown to activate artemisinins. Some studies suggest that heme is the primary activator within the malaria parasite, while others provide evidence for the significant role of the intracellular labile iron pool.
Generation of Radical Species
The initial iron-mediated cleavage of the endoperoxide bridge sets off a cascade of radical reactions.
Oxygen-Centered Radicals
The immediate product of the Fe²⁺-mediated reduction is an oxygen-centered radical. This species is highly reactive and transient.
Carbon-Centered Radicals
The initially formed oxygen-centered radical can undergo intramolecular rearrangement, leading to the formation of more stable carbon-centered radicals.[4] Evidence for the formation of both primary and secondary carbon-centered radicals has been obtained through techniques like electron paramagnetic resonance (EPR) spin trapping.[5] These carbon-centered radicals are considered the principal mediators of DHA's cytotoxic effects, capable of alkylating a wide range of biological macromolecules, including proteins and heme.[6]
Downstream Signaling Pathways
The generation of ROS and carbon-centered radicals by activated DHA triggers a complex network of intracellular signaling pathways, ultimately leading to cell death. The primary modes of cell death induced by DHA are apoptosis and ferroptosis.
Apoptosis Induction
DHA has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key signaling pathways implicated in DHA-induced apoptosis include:
-
p38/MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway is a common response to oxidative stress and has been linked to DHA-induced apoptosis.[7]
-
Wnt/β-Catenin Pathway: DHA can inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a role in cell proliferation and survival.[7]
-
Hedgehog Signaling Pathway: Inhibition of the Hedgehog pathway, another critical developmental pathway often dysregulated in cancer, has been demonstrated to be a mechanism of DHA's anti-tumor activity.[8]
Oxidative Stress and Ferroptosis
The massive generation of ROS overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress. This results in lipid peroxidation, protein damage, and DNA strand breaks. Furthermore, DHA has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This is linked to the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides. The Nrf2/HO-1 pathway, a major regulator of the antioxidant response, is also modulated by DHA.[9]
Data Presentation
Table 1: Kinetic Data for Artemisinin Degradation
| Compound | Reactant | Solvent System | Reaction Order | Rate Constant (k) | Reference |
| Artemisinin | Ferrous Sulphate | Aqueous Acetonitrile | Second | 18 M⁻¹ h⁻¹ | [10] |
Note: Specific kinetic data for this compound is limited in the reviewed literature.
Table 2: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| SW 948 | Colon Cancer | ~30 | 48 | [11] |
| SW 948 | Colon Cancer | ~50 | 24 | [11] |
| T24 | Bladder Cancer | Concentration-dependent increase in apoptosis | 48 | [12] |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Synthesis of this compound from Artemisinin
Principle: This protocol describes the reduction of the lactone moiety of artemisinin to a lactol (this compound) using sodium borohydride (NaBH₄).
Materials:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Cold deionized water
Procedure: [13]
-
Suspend artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Add NaBH₄ (e.g., 0.40 g, 10.62 mmol) portion-wise over a period of 20 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at the same temperature.
-
Neutralize the reaction mixture with glacial acetic acid while still maintaining the temperature at 0-5 °C.
-
Concentrate the mixture by evaporating most of the methanol under reduced pressure.
-
Dilute the residue with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with cold water (e.g., 3 x 100 mL), and dry under vacuum.
Synthesis of Deoxy-dihydroartemisinin
Principle: This protocol involves the chemical reduction of this compound to remove the peroxide bridge, yielding deoxy-dihydroartemisinin.
Materials: [14]
-
This compound
-
Zinc pellets
-
Dilute hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
Procedure: [14]
-
Dissolve pure this compound in a suitable solvent.
-
Chemically reduce the solution using hydrogen gas generated in situ from the reaction of zinc pellets with dilute hydrochloric acid.
-
After the reaction is complete, extract the organic phase with chloroform.
-
Evaporate the chloroform to obtain the deoxy-dihydroartemisinin product.
Determination of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
ELISA plate reader
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a series of dilutions of DHA in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of DHA. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using an ELISA plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of DHA that inhibits 50% of cell growth).
LC-MS/MS for Quantification of this compound and its Metabolites
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify DHA and its metabolites in biological matrices such as plasma. The compounds are first separated by liquid chromatography and then detected and quantified by mass spectrometry.
Materials: [19][20][21][22][23]
-
Plasma samples
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium acetate
-
Internal standard (e.g., artemisinin or a stable isotope-labeled DHA)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Procedure (General Outline): [19][20][21][22][23]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50-100 µL), add the internal standard.
-
Add ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject a small volume of the supernatant onto a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for detection. This provides high selectivity.
-
Monitor the specific precursor-to-product ion transitions for DHA, its metabolites, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytes.
-
Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Activation cascade of this compound.
Caption: Key signaling pathways in DHA-induced apoptosis.
Experimental Workflows
Caption: Workflow for MTT cytotoxicity assay.
Caption: Workflow for LC-MS/MS quantification of DHA.
Conclusion
The activation of the endoperoxide bridge in this compound is a complex yet elegant process that underpins its remarkable therapeutic efficacy. The iron-catalyzed generation of cytotoxic carbon-centered radicals initiates a cascade of events, leading to profound oxidative stress and the induction of programmed cell death pathways in pathogenic organisms and cancer cells. While significant progress has been made in elucidating these mechanisms, further research is warranted to precisely quantify the kinetics and yields of radical formation and to fully map the intricate signaling networks involved. A deeper understanding of these fundamental processes will undoubtedly pave the way for the development of the next generation of endoperoxide-based therapeutics with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the structures of radicals formed in the reaction of antimalarial drug artemisinin with ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of this compound in mitigating radiation‐induced lung injury: Inhibition of ferroptosis through Nrf2/HO‐1 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characteristics and Antiplasmodial studies of the deoxy and disulphide Derivatives of this compound - Chemisty Research Journal [chemrj.org]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites this compound and this compound glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, this compound and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
- 22. cellbiopharm.com [cellbiopharm.com]
- 23. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
The Iron-Dependent Parasiticidal Action of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, remains a cornerstone of antimalarial therapy. Its potent and rapid parasiticidal activity is critically dependent on the presence of intracellular iron, particularly in the form of heme, within the Plasmodium parasite. This technical guide provides an in-depth exploration of the pivotal role of iron in the mechanism of action of DHA, detailing the biochemical pathways, downstream cellular consequences, and the experimental methodologies used to elucidate these processes. A key focus is the iron-catalyzed cleavage of DHA's endoperoxide bridge, which unleashes a torrent of reactive oxygen species (ROS) and carbon-centered radicals, inducing overwhelming oxidative stress and culminating in parasite death through mechanisms including ferroptosis. This document aims to be a comprehensive resource for researchers engaged in antimalarial drug development and the study of parasite biochemistry.
The Central Role of Iron in this compound Activation
The parasiticidal efficacy of this compound is intrinsically linked to its unique 1,2,4-trioxane heterocycle, which contains an endoperoxide bridge. This bridge is the warhead of the molecule, and its activation is a critical first step in a cascade of cytotoxic events.
Iron-Mediated Cleavage of the Endoperoxide Bridge
The prevailing mechanism of DHA activation involves a Fenton-type reaction where ferrous iron (Fe²⁺), primarily from heme, catalyzes the cleavage of the endoperoxide bridge.[1][2][3] The parasite's intraerythrocytic stages are particularly susceptible as they degrade large amounts of host hemoglobin, releasing substantial quantities of heme.[4] While free ferrous iron can also activate DHA, heme has been shown to be a more efficient activator. The reaction is initiated by the transfer of an electron from Fe²⁺ to the peroxide, leading to the formation of an oxygen-centered radical. This highly reactive intermediate then undergoes rearrangement to form a more stable carbon-centered radical, which is the primary alkylating agent responsible for the drug's promiscuous targeting of parasite macromolecules.[4]
dot
Caption: Iron-dependent activation of this compound.
The Consequences of Activation: Oxidative Stress and Macromolecular Damage
The generation of carbon-centered radicals and reactive oxygen species (ROS) upon DHA activation unleashes a multi-pronged assault on the parasite.[5][6] These highly reactive species indiscriminately damage a wide array of vital biomolecules, including proteins, lipids, and nucleic acids, leading to widespread cellular dysfunction and death.[7]
-
Protein Alkylation: The carbon-centered radicals covalently bind to parasite proteins, leading to their inactivation and aggregation. This proteotoxicity disrupts essential cellular processes.
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to loss of ionic gradients and eventual cell lysis.
-
Nucleic Acid Damage: While less emphasized, ROS can also induce damage to the parasite's DNA, contributing to its demise.
This compound and Ferroptosis: An Iron-Dependent Death Pathway
Recent evidence strongly suggests that DHA induces a form of programmed cell death known as ferroptosis in malaria parasites.[1][8] Ferroptosis is an iron-dependent process characterized by the overwhelming accumulation of lipid peroxides.
Key Features of DHA-Induced Ferroptosis
-
Iron Dependency: The process is critically dependent on the availability of labile iron, which is abundant in the parasite.
-
Lipid Peroxidation: Extensive lipid peroxidation is a hallmark of ferroptosis and a direct consequence of the ROS generated by activated DHA.
-
Inhibition by Iron Chelators: The parasiticidal activity of DHA can be antagonized by iron chelators like deferoxamine (DFO), which sequester iron and prevent the activation of the endoperoxide bridge.[1]
-
Inhibition by Lipophilic Antioxidants: Ferroptosis inhibitors that scavenge lipid peroxides can also reduce DHA's efficacy.
dot
References
- 1. malariaworld.org [malariaworld.org]
- 2. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 8. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Dihydroartemisinin from Artemisinin: A Technical Guide
An In-depth Examination of the Chemical Transformation of a Key Antimalarial Compound
This technical guide provides a comprehensive overview of the synthesis of dihydroartemisinin (DHA) from its precursor, artemisinin. This compound is the active metabolite of all artemisinin compounds and serves as a crucial intermediate in the preparation of other artemisinin-derived antimalarial drugs[1]. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Introduction
Artemisinin, a sesquiterpene lactone containing a unique endoperoxide bridge, is a potent antimalarial agent[2]. Its conversion to this compound, a lactol, is a critical step in the synthesis of more soluble and potent derivatives such as artesunate, artemether, and arteether[2][3]. The synthesis involves the selective reduction of the lactone group of artemisinin. This transformation is notable because lactones are typically resistant to reduction by mild hydride agents under standard conditions, yet this specific conversion proceeds with high efficiency[1].
Chemical Transformation
The core of the synthesis is the reduction of the lactone functional group in artemisinin to a hemiacetal (lactol) in this compound. This is typically achieved using a mild reducing agent, most commonly sodium borohydride (NaBH₄).
Caption: Chemical reduction of artemisinin to this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound from artemisinin. Two primary methods are presented: a standard batch synthesis and a continuous flow synthesis approach.
Batch Synthesis Protocol
This method is a widely used and well-established procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Artemisinin
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
30% Acetic acid in Methanol
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask.
-
Cool the suspension to 0–5 °C in an ice bath[4].
-
Slowly add sodium borohydride to the stirred suspension in small portions over a period of 30 minutes[4].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until all the artemisinin is consumed (approximately 30 minutes)[4].
-
Neutralize the reaction mixture to a pH of 5–6 by adding a solution of 30% acetic acid in methanol[4].
-
Remove the solvent under reduced pressure.
-
Extract the resulting white residue multiple times with ethyl acetate[4].
-
Combine the ethyl acetate extracts, filter, and evaporate the solvent to yield this compound as a white crystalline powder[4].
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, higher yields, and enhanced safety[5].
System Setup:
-
A continuous flow reactor system equipped with pumps, a reactor coil, and a back-pressure regulator.
Reagents and Solutions:
-
A solution of artemisinin in a suitable solvent (e.g., toluene with a co-solvent).
-
A solution of a reducing agent. While sodium borohydride can be used, its low solubility in common organic solvents presents a challenge. Alternative, more soluble but also more expensive reducing agents like lithium triethylborohydride have been employed in flow systems[6].
General Procedure:
-
Pump the artemisinin solution and the reducing agent solution into a T-mixer to initiate the reaction.
-
Pass the reaction mixture through a heated or cooled reactor coil with a defined residence time to ensure complete conversion.
-
The output from the reactor can be directly coupled with downstream processing modules for continuous workup and purification[6].
Quantitative Data
The efficiency of the synthesis of this compound from artemisinin is consistently high, as demonstrated by the following data.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference(s) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) or Lithium triethylborohydride | [1],[6] |
| Solvent | Methanol (MeOH) | Toluene/Co-solvent | [4],[6] |
| Temperature | 0–5 °C | Higher temperatures possible | [4], |
| Reaction Time | ~1 hour | Minutes (residence time) | [4],[6] |
| Yield | >90% | High conversion and yield | ,[5] |
Reaction Mechanism and Signaling Pathway
The conversion of artemisinin to this compound is a nucleophilic addition of a hydride ion to the carbonyl carbon of the lactone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pure.mpg.de [pure.mpg.de]
Dihydroartemisinin: A Technical Guide to its Anticancer Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its promising anticancer activities. This technical guide provides an in-depth overview of the multifaceted mechanisms through which DHA exerts its oncostatic effects. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the molecular pathways, experimental validation, and quantitative data associated with DHA's anticancer properties. This document summarizes key findings on DHA's ability to induce apoptosis, trigger cell cycle arrest, inhibit angiogenesis and metastasis, and induce ferroptosis. Detailed experimental protocols for investigating these effects are provided, alongside visualized signaling pathways to facilitate a deeper understanding of its mode of action.
Introduction
Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents with high efficacy and minimal toxicity. This compound (DHA), an active metabolite of artemisinin derivatives, has emerged as a promising candidate in cancer therapy.[1][2] Beyond its well-established antimalarial effects, a growing body of evidence demonstrates its potent cytotoxicity against a wide array of cancer cell types.[2] DHA's anticancer activity is attributed to its ability to induce various forms of cell death and inhibit key processes in tumor progression, including proliferation, angiogenesis, and metastasis.[1][3] This guide delves into the core anticancer properties of DHA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Mechanisms of Anticancer Activity
DHA's anticancer effects are pleiotropic, targeting multiple signaling pathways and cellular processes critical for tumor growth and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. DHA has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in DHA-induced apoptosis include the activation of caspases, particularly caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade.[4]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. DHA can halt the progression of the cell cycle, primarily at the G1 and G2/M phases, thereby inhibiting cancer cell division.[3][7][8] This is often associated with the downregulation of key cell cycle regulators such as cyclin D1 and proliferating cell nuclear antigen (PCNA).[3] In colorectal cancer cells, DHA has been shown to cause G2 arrest.[7] In A549 lung cancer cells, DHA treatment leads to G1 phase arrest.[3]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. DHA exhibits potent anti-angiogenic properties by inhibiting endothelial cell migration and tube formation.[9][10] It has been shown to downregulate the expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and its receptor, VEGFR2.[11] The anti-angiogenic effects of DHA can be investigated using in vivo models like the chicken chorioallantoic membrane (CAM) assay.[9][10][12][13][14]
Inhibition of Metastasis
Metastasis is the primary cause of cancer-related mortality. DHA can suppress cancer cell migration and invasion, key steps in the metastatic cascade.[15][16][17] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[15]
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[18][19] DHA has been shown to induce ferroptosis in several cancer types, including head and neck carcinoma and leukemia.[18][20] This is often mediated by the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides.[21] The induction of ferroptosis by DHA can be confirmed by measuring intracellular ROS levels, lipid peroxidation, and the expression of ferroptosis-related proteins.[20][21]
Key Signaling Pathways Modulated by this compound
DHA exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by DHA.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. DHA has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: DHA inhibits the PI3K/AKT/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation, immunity, and cell survival. Its aberrant activation is common in many cancers. DHA can suppress NF-κB activation, leading to the downregulation of its target genes involved in cell proliferation and survival.
Caption: DHA suppresses the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway plays a critical role in cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. DHA has been shown to inhibit this pathway.
Caption: DHA inhibits the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of DHA in various cancer cell lines and provide details on in vivo study dosages.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Colorectal Cancer | SW1116 | 63.79 ± 9.57 | 24 | [22] |
| Colorectal Cancer | SW480 | 65.19 ± 5.89 | 24 | [22] |
| Colorectal Cancer | SW620 | 15.08 ± 1.70 | 24 | [22] |
| Colorectal Cancer | DLD-1 | 38.46 ± 4.15 | 24 | [22] |
| Colorectal Cancer | HCT116 | 25.33 ± 2.11 | 24 | [22] |
| Colorectal Cancer | COLO205 | 20.78 ± 2.54 | 24 | [22] |
| Lung Cancer | PC9 | 19.68 | 48 | [1] |
| Lung Cancer | NCI-H1975 | 7.08 | 48 | [1] |
| Liver Cancer | Hep3B | 29.4 | 24 | [1] |
| Liver Cancer | Huh7 | 32.1 | 24 | [1] |
| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [1] |
| Liver Cancer | HepG2 | 40.2 | 24 | [1] |
| Breast Cancer | MCF-7 | 20.2 | 72 | [23] |
| Ovarian Cancer | Hey | ~40 | 72 | [24][25] |
| Ovarian Cancer | IGROV-1 | ~40 | 72 | [24][25] |
| Ovarian Cancer | A2780 | 0.86 (DHA-melphalan hybrid) | 48 | [26] |
| Ovarian Cancer | OVCAR3 | 0.83 (DHA-melphalan hybrid) | 48 | [26] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Model | Mouse Strain | DHA Dosage | Treatment Duration | Outcome | Reference |
| Ovarian Cancer | KpB mice | 15 mg/kg, daily | 4 weeks | Significant inhibition of tumor volume and weight | [24][25][27] |
| Neuroblastoma | Syngeneic A/J mice | 12.3–14.6 g/d (human equivalent) | Prophylactic | Complete blockage of tumor formation | [2] |
| Ovarian Cancer PDX | - | 3.9% (w/w of fat) in diet | - | Reduction in tumor growth, increased necrosis, improved survival | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of DHA.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (DHA) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHA (e.g., 0, 10, 20, 30, 50, 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
DHA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of DHA for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[4][6][28]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
DHA-treated and control cells
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% ethanol
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of DHA for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).[3][7]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3][29]
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
For invasion assay: Matrigel or other basement membrane matrix
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
-
-
Procedure:
-
For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[16]
-
Seed cancer cells (pre-starved in serum-free medium) into the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add DHA at the desired concentrations to the upper chamber.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration/invasion.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.[17][30][31]
-
Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)
This in vivo assay evaluates the pro- or anti-angiogenic effects of a substance.
-
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile filter paper discs or sponges
-
DHA solution
-
Stereomicroscope with a camera
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7-9, place a sterile filter paper disc or sponge soaked with DHA solution (or vehicle control) onto the CAM.[9][10][12][13][14]
-
Seal the window and return the eggs to the incubator for 48-72 hours.
-
After incubation, observe and photograph the blood vessels around the disc under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density.
-
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Materials:
-
DHA-treated and control cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, total AKT, NF-κB, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.[32]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[32][33]
-
Measurement of Ferroptosis
This involves assessing key markers of ferroptotic cell death.
-
Materials:
-
DHA-treated and control cells
-
Reagents for measuring lipid ROS (e.g., C11-BODIPY 581/591)
-
Reagents for measuring malondialdehyde (MDA) levels (a marker of lipid peroxidation)
-
Reagents for measuring glutathione (GSH) levels
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Lipid ROS Measurement:
-
Treat cells with DHA.
-
Load the cells with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.[20]
-
-
MDA Assay:
-
Collect cell lysates after DHA treatment.
-
Perform a colorimetric or fluorometric assay to measure MDA levels according to the manufacturer's instructions.[20]
-
-
GSH Assay:
-
Prepare cell lysates from DHA-treated cells.
-
Use a commercially available kit to measure the levels of reduced glutathione (GSH).[20]
-
-
Conclusion
This compound demonstrates significant promise as an anticancer agent due to its ability to target multiple facets of cancer biology. Its capacity to induce apoptosis and ferroptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis underscores its potential for broad-spectrum antitumor activity. The modulation of key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT provides a molecular basis for its observed effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of DHA in oncology. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DHA) induces caspase-3-dependent apoptosis in human lung adenocarcinoma ASTC-a-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]
- 15. Docosahexaenoic acid suppresses breast cancer cell metastasis by targeting matrix-metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e-century.us [e-century.us]
- 25. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. corning.com [corning.com]
- 32. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 33. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
Whitepaper: Dihydroartemisinin's Effect on Cancer Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has emerged as a potent anti-cancer agent with a favorable safety profile.[1][2][3] Initially developed as an antimalarial drug, its efficacy in oncology is now being extensively investigated.[2][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying DHA's anti-tumor activity, focusing on its modulation of core cancer cell signaling pathways. We detail its role in inducing apoptosis, instigating cell cycle arrest, and inhibiting angiogenesis and metastasis. Quantitative data on its cytotoxic effects across various cancer cell lines are presented, alongside detailed protocols for key experimental assays. Visual diagrams of the signaling cascades and experimental workflows are provided to facilitate a deeper understanding of DHA's multifaceted impact on cancer cell biology.
Core Signaling Pathways Modulated by this compound
DHA exerts its anti-neoplastic effects by targeting multiple critical signaling pathways that govern cancer cell proliferation, survival, and dissemination.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells. DHA has been shown to induce apoptosis in a wide array of cancer types through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] A primary mechanism involves the generation of reactive oxygen species (ROS) due to the cleavage of DHA's endoperoxide bridge in the presence of intracellular iron.[6]
Key Mechanisms:
-
ROS-Mediated Mitochondrial Pathway: DHA treatment leads to an accumulation of ROS, which in turn decreases the mitochondrial membrane potential.[1] This triggers the release of cytochrome c and apoptotic inducing factor (AIF) from the mitochondria into the cytoplasm.[1] The release of these factors activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1][2] This process is also characterized by an increased Bax/Bcl-2 ratio, further promoting apoptosis.[1]
-
Death Receptor Pathway: DHA can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.[2][5]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as glioblastoma, DHA induces ER stress, which activates caspase-12, contributing to apoptosis.[2]
-
Inhibition of Survival Pathways: DHA suppresses pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3, which would otherwise inhibit apoptosis.[2][7]
Cell Cycle Arrest
DHA effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/G0 or G2/M phases.[4][8] This prevents cancer cells from replicating their DNA and dividing.
Key Mechanisms:
-
G1/G0 Arrest: In pancreatic cancer cells, DHA causes G0/G1 arrest by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6, while upregulating cell cycle inhibitors like p21Cip1 and p27Kip1.[8]
-
G2/M Arrest: In esophageal cancer cells, DHA induces G2/M arrest through ROS-mediated autophagy.[9]
-
Targeting CDK1/CCNB1/PLK1: In colorectal cancer, DHA has been found to directly bind to the CDK1/CCNB1 complex, inhibiting the activation of the CDK1/CCNB1/PLK1 signaling axis, which is crucial for cell cycle progression.[4]
-
FOXM1 Regulation: In head and neck carcinoma, DHA-induced cell cycle arrest is mediated through the Forkhead box protein M1 (FOXM1).[10]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[7] DHA exhibits potent anti-angiogenic properties by targeting several key signaling pathways.
Key Mechanisms:
-
HIF-1α/VEGF Pathway: DHA inhibits the phosphorylation of p65, which reduces the activity of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequently decreases the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis.[2][7]
-
PI3K/Akt/mTOR Pathway: DHA suppresses the PI3K/Akt/mTOR signaling cascade, which is known to promote VEGF secretion through HIF-1α-dependent mechanisms.[7] By inhibiting this pathway, DHA reduces the expression of key angiogenic factors including VEGFR2 and CD31.[7]
-
VEGFR1 Upregulation: DHA can also inhibit angiogenesis by increasing the expression of VEFGR1, which acts as a decoy receptor, preventing VEGF from binding to its active receptor, VEFGR2.[2]
Suppression of Metastasis and Invasion
Metastasis is the primary cause of cancer-related mortality. DHA has demonstrated the ability to inhibit the invasion and metastasis of cancer cells.[2][11]
Key Mechanisms:
-
Inhibition of EMT: DHA can reverse the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties. It achieves this by inhibiting the TGF-β/Smad signaling pathway, which is a key regulator of EMT.[2][12]
-
Downregulation of MMPs: DHA reduces the production and secretion of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2][3] These enzymes are responsible for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.
-
PKC/MAPK and NF-κB/AP-1 Inhibition: DHA has been shown to suppress tumor cell invasion by inhibiting PKCα/Raf/MAPKs and the downstream NF-κB and AP-1 transcription factors, which regulate MMP expression.[3]
-
Hedgehog Pathway Inhibition: In epithelial ovarian cancer, DHA inhibits cell migration and invasion by suppressing the Hedgehog (Hh) signaling pathway, specifically by decreasing the expression of Smo and GLI1.[13]
Quantitative Data Presentation
The cytotoxic efficacy of DHA is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 24h | 129.1 | [9][14] |
| Breast Cancer | MDA-MB-231 | 24h | 62.95 | [9][14] |
| Colorectal Cancer | HCT116 | 48h | 21.45 | [4] |
| Colorectal Cancer | DLD-1 | 24h | 15.08 ± 1.70 | [15] |
| Colorectal Cancer | SW620 | 24h | 38.46 ± 4.15 | [15] |
| Liver Cancer | HepG2 | 24h | 40.2 | [9] |
| Liver Cancer | Hep3B | 24h | 29.4 | [9] |
| Liver Cancer | Huh7 | 24h | 32.1 | [9] |
| Lung Cancer | NCI-H1975 | 48h | 7.08 | [9] |
| Lung Cancer | PC9 | 48h | 19.68 | [9] |
| Ovarian Cancer | A2780 | 48h | ~10-20 | [5] |
| Ovarian Cancer | OVCAR-3 | 48h | ~5-10 | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of DHA's effects on cancer cells.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2 × 10^6 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of DHA. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS) to each well.[18][19]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[17][18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protein Expression - Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into how DHA affects the expression and phosphorylation status of proteins within signaling pathways.[20]
Protocol:
-
Cell Lysis: After treating cells with DHA for the desired time, wash them twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[20][21]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21][22]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane.[20]
-
Imaging and Analysis: Capture the chemiluminescent signal using a CCD imager or X-ray film.[20] Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.[22]
Apoptosis and Cell Cycle Analysis - Flow Cytometry
Flow cytometry is a powerful technique to rapidly analyze large populations of cells, making it ideal for quantifying apoptosis and determining cell cycle distribution.[23][24][25]
Protocol for Apoptosis (Annexin V/PI Staining):
-
Cell Preparation: Culture and treat cells with DHA as described previously. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[26]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer within 1 hour.[26] The results will distinguish between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Protocol for Cell Cycle Analysis:
-
Cell Preparation: Harvest DHA-treated cells as described above.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
This compound demonstrates significant anti-cancer activity by modulating a complex network of signaling pathways essential for tumor progression. Its ability to concurrently induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis makes it a highly promising candidate for cancer therapy, both as a standalone agent and in combination with existing treatments.[5][6] The quantitative data and experimental protocols provided herein serve as a technical guide for researchers aiming to further elucidate its mechanisms of action and explore its therapeutic potential. Future research should focus on clinical trials to validate these preclinical findings, optimize dosing strategies, and identify predictive biomarkers to guide its use in personalized oncology.
References
- 1. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. ovid.com [ovid.com]
- 4. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice [frontiersin.org]
- 12. This compound inhibits the tumorigenesis and metastasis of breast cancer via downregulating CIZ1 expression associated with TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. 2.4. Western blot analysis [bio-protocol.org]
- 22. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
A Technical Guide to the Anti-inflammatory Effects of Dihydroartemisinin
Executive Summary: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent.[1] Beyond its parasiticidal properties, a robust body of evidence has illuminated its potent anti-inflammatory and immunomodulatory capabilities.[2][3][4] DHA exerts these effects through a multi-pronged mechanism, targeting several key signaling pathways at the heart of the inflammatory cascade. This technical guide provides an in-depth analysis of DHA's anti-inflammatory mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core signaling pathways involved. The document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for inflammatory and autoimmune diseases.
Core Mechanisms of Anti-inflammation
This compound's anti-inflammatory efficacy stems from its ability to modulate critical intracellular signaling networks that govern the production of inflammatory mediators, immune cell activation, and tissue damage. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways, suppression of JAK/STAT signaling, attenuation of inflammasome activation, and the reciprocal regulation of T-cell differentiation.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate gene transcription.[6]
DHA potently disrupts this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα.[7] This action prevents the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes.[6][7] Some studies suggest DHA may also impact upstream signaling components, including TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1).[7]
Caption: DHA inhibits the NF-κB pathway by preventing IκBα phosphorylation and degradation.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascades, including the p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are crucial for translating extracellular stimuli into cellular responses like inflammation.[5] DHA has been shown to selectively inhibit the phosphorylation of p38 MAPK and ERK, without significantly affecting the JNK pathway.[7][8] By attenuating p38 and ERK activation, DHA further curtails the inflammatory response.
Caption: DHA selectively inhibits the phosphorylation of p38 MAPK and ERK signaling pathways.
Suppression of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors. Dysregulation of this pathway, particularly the JAK2/STAT3 axis, is implicated in numerous inflammatory and autoimmune diseases.[9] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[10]
DHA has been identified as a potent inhibitor of this pathway, specifically targeting JAK2 and STAT3.[10][11][12] It reduces the phosphorylation of both JAK2 and STAT3, thereby blocking the downstream signaling cascade that leads to inflammation and fibrosis.[9][13]
Caption: DHA suppresses the JAK/STAT pathway by inhibiting the phosphorylation of JAK2.
Attenuation of Inflammasome Activation
Inflammasomes are cytosolic multi-protein complexes that play a critical role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[14] DHA has been shown to suppress the activation of the NLRP3 and AIM2 inflammasomes.[8][15] By inhibiting inflammasome assembly and activation, DHA effectively reduces the secretion of potent inflammatory mediators, particularly IL-1β.[8][16] This action is partly linked to its effects on upstream pathways like JAK/STAT and its ability to induce autophagy, which can clear inflammasome components.[16][17]
Caption: DHA prevents the assembly and activation of the NLRP3/AIM2 inflammasome complex.
Reciprocal Regulation of T-Cell Differentiation via mTOR
In autoimmune and chronic inflammatory conditions, the balance between pro-inflammatory T helper (Th) cells (especially Th1 and Th17) and anti-inflammatory regulatory T (Treg) cells is often disrupted. The mammalian target of rapamycin (mTOR) pathway is a key regulator of this balance. DHA has been shown to modulate the mTOR pathway.[18][19] By attenuating mTOR signaling, DHA potently suppresses the differentiation of pathogenic Th cells while simultaneously promoting the generation of Treg cells.[18][19] This dual action helps to restore immune homeostasis and ameliorate disease in models of autoimmunity.[18]
Quantitative Effects of this compound
The anti-inflammatory effects of DHA have been quantified in numerous preclinical models. The following tables summarize key findings from both in vitro and in vivo studies.
Table of In Vitro Studies
| Cell Line | Stimulus | DHA Concentration | Key Quantitative Findings | Reference |
| RAW264.7 Macrophages | LPS | 12.5 - 100 µM | Dose-dependent inhibition of TNF-α, IL-6, and NO release. | [20] |
| THP-1 Macrophages | - | 0.2 - 0.4 µM | Markedly reduced protein levels of NLRP3. | [16] |
| Rat Chondrocytes | TNF-α | 1 µM | Inhibited TNF-α-induced expression of MMP-3, MMP-9, and ADAMTS5. | [6] |
| HaCaT Keratinocytes | TNF-α + IFN-γ | 32.51 µg/ml (IC50) | Inhibited cell proliferation and significantly reduced mRNA of IL-17A & IL-23. | [21] |
| A431 cSCC cells | - | Time & Conc. dependent | Inhibited cell proliferation, invasion, and migration. | [15] |
Table of In Vivo Studies
| Animal Model | Species | DHA Dosage & Route | Key Quantitative Findings | Reference |
| DSS-Induced Colitis | Mouse | Not Specified | Reduced production of IL-1β, IL-6, and TNF-α; suppressed NLRP3 inflammasome. | [8] |
| Bleomycin-Induced Pulmonary Fibrosis | Rat | 25, 50, 100 mg/kg/d (i.p.) | Dose-dependently reduced serum IL-1β, IL-6, TNFα, and CCL3. | [9][13][22] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 25 mg/kg (i.p.) | Reduced disease incidence and severity; decreased Th cells and increased Treg cells. | [18] |
| Collagen-Induced Arthritis (CIA) | Mouse | Not Specified | Decreased serum levels of IL-1β and IL-6; alleviated paw edema and bone destruction. | [16] |
| Imiquimod-Induced Psoriasis | Mouse | 25 & 50 mg/kg/d (i.g.) | Reduced skin severity scores; decreased mRNA of IL-17A, IL-22, and IL-23 in skin. | [21] |
| CCl4-Induced Inflammation | Balb/C Mouse | 50 & 100 mg/kg (oral) | Attenuated reduction in body weight; reduced inflammatory markers. | [23] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines the methodologies for key experiments cited in the evaluation of DHA's anti-inflammatory properties.
In Vitro Anti-inflammatory Assay (RAW264.7 Macrophages)
This protocol is designed to assess the ability of DHA to inhibit the production of inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates (for viability assays) or 24-well plates (for mediator measurement) and allowed to adhere overnight.
-
DHA Pre-treatment: Cells are pre-treated with various concentrations of DHA (e.g., 12.5, 25, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.[20]
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Quantification of Mediators:
-
Nitric Oxide (NO): The supernatant is collected, and NO production is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): Levels in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[20]
-
-
Viability Assay: Cell viability after treatment is assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity.[20]
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., iNOS, COX-2, p-p65, IκBα).[20]
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is used to evaluate the efficacy of DHA in a setting of lung inflammation and fibrosis.[9][13]
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week prior to the experiment.
-
Model Induction: Rats are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury. Control animals receive sterile saline.
-
DHA Administration: DHA is dissolved in a suitable vehicle (e.g., DMSO and polysorbate 80 mixture). Treatment groups receive daily intraperitoneal (i.p.) injections of DHA at various doses (e.g., 25, 50, 100 mg/kg) starting from the day of bleomycin instillation.[13]
-
Monitoring: Animals are monitored daily for clinical signs and body weight changes.
-
Sample Collection: At specific time points (e.g., day 7 for inflammation, day 28 for fibrosis), animals are euthanized. Blood is collected for serum cytokine analysis (ELISA), and lungs are harvested.
-
Analysis:
-
Histopathology: One lung lobe is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin & Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[13]
-
Biochemical Analysis: Lung tissue can be homogenized to measure hydroxyproline content as an index of collagen deposition.
-
Molecular Analysis: Lung tissue is used for Western blot (to measure p-JAK2, p-STAT3) and qRT-PCR (to measure gene expression of inflammatory markers).[9]
-
Caption: General experimental workflow for evaluating the anti-inflammatory effects of DHA.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties by comprehensively targeting multiple, interconnected signaling pathways, including NF-κB, MAPKs, JAK/STAT, and the NLRP3 inflammasome. Its ability to also modulate immune cell differentiation underscores its potential as a multifaceted therapeutic agent. The quantitative data from a range of preclinical models of inflammatory diseases—from colitis and arthritis to psoriasis and pulmonary fibrosis—provide a strong rationale for its further development.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for human inflammatory and autoimmune diseases.
-
Pharmacokinetics and Bioavailability: Optimizing drug delivery systems and formulations to improve the bioavailability and targeted delivery of DHA will be crucial for clinical success.
-
Long-term Safety: While DHA has a good safety profile in the context of short-term malaria treatment, its long-term safety profile for chronic inflammatory conditions needs thorough investigation.
References
- 1. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits catabolism in rat chondrocytes by activating autophagy via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling | Aging [aging-us.com]
- 10. This compound as a Putative STAT3 Inhibitor, Suppresses the Growth of Head and Neck Squamous Cell Carcinoma by Targeting Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a Putative STAT3 Inhibitor, Suppresses the Growth of Head and Neck Squamous Cell Carcinoma by Targeting Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits activation of the AIM2 inflammasome pathway and NF-κB/HIF-1α/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell carcinoma cells [medsci.org]
- 15. medsci.org [medsci.org]
- 16. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits activation of the AIM2 inflammasome pathway and NF-κB/HIF-1α/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound ameliorates inflammatory disease by its reciprocal effects on Th and regulatory T cell function via modulating the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Alleviates Imiquimod-Induced Psoriasis-like Skin Lesion in Mice Involving Modulation of IL-23/Th17 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydroartemisinin Derivatives: Chemical Modifications, Mechanisms, and Experimental Protocols
Introduction
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, stands as a cornerstone in the global fight against malaria. Its discovery led to a Nobel Prize in Physiology or Medicine in 2015 and has saved millions of lives. The potent bioactivity of artemisinin is attributed to its unique 1,2,4-trioxane ring, or endoperoxide bridge, which is essential for its mechanism of action[1][2]. Dihydroartemisinin (DHA), the reduced lactol derivative of artemisinin, is the active metabolite of all clinically used artemisinin compounds and serves as a crucial intermediate for the synthesis of more potent and pharmacokinetically favorable semi-synthetic derivatives[1][3][4].
This technical guide provides a comprehensive overview of the chemical modifications of DHA, presenting quantitative data on structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and an exploration of the key signaling pathways modulated by these compounds. The content is tailored for researchers, chemists, and drug development professionals working on the discovery of new therapeutic agents based on the artemisinin scaffold.
Core Chemical Modifications of this compound
The primary site for the chemical modification of DHA is the hemiacetal (or lactol) hydroxyl group at the C-10 position. This functional group provides a convenient handle for introducing a wide variety of substituents, thereby modulating the compound's solubility, stability, and biological activity[5].
Key Modification Strategies:
-
Etherification: The formation of an ether linkage at C-10 has produced some of the most successful derivatives, including artemether and arteether. These modifications generally increase lipophilicity. More recent strategies have focused on creating water-soluble ether derivatives, such as artelinic acid, by incorporating a carboxylate moiety, which improves stability compared to ester-based drugs like artesunate[6].
-
Esterification: The reaction of the C-10 hydroxyl with carboxylic acids or anhydrides yields ester derivatives. The most prominent example is artesunate, a hemisuccinate ester, which exhibits improved water solubility (as its sodium salt) and is widely used in clinical practice[3].
-
Dimerization and Hybridization: To enhance potency and potentially overcome drug resistance, researchers have synthesized DHA dimers and hybrids. Dimerization involves linking two DHA molecules, often through the C-10 position, via various linker groups[7][8]. Hybridization involves covalently bonding DHA to another pharmacophore, such as coumarin or bile acids, to create a single molecule with dual therapeutic actions[9][10].
-
Other Modifications: While C-10 is the primary site, modifications at other positions, such as C-9, have also been explored to investigate their impact on the structure-activity relationship (SAR)[11].
Detailed Experimental Protocols
The following protocols are representative examples of the synthesis and evaluation of DHA derivatives.
Protocol 1: Synthesis of this compound (DHA) from Artemisinin
This protocol describes the selective reduction of the lactone in artemisinin to a lactol (hemiacetal) using sodium borohydride[1].
-
Dissolution: Dissolve artemisinin (1.0 g, 3.54 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) granulate (0.2 g, 5.29 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:2).
-
Quenching: After completion, slowly add glacial acetic acid to neutralize the excess NaBH₄ and adjust the pH to approximately 7.
-
Workup Option A (Extraction): Evaporate the reaction mixture to dryness under reduced pressure. Extract the resulting residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude DHA.
-
Workup Option B (Precipitation): Add the neutralized reaction mixture to 100 mL of ice-cold water with vigorous stirring. The DHA product will precipitate as a white solid.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from diisopropyl ether or an ethyl acetate/hexane mixture to yield pure DHA.
Protocol 2: Synthesis of Artesunate (C-10 Ester Derivative)
This protocol details the esterification of DHA with succinic anhydride to produce artesunate[8].
-
Reactant Preparation: Dissolve DHA (1.0 g, 3.52 mmol) and succinic anhydride (0.42 g, 4.20 mmol) in dry pyridine (10 mL) in a flask under a nitrogen atmosphere.
-
Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 50 mg) to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold 1M hydrochloric acid (HCl). A solid precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure artesunate.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of DHA derivatives against cancer cell lines[12].
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. Live cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value[12].
Structure-Activity Relationship and Quantitative Analysis
Chemical modifications of DHA have a profound impact on its biological activity. The data compiled from numerous studies reveal key trends in the structure-activity relationship (SAR).
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM) of DHA and Derivatives
| Compound | Breast (MCF-7) | Breast (MDA-MB-231) | Lung (A549) | Lung (NCI-H1975) | Liver (HepG2) | Colon (HT-29) |
| Artemisinin | 396.6 (24h)[7] | 336.6 (24h)[7] | >100[13] | - | >100 | - |
| This compound (DHA) | 129.1 (24h)[7] | 62.95 (24h)[7] | ~50 (48h)[13] | 7.08 (48h)[7] | 40.2 (24h)[7] | - |
| Artesunate | 83.28 (24h)[7] | - | - | - | - | - |
| DHA-Bile Acid Conjugate (49) | 0.13 (72h) | 0.28 (72h) | 0.04 (72h) | - | 0.15 (72h) | 0.96 (72h) |
| DHA-Coumarin Hybrid (9d) | - | - | - | - | - | 0.05 (anoxic)[10] |
| DHA Dimer (15) | 11.21 (48h)[7] | - | - | - | 11.13 (48h)[7] | 10.15 (48h)[7] |
Note: Incubation times and conditions vary between studies, affecting direct comparability. Data is intended to show general potency trends.
Key SAR Insights:
-
The reduction of artemisinin to DHA significantly enhances anticancer potency[7].
-
Modifications at the C-10 position are critical. Conjugating DHA with other bioactive molecules like bile acids or coumarin can dramatically increase cytotoxicity by orders of magnitude[9][10].
-
Dimerization of DHA can lead to compounds with improved anticancer effects compared to the monomeric parent drug[7].
-
The nature of the linker in hybrid and dimer compounds plays a crucial role in their activity[7].
Mechanisms of Action and Signaling Pathways
The biological activity of DHA and its derivatives is initiated by the iron-mediated cleavage of the endoperoxide bridge. This reaction generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals, which induce widespread damage to cellular macromolecules, leading to oxidative stress and cell death[1]. Beyond this primary mechanism, DHA modulates a complex network of signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Experimental and Synthetic Workflows
The development of novel DHA derivatives follows a logical workflow from synthesis to biological evaluation.
DHA-Modulated Signaling Pathways
DHA exerts its anticancer effects by activating pro-apoptotic pathways and inhibiting pro-survival pathways.
1. Induction of Apoptosis: DHA is a potent inducer of apoptosis. The generation of ROS triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the mitochondrial pathway, ROS disrupts the balance of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3[14][15].
2. Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. DHA has been shown to inhibit the mTORC1 signaling complex. One proposed mechanism is through the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits key components of the mTORC1 pathway, leading to reduced protein synthesis and cell growth[16][17].
In addition to apoptosis and mTOR inhibition, DHA also modulates several other critical pathways, including NF-κB, Wnt/β-catenin, and JAK/STAT, and can inhibit angiogenesis and metastasis, highlighting its multi-targeted anticancer activity[14][15].
Conclusion
This compound represents a privileged scaffold in medicinal chemistry. Its journey from an antimalarial metabolite to a versatile platform for anticancer drug development is a testament to its unique chemical properties. The C-10 hydroxyl group allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. By creating derivatives through etherification, esterification, and hybridization, scientists have developed next-generation compounds with nanomolar potency against a range of cancer cell lines. The multi-targeted mechanism of action, centered on ROS generation and modulation of key survival pathways like mTOR, makes DHA derivatives promising candidates for overcoming the challenges of drug resistance in cancer therapy. The protocols and data presented herein provide a technical foundation for researchers to continue exploring and optimizing this remarkable natural product scaffold for future therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the structure-activity relationship of this compound derivatives: Discovery, synthesis, and biological evaluation of this compound-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Computational Analysis of Artimisinin Derivatives on the Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Dihydroartemisinin-Protein Interactions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent with expanding applications in cancer therapy and other diseases. Its therapeutic efficacy stems from its interactions with a multitude of cellular proteins, modulating various signaling pathways. Understanding these interactions at a molecular level is crucial for rational drug design and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the in silico modeling of DHA-protein interactions, detailing computational methodologies, experimental validation techniques, and the key signaling pathways involved. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key validation assays. Visual representations of workflows and signaling pathways are included to facilitate a deeper understanding of the complex interplay between DHA and its protein targets.
Introduction
This compound (DHA) is a cornerstone of modern malaria treatment and has demonstrated significant potential as an anticancer agent.[1] Its pleiotropic effects are attributed to its ability to interact with a diverse range of proteins, thereby influencing critical cellular processes. In silico modeling has emerged as a powerful tool to elucidate these interactions, offering insights into binding affinities, modes of interaction, and the functional consequences of these binding events. This guide explores the computational approaches used to model DHA-protein interactions, the experimental methods for their validation, and the major signaling pathways modulated by DHA.
In Silico Methodologies for Predicting DHA-Protein Interactions
A variety of computational methods are employed to predict and characterize the interactions between DHA and its protein targets. These methods can be broadly categorized into structure-based and sequence-based approaches.
2.1. Molecular Docking
Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand (DHA) when bound to a receptor (protein) to form a stable complex.[2] This technique is instrumental in identifying potential binding sites and estimating the binding affinity.
Experimental Protocol: Molecular Docking of DHA
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of DHA using software like Chem3D and optimize its geometry.[3]
-
-
Binding Site Prediction:
-
Identify potential binding pockets on the protein surface using algorithms based on geometry or energy.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock or GOLD to explore the conformational space of DHA within the predicted binding site.[2]
-
The software employs scoring functions to rank the different poses based on their predicted binding energies.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most probable binding mode and the key interacting residues.
-
The binding energy (often expressed in kcal/mol) provides an estimate of the binding affinity.
-
2.2. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the DHA-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
2.3. Machine Learning and Network-Based Approaches
Machine learning algorithms and network-based methods can predict potential protein targets of DHA by analyzing large datasets of known drug-target interactions, protein-protein interaction networks, and gene expression data.[4]
Quantitative Data on DHA-Protein Interactions
The following tables summarize the available quantitative and qualitative data on the interactions between DHA and various protein targets.
Table 1: Experimentally Determined Binding and Inhibition Data for this compound (DHA)
| Target Protein/Complex | Organism/Cell Line | Method | Parameter | Value | Reference |
| Plasma Proteins | Human (Malaria Patients) | HPLC with radiochromatographic detection | Protein Binding | ~93% | [5][6] |
| Plasma Proteins | Human (Healthy Volunteers) | HPLC with radiochromatographic detection | Protein Binding | 88-91% | [5] |
| PfK13 (Wild Type) | Plasmodium falciparum | Isothermal Titration Calorimetry (ITC) | Binding Interaction | Observed | [7] |
| PfK13 (N537I mutant) | Plasmodium falciparum | Isothermal Titration Calorimetry (ITC) | Binding Interaction | Observed (altered) | [7] |
| PfK13 (V494I mutant) | Plasmodium falciparum | Isothermal Titration Calorimetry (ITC) | Binding Interaction | Observed (altered) | [7] |
Table 2: In Silico Predicted Binding Energies for this compound (DHA) with Protein Targets
| Target Protein | Method | Binding Energy (kcal/mol) | Reference |
| PfDdi1 | Molecular Docking | -5.18 | [8] |
| FKBP12-FRB (mTOR complex) | Molecular Docking | Weaker than rapamycin | [2][9] |
Table 3: IC50 Values for this compound (DHA) in Cellular Assays
| Cell Line | Effect | IC50 | Reference |
| HCT116 (Colorectal Cancer) | Inhibition of Cell Viability | 21.45 µM | [10] |
Experimental Validation of In Silico Predictions
Experimental validation is crucial to confirm the predictions made by in silico models. Several biophysical techniques are employed for this purpose.
4.1. Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the binding kinetics and affinity of interactions in real-time.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization:
-
A purified protein (ligand) is immobilized on the surface of a sensor chip.
-
-
Analyte Injection:
-
A solution containing DHA (analyte) is flowed over the sensor surface.
-
-
Signal Detection:
-
Binding of DHA to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
-
Data Analysis:
-
The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined from the sensorgram.
-
4.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
The purified protein is placed in the sample cell, and a solution of DHA is loaded into the injection syringe.
-
-
Titration:
-
Small aliquots of the DHA solution are injected into the protein solution.
-
-
Heat Measurement:
-
The heat released or absorbed during the binding event is measured.
-
-
Data Analysis:
-
The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding are determined by fitting the data to a binding model.[7]
-
4.3. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Signaling Pathways Modulated by this compound
DHA exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by DHA.
5.1. In Silico Drug Discovery Workflow
This workflow outlines the general steps involved in identifying and validating drug targets using computational methods.
5.2. mTOR Signaling Pathway
DHA has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][11]
5.3. NF-κB Signaling Pathway
DHA can suppress the activation of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival.[12][13]
5.4. Apoptosis Pathway
DHA is known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[3][5][7][14][15][16][17]
5.5. Cell Cycle Regulation
DHA can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins.[10][18][19][20][21][22]
Conclusion
In silico modeling plays an indispensable role in modern drug discovery and development, providing a powerful lens through which to examine the complex interactions between drugs and their protein targets. For this compound, computational approaches have been instrumental in identifying a wide array of protein partners and elucidating its multifaceted mechanisms of action. This guide has provided an overview of the key in silico methodologies, experimental validation techniques, and the major signaling pathways affected by DHA. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of novel therapeutic strategies based on this versatile compound.
References
- 1. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein binding and α:β anomer ratio of this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein binding and alpha : beta anomer ratio of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the binding interactions between Plasmodium falciparum Kelch-13 mutant recombinant proteins with artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin Binds and Inhibits the Activity of Plasmodium falciparum Ddi1, a Retroviral Aspartyl Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Increases the Sensitivity of Photodynamic Therapy Via NF-κB/HIF-1α/VEGF Pathway in Esophageal Cancer Cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Radiation‐Induced Lung Injury by Inhibiting the cGAS/STING/NF‐κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and its derivative induce apoptosis in acute myeloid leukemia through Noxa-mediated pathway requiring iron and endoperoxide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound regulates apoptosis, migration, and invasion of ovarian cancer cells via mediating RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How has mass drug administration with this compound-piperaquine impacted molecular markers of drug resistance? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits NSCLC by targeting MDM2/c-Myc axis independent of p53 [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-malarial drug this compound downregulates the expression levels of CDK1 and CCNB1 in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin's Impact on Cellular Oxidative Stress: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, has demonstrated significant anti-cancer properties. A primary mechanism underpinning its cytotoxicity is the induction of cellular oxidative stress. This document provides an in-depth technical overview of how DHA modulates the cellular redox environment. It details the molecular mechanisms of reactive oxygen species (ROS) generation, the impact on key antioxidant systems, and the signaling pathways involved. This guide consolidates quantitative data from multiple studies and furnishes detailed experimental protocols for assessing the markers of oxidative stress in a research setting.
Introduction: this compound and Oxidative Stress
This compound (DHA) is a semi-synthetic derivative of artemisinin, a compound renowned for its potent antimalarial effects[1]. Beyond its use in treating malaria, DHA has emerged as a promising agent in oncology[2][3]. Its anti-neoplastic activity is largely attributed to its ability to induce high levels of cellular oxidative stress, leading to programmed cell death in cancer cells[3][4].
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems[5]. Cancer cells often exhibit a higher basal level of ROS and are thus more vulnerable to further oxidative insults, a characteristic that DHA exploits[2][6]. The core of DHA's activity lies in its endoperoxide bridge, which reacts with intracellular ferrous iron (Fe²⁺) in a Fenton-like reaction to generate cytotoxic ROS[2][6]. This guide explores the multifaceted impact of DHA on cellular oxidative stress, from the fundamental chemistry to the complex signaling responses.
Mechanism of DHA-Induced ROS Production
-
Iron-Dependent Activation: DHA's endoperoxide bridge is catalytically cleaved by intracellular ferrous iron, which is often present in high concentrations within cancer cells to support their rapid proliferation[2][6].
-
ROS Generation: This reaction produces ROS, including superoxide radicals (O₂•−) and hydroxyl radicals (•OH)[2][9].
-
Mitochondrial and Lysosomal Targeting: The resulting oxidative burst damages critical organelles. In mitochondria, DHA-induced ROS can lead to a decrease in the mitochondrial membrane potential (MMP), disrupting cellular energy production and initiating apoptosis[2][10]. In lysosomes, which are rich in iron, DHA can induce superoxide production, leading to lysosomal membrane permeabilization (LMP) and the release of catalytic enzymes into the cytoplasm[2].
-
Lipid Peroxidation: The generated ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation[11]. This process yields cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can form adducts with proteins and DNA, further contributing to cellular damage[11][12].
Impact on Cellular Antioxidant Systems
DHA-induced oxidative stress triggers a complex cellular response involving endogenous antioxidant systems. The primary effects are seen on the master regulator of the antioxidant response, Nrf2, and the key cellular antioxidant, glutathione (GSH).
The Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes[1]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD)[1][13].
Studies have shown that DHA can activate the Nrf2 signaling pathway as a protective response to the induced oxidative stress[1][13][14][15]. This activation can, in some contexts, mitigate the damage caused by DHA, while in others, the overwhelming ROS production surpasses this protective capacity.
Glutathione (GSH) and Antioxidant Enzymes
Glutathione is a critical non-enzymatic antioxidant that directly scavenges ROS and serves as a cofactor for enzymes like glutathione peroxidase (GPX)[12]. DHA treatment consistently leads to the depletion of the reduced glutathione (GSH) pool, thereby increasing the cell's vulnerability to oxidative damage[12][16][17][18]. This depletion is a key factor in DHA-induced ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation[12][18].
The effect of DHA on antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) is more complex. While the activation of Nrf2 can increase their expression, severe oxidative stress induced by high concentrations of DHA can lead to a significant reduction in their activity[1][16][17].
Quantitative Data Summary
The following tables summarize the quantitative effects of DHA on various markers of oxidative stress as reported in the literature.
Table 1: Effect of DHA on Antioxidant Levels and Lipid Peroxidation
| Cell Line / Model | DHA Concentration | Effect on GSH Levels | Effect on MDA Levels | Effect on Catalase (CAT) Activity | Effect on SOD Activity | Reference |
| P. falciparum-infected erythrocytes | 0.5 - 1.0 ng/mL | Significantly lower | Not Reported | Significantly lower | No significant change | [16][17] |
| T-cell acute lymphoblastic leukemia (T-ALL) cells | 5 - 20 µM | Decreased | Increased | Not Reported | Not Reported | [18] |
| Primary Liver Cancer (PLC) cells | Varies | Decreased GSH/GSSG ratio | Increased | Not Reported | Not Reported | [12] |
| Weaned pigs (liver) | 40 mg/kg (dietary) | Increased | Linearly and quadratically decreased | Increased | Not Reported | [1] |
Table 2: Effect of DHA on ROS Production and Cell Viability
| Cell Line | DHA Concentration | Effect on ROS Production | Effect on Cell Viability / Growth | Reference |
| Osteosarcoma cells | 20 µM | Increased | Inhibited | [2] |
| Human myeloid leukemia K562 cells | Varies | Increased (ROS-dependent autophagy) | Inhibited | [10] |
| Colorectal and lung adenocarcinoma cells | 50 µM | Induced lipid peroxidation | Not specified | [11] |
| Glioma cells (with PDT) | Varies | Amplified total ROS levels | Suppressed invasion and migration | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHA's impact on oxidative stress. The following sections provide synthesized protocols for key assays.
Measurement of Intracellular ROS
This protocol is based on the use of 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), a common fluorescent probe for total ROS detection.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). Fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.
-
DHA Treatment: Treat cells with the desired concentrations of DHA for the specified time period. Include appropriate vehicle controls.
-
Probe Loading: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubation: Add 5-10 µM DCFH-DA solution (in serum-free medium) to each well. Incubate for 20-30 minutes at 37°C in the dark[20].
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Add PBS or a suitable measurement buffer to each well. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively[20]. Alternatively, cells can be harvested and analyzed via flow cytometry[21].
Malondialdehyde (MDA) Assay (Lipid Peroxidation)
This protocol describes the thiobarbituric acid (TBA) method for quantifying MDA.
Principle: MDA, a product of lipid peroxidation, reacts with TBA under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically.
Protocol:
-
Sample Preparation: Harvest cells after DHA treatment. Homogenize cell pellets or tissue samples in a suitable lysis buffer on ice[22][23]. Centrifuge to clarify the homogenate.
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization.
-
Reaction Setup: In a microcentrifuge tube, mix the sample supernatant with an acidic reagent (e.g., 42 mM sulfuric acid) and a TBA solution[22][24]. A standard curve should be prepared using MDA standards.
-
Incubation: Incubate the mixture at 95°C for 60 minutes[24].
-
Cooling: Immediately transfer the tubes to an ice bath for 10-15 minutes to stop the reaction[24].
-
Centrifugation: Centrifuge the samples at 10,000 xg for 2-5 minutes to pellet any precipitate[22].
-
Measurement: Transfer the clear supernatant to a 96-well plate and measure the absorbance at 532 nm using a microplate reader[24].
-
Calculation: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the protein concentration.
Glutathione (GSH) Assay
This protocol is based on the enzymatic recycling method using Ellman's reagent (DTNB).
Principle: DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)] is reduced by the sulfhydryl group of GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates using a deproteinizing agent (e.g., 5% sulfosalicylic acid or trichloroacetic acid) to prevent GSH oxidation[25][26]. Centrifuge to remove precipitated proteins.
-
Standard Curve: Prepare a standard curve using known concentrations of GSH or GSSG[25][27].
-
Reaction Mixture: In a 96-well plate, add the sample supernatant, glutathione reductase, NADPH, and buffer[25][27].
-
Initiate Reaction: Add DTNB solution to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412-415 nm over several minutes using a microplate reader in kinetic mode[27][28].
-
Calculation: Determine the rate of reaction for each sample and standard. Calculate the total glutathione concentration in the samples from the standard curve. To measure GSSG specifically, GSH can be masked with a reagent like 2-vinylpyridine before the assay[25]. Reduced GSH is then calculated by subtracting GSSG from the total glutathione.
Western Blot for Nrf2 Activation
This protocol details the procedure for assessing the nuclear translocation of Nrf2.
Principle: Nrf2 activation involves its translocation from the cytoplasm to the nucleus. Western blotting of separated cytoplasmic and nuclear fractions can quantify this shift.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DHA and harvest them.
-
Fractionation: Perform nuclear and cytoplasmic extraction using a commercial kit or a standard protocol involving differential centrifugation with hypotonic and hypertonic buffers[29].
-
Protein Quantification: Determine the protein concentration for both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis[29].
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[30].
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 (e.g., at a 1:1000 dilution) overnight at 4°C[29][31]. Use Histone or Lamin B as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction[29][32].
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system[29][30]. Densitometry analysis can be used to quantify the relative protein levels.
Conclusion
This compound exerts a profound impact on cellular oxidative stress, a mechanism central to its therapeutic potential, particularly in cancer treatment. By generating a surge of ROS through an iron-dependent process, DHA overwhelms cellular antioxidant defenses, leading to extensive damage to lipids, proteins, and organelles, ultimately culminating in cell death. Key events include the depletion of glutathione and the complex modulation of the Nrf2 antioxidant response pathway. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate and harness the redox-modulating properties of DHA in drug development and biomedical research. A thorough understanding of these mechanisms is essential for optimizing its therapeutic application and developing novel combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. This compound induces autophagy and inhibits the growth of iron-loaded human myeloid leukemia K562 cells via ROS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Therapeutic potential of this compound in mitigating radiation‐induced lung injury: Inhibition of ferroptosis through Nrf2/HO‐1 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on the antioxidant capacity of P. falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound prompts amplification of photodynamic therapy-induced reactive oxygen species to exhaust Na/H exchanger 1-mediated glioma cells invasion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 22. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 23. scribd.com [scribd.com]
- 24. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. researchgate.net [researchgate.net]
- 29. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydroartemisinin using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dihydroartemisinin (DHA), a key semi-synthetic derivative of artemisinin with potent antimalarial activity. The synthesis involves the reduction of the lactone moiety of artemisinin using sodium borohydride (NaBH₄) in a straightforward and scalable procedure. This application note includes a comprehensive experimental protocol, tabulated quantitative data for reaction parameters and product characterization, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Artemisinin, a sesquiterpene lactone containing a crucial endoperoxide bridge, is a frontline antimalarial drug isolated from the plant Artemisia annua. This compound (DHA) is the active metabolite of artemisinin and its derivatives and is prepared by the reduction of the lactone carbonyl of artemisinin. This conversion is a fundamental step in the synthesis of other widely used artemisinin-based drugs such as artemether and artesunate.[1][2] The reduction is most commonly and efficiently achieved using sodium borohydride in an alcoholic solvent. This protocol details a reliable method for this synthesis, offering guidance on reaction conditions, purification, and characterization of the final product.
Reaction Scheme
The synthesis of this compound from artemisinin proceeds via the reduction of the lactone functional group to a lactol (a cyclic hemiacetal).
Artemisinin → this compound
Diagram of the reaction pathway:
Caption: Chemical transformation of artemisinin to this compound.
Materials and Equipment
Reagents
-
Artemisinin (C₁₅H₂₂O₅)
-
Sodium borohydride (NaBH₄), granular
-
Methanol (CH₃OH), anhydrous
-
Glacial Acetic Acid (CH₃COOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Diisopropyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄ or RP-C18)
-
TLC developing reagents (e.g., acidified 4-methoxybenzaldehyde solution)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel or powder funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Recrystallization apparatus
-
Analytical balance
-
pH meter or pH paper
-
Characterization instruments: Melting point apparatus, FTIR spectrometer, NMR spectrometer, Mass spectrometer.
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend artemisinin (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Reduction Reaction:
-
Slowly add granular sodium borohydride (2.5 eq) to the cooled and stirred suspension in small portions over a period of 30 minutes. Maintain the temperature between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of petroleum ether and ethyl acetate.[3] Another option for RP-C18 TLC plates is acetonitrile-water (50:25 v/v).[4][5]
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the artemisinin spot on TLC), cautiously neutralize the mixture to a pH of 5-6 by the dropwise addition of glacial acetic acid while maintaining the temperature at 0-5 °C.
-
Method A: Extraction:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting white residue multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
-
Method B: Precipitation:
-
After neutralization, dilute the reaction mixture with cold water and stir for 15 minutes at room temperature.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude product.
-
-
Purification of this compound
-
Recrystallization:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Alternatively, diisopropyl ether can be used as a single solvent for recrystallization.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture (ethyl acetate/hexane) or cold diisopropyl ether, and dry under vacuum.
-
Data Presentation
Reaction Parameters
| Parameter | Value/Range | Reference |
| Artemisinin:NaBH₄ Molar Ratio | 1:2.5 (optimal) | |
| Solvent | Methanol | |
| Temperature | 0-5 °C | |
| Reaction Time | 1-3 hours | |
| Typical Yield | ~90% (crude) |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₅ | [6] |
| Molecular Weight | 284.35 g/mol | [6] |
| Appearance | White crystalline powder | [7][8] |
| Melting Point | 145-151 °C | [6][7] |
| FTIR (cm⁻¹) | ~3390 (O-H stretch), ~2900-2800 (C-H stretch), ~875 (O-O-C stretch) | [9][10] |
| ¹H NMR (CDCl₃, δ ppm) | 5.40 (s, 1H), 4.82 (s, 1H), 4.05 (s, 2H), 2.85–0.45 (m, 26H) | [11] |
| ¹³C NMR (CDCl₃, δ ppm) | 171.3, 102.8, 90.2, 80.7, 79.7, 71.2, 69.1, 51.6, 43.2, 37.5, 37.3, 36.4, 34.1, 30.3, 28.9, 25.8, 24.73, 24.69, 19.9, 11.8 | [11] |
| Mass Spectrometry (ESI+) | m/z 302 [M+NH₄]⁺, 267 [M-H₂O+H]⁺ | [12][13] |
Diagrams
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of DHA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient NaBH₄, short reaction time, poor quality of reagents | Add more NaBH₄, extend the reaction time, use fresh anhydrous methanol and high-purity NaBH₄. |
| Low yield | Inefficient extraction, loss during recrystallization, incomplete reaction | Use a larger volume of extraction solvent, ensure slow cooling during recrystallization to maximize crystal formation. |
| Product contamination | Incomplete removal of starting material or byproducts | Optimize TLC monitoring to ensure complete reaction, perform careful recrystallization or silica gel column chromatography. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
References
- 1. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a reversed-phase thin-layer chromatographic method for artemisinin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | 81496-82-4 [chemicalbook.com]
- 8. latoxan.com [latoxan.com]
- 9. Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaljammr.com [journaljammr.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin cell culture protocol for cancer research
Application Notes and Protocols for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug.[1] Emerging evidence has highlighted its potent anti-cancer properties across a spectrum of malignancies.[2][3] This document provides detailed protocols for investigating the effects of DHA on cancer cells in a laboratory setting, focusing on cell viability, apoptosis, and cell cycle analysis. Additionally, it summarizes key quantitative data from published studies and visualizes the underlying molecular pathways.
DHA has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines, including ovarian, colorectal, and glioblastoma.[1][3][4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through both the death receptor and mitochondrial-mediated pathways.[1][4]
Quantitative Data Summary
The cytotoxic effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | Reference |
| SW620 | Colorectal Cancer | 15.08 ± 1.70 | Not Reported | [5] |
| DLD-1 | Colorectal Cancer | Not Reported | Not Reported | [5] |
| HCT116 | Colorectal Cancer | 38.46 ± 4.15 | Not Reported | [5] |
| COLO205 | Colorectal Cancer | Not Reported | Not Reported | [5] |
| SW1116 | Colorectal Cancer | 63.79 ± 9.57 | Not Reported | [5] |
| SW480 | Colorectal Cancer | 65.19 ± 5.89 | Not Reported | [5] |
| SW 948 | Colon Cancer | >50 | ~30 | [6] |
| HepG2 | Hepatocellular Carcinoma | 22.7 ± 0.39 | Not Reported | [7] |
| Huh-7 | Hepatocellular Carcinoma | 40.0 ± 1.34 | Not Reported | [7] |
| HL-60 | Leukemia | Not Reported | < 1 | [8] |
| A549 | Non-small cell lung cancer | ~50-75 | Not Reported | [9] |
| OVCAR-3 | Ovarian Cancer | ~10 (apoptosis) | Not Reported | [4] |
| A2780 | Ovarian Cancer | ~10 (apoptosis) | Not Reported | [4] |
| SKOV3 | Ovarian Cancer | Not Reported | ~40-80 (apoptosis) | [10] |
| SKOV3-IP | Ovarian Cancer | Not Reported | ~20-40 (apoptosis) | [10] |
| U87 | Glioblastoma | ~50-100 | ~50-100 | [3] |
| U251 | Glioblastoma | ~50-100 | ~50-100 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and passage number.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of DHA on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6][11][12]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^6 cells/well and incubate overnight.[6]
-
Prepare various concentrations of DHA in complete culture medium. A solvent control (e.g., DMSO) should also be prepared.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of DHA.
-
Incubate the plates for 24 or 48 hours.[6]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][11][12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6][11][12]
-
Cell viability can be calculated as a percentage of the control group.
MTT Assay Workflow for Cell Viability
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
DHA
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of DHA for the appropriate time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.[13]
Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis
This protocol assesses the effect of DHA on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
DHA
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with DHA for the desired time.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C overnight.[15]
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Signaling Pathways
DHA induces apoptosis in cancer cells through multiple signaling pathways. A simplified overview is presented below.
DHA-Induced Apoptosis Signaling Pathways
DHA has also been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in some cancers.[2][10]
Inhibition of the Hedgehog Signaling Pathway by DHA
This compound demonstrates significant potential as an anti-cancer agent. The protocols and data presented here provide a framework for researchers to explore its efficacy and mechanisms of action in various cancer models. Further investigation into its synergistic effects with conventional chemotherapeutics is also a promising area of research.[4]
References
- 1. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. scielo.br [scielo.br]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Dihydroartemisinin (DHA) in Murine Models for Malaria Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, is a cornerstone of modern antimalarial therapy, primarily used in artemisinin-based combination therapies (ACTs).[1][2] Its rapid parasite clearance rates make it highly effective against the blood stages of Plasmodium parasites.[3] Preclinical evaluation of DHA's efficacy, pharmacokinetics, and mechanism of action relies heavily on robust animal models. Murine models, particularly those using Plasmodium berghei, are widely employed because they effectively simulate the erythrocytic stages of human malaria infection and are suitable for studying both uncomplicated and severe malaria, such as experimental cerebral malaria (ECM).[4][5][6]
This document provides detailed protocols for utilizing DHA in murine malaria models, summarizes key quantitative data from various studies, and illustrates relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
DHA's primary antimalarial action is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the parasite's digestion of hemoglobin within infected red blood cells (iRBCs).[1] This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[2] These highly reactive molecules inflict widespread damage on vital parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.
Beyond its direct parasiticidal effects, DHA also modulates the host's immune response. Studies have shown that DHA can induce macrophage polarization towards a pro-inflammatory M1 phenotype, which is crucial for parasite clearance. This is achieved by up-regulating the expression of NLRP12, a protein associated with innate immunity.[7] The enhanced M1 polarization leads to improved phagocytosis of infected erythrocytes.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Model of Parasite Growth and this compound Pharmacodynamics in Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
Dihydroartemisinin Dosage for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives, is a potent antimalarial agent that has garnered significant attention for its therapeutic potential in other diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2] Its multifaceted mechanism of action, primarily attributed to the generation of reactive oxygen species (ROS) in the presence of iron, and its ability to modulate various signaling pathways, make it a compelling candidate for further in vivo investigation.[1][3] This document provides a comprehensive guide to the in vivo application of DHA, summarizing effective dosages from preclinical studies and offering detailed protocols for its preparation and administration.
Mechanism of Action
DHA exerts its biological effects through several mechanisms. The most well-characterized is the iron-dependent cleavage of its endoperoxide bridge, leading to the production of cytotoxic ROS. This mechanism is particularly relevant in cancer therapy, as cancer cells often have higher intracellular iron concentrations.[4][5] Beyond ROS generation, DHA has been shown to modulate a wide array of signaling pathways crucial for cell proliferation, survival, inflammation, and apoptosis.
In the context of cancer , DHA has been demonstrated to inhibit pathways such as PI3K/Akt/mTOR, NF-κB, JAK2/STAT3, and Hedgehog signaling, while activating pro-apoptotic pathways like the JNK/p38 MAPK and death receptor-mediated pathways.[6][7][8] In inflammatory diseases , DHA can suppress pro-inflammatory signaling, including the NF-κB and MAPK pathways, and modulate T-cell differentiation by inhibiting the mTOR pathway.[9][10][11] For neuroprotection , evidence suggests that artemisinins, including DHA, can modulate pathways like PI3K/Akt, ERK/CREB, and inhibit neuroinflammation.[12][13]
Data Presentation: In Vivo Dosage Summary
The following tables summarize the in vivo dosages of this compound used in various preclinical models.
Table 1: this compound Dosage in Cancer Models
| Disease Model | Animal Model | Route of Administration | Dosage | Frequency | Observed Effects |
| Pancreatic Cancer (BxPC-3 xenograft) | Nude BALB/c mice | Intraperitoneal (i.p.) | 10, 25 mg/kg | 5 days/week | Inhibition of tumor growth, induction of apoptosis.[14] |
| Ovarian Cancer (A2780 & OVCAR-3 xenografts) | Nude mice | Intraperitoneal (i.p.) | 10, 25 mg/kg | 5 days/week | Inhibition of tumor growth, induction of apoptosis, sensitization to carboplatin.[14] |
| Melanoma (B16F10 lung metastasis) | C57BL/6 mice | Oral gavage | 25, 50 mg/kg/day | Daily for 28 days | Inhibition of lung metastasis. |
| Colon Cancer | Mice | Intraperitoneal (i.p.) | 20 mg/kg | Not specified | Inhibition of tumor formation, induction of apoptosis. |
| Lewis Lung Carcinoma | Mice | Not specified | Not specified | Not specified | Improved efficacy of cyclophosphamide and cisplatin.[15] |
| Colorectal Cancer (CT26 & MC38 tumors) | Mice | Intraperitoneal (i.p.) | 10 mg/kg | Every 3 days for 3-4 doses | Elicits ferroptosis and potentiates immunotherapy.[4] |
Table 2: this compound Dosage in Inflammation Models
| Disease Model | Animal Model | Route of Administration | Dosage | Frequency | Observed Effects |
| Pulmonary Fibrosis (Bleomycin-induced) | Rats | Not specified | 25, 50, 100 mg/kg/day | Daily | Attenuation of pulmonary inflammation and fibrosis.[8] |
| Inflammatory Bowel Disease (DSS-induced) | Sprague-Dawley rats | Intraperitoneal (i.p.) | Not specified | Not specified | Amelioration of IBD and IBD-induced bone loss. |
| General Inflammation (CCl4-induced) | BALB/c mice | Oral gavage | 50, 100 mg/kg | Not specified | Alleviation of inflammation.[16] |
Table 3: this compound Dosage in Neuroprotection and Other Models
| Disease Model | Animal Model | Route of Administration | Dosage | Frequency | Observed Effects |
| Hypoxic-Ischemic Brain Damage | Neonatal rats | Intraperitoneal (i.p.) | 50 mg/kg | Daily for 7 days | Attenuation of brain damage by inhibiting oxidative stress.[17] |
| Malaria (Plasmodium berghei) | Mice | Intramuscular (i.m.) | 10 mg/kg | Single dose for 3 consecutive days | 47% cure rate.[18] |
| Fibrosarcoma | Rats | Oral gavage | Not specified | Daily | Retardation of tumor growth when combined with ferrous sulfate.[5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
Due to its poor water solubility, DHA requires a suitable vehicle for parenteral administration. A common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound (DHA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of DHA in DMSO. The concentration will depend on the final desired dose and injection volume. For example, to achieve a final concentration of 2 mg/mL, a 20 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation: Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
DHA Solution Preparation:
-
Add the required volume of the DHA stock solution (in DMSO) to a sterile microcentrifuge tube.
-
Sequentially add PEG300, Tween-80, and finally saline to the tube while vortexing between each addition to ensure proper mixing.
-
The final solution should be a clear or slightly suspended solution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[19]
-
-
Administration: The final solution can be administered via i.p. or i.v. injection. It is recommended to prepare the working solution fresh on the day of use.
b) For Oral Gavage:
For oral administration, DHA can be suspended in an aqueous vehicle such as water or a solution of carboxymethylcellulose (CMC).
Materials:
-
This compound (DHA) powder
-
Distilled water or 0.5% Carboxymethylcellulose (CMC) solution
-
Mortar and pestle or homogenizer
-
Sterile tubes
Protocol:
-
Weigh the required amount of DHA powder.
-
Add a small amount of the vehicle (water or 0.5% CMC) to the DHA powder and triturate with a mortar and pestle or homogenize to form a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration and a homogenous suspension.
-
Administer the suspension to the animal using an appropriate oral gavage needle.
In Vivo Administration Protocols
a) Intraperitoneal (i.p.) Injection in Mice:
Materials:
-
Prepared DHA solution
-
1 mL syringe with a 25-27 gauge needle
-
70% Ethanol for disinfection
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid is aspirated, confirming correct needle placement.
-
Inject the DHA solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
b) Intravenous (i.v.) Tail Vein Injection in Rats:
Materials:
-
Prepared DHA solution
-
1 mL syringe with a 23-25 gauge needle
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
70% Ethanol for disinfection
Procedure:
-
Place the rat in a restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the injection site on one of the lateral tail veins with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a small flash of blood in the needle hub or by injecting a very small volume and observing no swelling.
-
Inject the DHA solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
c) Oral Gavage in Mice:
Materials:
-
Prepared DHA suspension
-
1 mL syringe
-
Flexible or rigid oral gavage needle (20-22 gauge for mice)
Procedure:
-
Securely restrain the mouse to prevent movement.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Once the needle is at the predetermined depth, administer the DHA suspension slowly.
-
Carefully withdraw the needle and return the mouse to its cage. Observe the animal to ensure there are no signs of respiratory distress.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound (DHA).
Experimental Workflow for In Vivo Studies with this compound
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of this compound and ferrous sulfate retarded implanted fibrosarcoma growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates inflammatory disease by its reciprocal effects on Th and regulatory T cell function via modulating the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. malariaworld.org [malariaworld.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound attenuates hypoxic-ischemic brain damage in neonatal rats by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Preparation of Dihydroartemisinin (DHA) Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives, is a potent antimalarial agent also demonstrating significant anticancer and anti-inflammatory activities.[1][2][3] Accurate and reproducible experimental results rely on the correct preparation and handling of DHA stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of DHA stock solutions in experimental settings.
Key Considerations
Solubility: this compound is characterized by its poor solubility in aqueous solutions.[4] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[5][6] For experiments involving cell culture, the final concentration of the organic solvent must be carefully controlled to avoid cytotoxicity.
Stability: DHA is chemically unstable, particularly in aqueous solutions at physiological pH (around 7.4) and in the presence of biological reductants or ferrous iron.[7][8] Its stability is also affected by temperature and pH, with increased degradation observed at pH values above 7.[8][9] In plasma, the half-life of DHA can be as short as 2.3 hours.[7][9] Stock solutions in organic solvents, such as DMSO, can also degrade and should be stored appropriately.[7][9] It is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of DHA solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Ethanol | ~10 mg/mL (ultrasonication may be needed) | [10] |
| Acetone | Soluble | [6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [5] |
Table 2: Stability of this compound
| Condition | Half-life (t½) | Reference |
| In Plasma (pH 7.4) | ~2.3 hours | [7][9] |
| In Phosphate Buffer (pH 7.4) | ~5.5 hours | [7][9] |
| Aqueous Solution | Not recommended for storage longer than one day | [5] |
| Solid Crystalline Form (-20°C) | ≥ 4 years | [5] |
Table 3: Common In Vitro Concentrations of this compound
| Application | Concentration Range | Reference |
| Antimalarial (Plasmodium falciparum) | 0.25 - 4.56 nM (IC50) | [11] |
| Anticancer (A549-GR cells) | 12.5 - 50 µM | [10] |
| Anticancer (various cell lines) | 100 - 400 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DHA Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of DHA in DMSO, suitable for long-term storage and subsequent dilution for various in vitro experiments.
Materials:
-
This compound (DHA) powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing DHA: In a fume hood, carefully weigh the desired amount of DHA powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of DHA (Molar Mass: 284.35 g/mol ).
-
Dissolving in DMSO: Add the weighed DHA powder to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Solubilization: Vortex the solution until the DHA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM DHA stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM DHA stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to add the DHA stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in the experiment.
-
-
Application to Cells: Add the freshly prepared working solutions to the cell cultures and incubate for the desired experimental duration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the preparation of DHA stock and working solutions.
Caption: Workflow for preparing DHA stock and working solutions.
This compound Signaling Pathways
DHA exerts its biological effects through the modulation of various signaling pathways. The diagram below provides a simplified overview of some of the key pathways affected by DHA.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dihydroartemisinin (DHA) for Inducing Ferroptosis in Cancer Cells
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis, it is non-caspase-dependent and presents a unique morphology. Cancer cells, with their heightened metabolic rate and increased iron demand, exhibit a particular vulnerability to ferroptosis, making it a promising avenue for novel cancer therapies.[3] Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-known antimalarial drug that has demonstrated significant antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] Emerging evidence has highlighted DHA's potent ability to induce ferroptosis across a variety of cancer types, offering a selective and effective mechanism for cancer cell eradication.[6][7]
Mechanism of DHA-Induced Ferroptosis
DHA triggers ferroptosis through a multi-faceted mechanism that disrupts cellular iron homeostasis and overwhelms antioxidant defense systems. The key pathways involved are:
-
Increased Labile Iron Pool: DHA promotes the degradation of ferritin, the primary iron-storage protein, through a process known as ferritinophagy.[6][8] This lysosomal-dependent degradation releases large amounts of free iron into the cytoplasm (the labile iron pool).
-
ROS Generation via Fenton Reaction: The excess intracellular iron catalyzes the Fenton reaction, converting hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals.[9][10] This surge in ROS initiates the lipid peroxidation cascade.
-
Inhibition of the System Xc⁻/GSH/GPX4 Axis: DHA can suppress the System Xc⁻, an amino acid antiporter responsible for importing cystine, a crucial precursor for glutathione (GSH) synthesis.[4][11] The resulting GSH depletion cripples the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[9][11] The inhibition of GPX4 is a central event in ferroptosis induction.
-
Induction of Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which in turn can activate the ATF4-CHOP signaling pathway.[4][12] This pathway can lead to the upregulation of CHAC1, a protein that degrades GSH, further exacerbating oxidative stress and promoting ferroptosis.[3][13]
These coordinated actions lead to the massive accumulation of lipid peroxides, overwhelming cellular repair mechanisms, causing membrane damage, and ultimately resulting in ferroptotic cell death.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Agents Modulating Ferroptosis in Cancer: Molecular Pathways and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroartemisinin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of Dihydroartemisinin (DHA) when used in combination with various conventional chemotherapeutic agents. The following sections detail the quantitative data from preclinical studies, step-by-step experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties.[1] Emerging evidence suggests that DHA can enhance the efficacy of traditional chemotherapeutics, sensitize resistant cancer cells, and induce various forms of cell death, including apoptosis and ferroptosis.[2] This document outlines the application of DHA in combination therapies, providing researchers with the necessary data and protocols to investigate these synergistic interactions.
Data Presentation: Synergistic Effects of DHA in Combination Therapies
The following tables summarize the quantitative data from various studies, demonstrating the enhanced anticancer effects of combining DHA with standard chemotherapeutic drugs across different cancer cell lines.
Table 1: Combination of this compound (DHA) and Cisplatin (DDP)
| Cell Line | Cancer Type | Metric | DHA | Cisplatin | DHA + Cisplatin | Fold Change/Synergy |
| A549 | Lung Cancer | IC50 (µM) | ~40 | ~10 | - | Synergistic cytotoxicity observed |
| H1975 | Lung Cancer | IC50 (µM) | ~80 | ~15 | - | Synergistic cytotoxicity observed |
| A549 | Lung Cancer | Cell Viability (%) | - | - | Significantly lower than single agents | - |
| H1975 | Lung Cancer | Cell Viability (%) | - | - | Significantly lower than single agents | - |
Table 2: Combination of this compound (DHA) and Doxorubicin (DOX)
| Cell Line | Cancer Type | Metric | DHA | Doxorubicin | DHA + Doxorubicin | Fold Change/Synergy |
| MCF-7/Dox | Doxorubicin-Resistant Breast Cancer | Apoptosis (%) after 48h | ~5% | ~10% | ~25% | >2-fold increase vs. Doxorubicin alone[1] |
| MCF-7/Dox | Doxorubicin-Resistant Breast Cancer | Apoptosis (%) after 72h | ~8% | ~12% | ~35% | ~3-fold increase vs. Doxorubicin alone[1] |
Table 3: Combination of this compound (DHA) and Carboplatin (CBP)
| Cell Line | Cancer Type | Metric | DHA (1 µM) | Carboplatin (500 µM) | DHA (1 µM) + Carboplatin (500 µM) | Fold Change/Synergy |
| OVCAR-3 | Ovarian Cancer | Apoptosis Rate (%) | 2.66% | 5.28% | 11.55% | Synergistic increase[3] |
| A2780 | Ovarian Cancer | Cell Viability Reduction (%) | - | - | 69% (with 1 µM DHA + 1 µM CBP) | Additive effect[3] |
| OVCAR-3 | Ovarian Cancer | Cell Viability Reduction (%) | - | - | 72% (with 1 µM DHA + 1 µM CBP) | Synergistic effect[3] |
Table 4: Combination of this compound (DHA) and Temozolomide (TMZ)
| Cell Line | Cancer Type | Metric | DHA | Temozolomide | DHA + Temozolomide | Fold Change/Synergy |
| U87MG | Glioblastoma | Cell Viability | - | - | Synergistic cytotoxic effect observed | Isobologram analysis confirms synergy[4] |
| U251 | Glioblastoma | Cell Viability | - | - | Synergistic cytotoxic effect observed | Isobologram analysis confirms synergy[4] |
Table 5: Combination of this compound (DHA) and 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | Metric | Control | 5-FU (1.5 µM) | Bornyl Acetate (48 µM) + 5-FU (1.5 µM) | Fold Change/Synergy |
| SGC-7901 | Gastric Cancer | Apoptotic Cells (%) | 4.4% | 39% | 55.9% | Enhanced apoptosis[5] |
Table 6: Combination of this compound (DHA) and Gemcitabine
| Cell Line | Cancer Type | Metric | Gemcitabine | DHA + Gemcitabine | Fold Change/Synergy |
| A2780 | Ovarian Cancer | Cell Viability | Dose-dependent decrease | Enhanced decrease in viability | Synergistic effect[6][7] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the efficacy of DHA in combination with other chemotherapeutics.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (DHA) and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DHA, the chemotherapeutic agent, and their combination. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
DHA and other chemotherapeutic agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
DHA and other chemotherapeutic agents
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells as described previously.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate key signaling pathways affected by DHA combination therapy and a general experimental workflow.
Caption: A general workflow for evaluating the synergistic effects of DHA and chemotherapy.
References
- 1. Effect of Polyunsaturated Fatty Acids on Temozolomide Drug-Sensitive and Drug-Resistant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD34+ progenitor-derived NK cell and gemcitabine combination therapy increases killing of ovarian cancer cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid, a Key Compound for Enhancing Sensitization to Drug in Doxorubicin-Resistant MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. Preclinical in vivo activity of a combination gemcitabine/liposomal doxorubicin against cisplatin-resistant human ovarian cancer (A2780/CDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroartemisinin Encapsulation in Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a potent derivative of artemisinin, has demonstrated significant therapeutic potential beyond its established antimalarial effects, particularly in oncology.[1] However, its clinical utility is often hampered by poor aqueous solubility, limited stability, and a short plasma half-life.[1] Encapsulating DHA into nanoscale drug delivery systems (NDDSs) presents a promising strategy to overcome these limitations. Nanoparticles can enhance the bioavailability of DHA, prolong its circulation time, and enable targeted delivery to specific tissues, thereby improving therapeutic efficacy and reducing systemic toxicity.[1]
These application notes provide a comprehensive overview of the encapsulation of DHA in various nanoparticle systems. We present comparative data on different formulations, detailed experimental protocols for their preparation and characterization, and a summary of the key signaling pathways modulated by DHA, offering a valuable resource for researchers in the field of nanomedicine and drug development.
Data Presentation: Comparative Analysis of DHA-Loaded Nanoparticles
The choice of nanoparticle system significantly influences the physicochemical properties and in vivo performance of the encapsulated DHA. The following tables summarize key quantitative data from various studies to facilitate comparison between different nanoparticle formulations.
Table 1: Polymeric Nanoparticles for DHA Encapsulation
| Nanoparticle Type | Polymer | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | PLGA-PEG | Emulsion Solvent Evaporation | ~145 | N/A | -4 | 93 | 4.4 | [2] |
| Nanocomplexes | DHA Prodrug Self-Assembly | Molecular Self-Assembly | 145.9 ± 2.11 | Uniform | -16.0 ± 0.52 | 92.37 ± 3.68 | 76.98 ± 3.07 | [3][4] |
| Nanoparticles | PLGA with Phospholipid | Solvent Evaporation | 265.3 ± 7.9 | N/A | -21.4 ± 6.3 | 74.2 ± 6.5 | 2.80 ± 0.35 | [5] |
| Nanoparticles | Zein/PLGA | Antisolvent Precipitation | ~320 | N/A | -55.1 | 84.6 | N/A | [6][7] |
| Nanoparticles | PLGA/Chitosan | Ionic Gelation | N/A | N/A | N/A | 80.45 | N/A | [8] |
Table 2: Lipid-Based Nanoparticles for DHA Encapsulation
| Nanoparticle Type | Lipid Composition | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, PVA, Heparin | Single Emulsion Solvent Evaporation | 308.4 | 0.29 | -16.0 | 93.9 (DHA) | 11.9 (DHA) | [9] |
| Liposomes | P90G, Cholesterol | Thin Film Hydration | N/A | N/A | N/A | 71 | N/A | [9] |
| Stealth Liposomes | P90G, Cholesterol, PEG 2000 | Thin Film Hydration | N/A | N/A | N/A | 69 | N/A | [9] |
Table 3: Other Nanoparticle Systems for DHA Encapsulation
| Nanoparticle Type | Core Material | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Metal-Organic Framework (MOF) | Zeolitic Imidazolate Framework-8 (ZIF-8) | One-Pot Synthesis | ~100 | Monodispersed | N/A | 77.2 | N/A | [10] |
| Graphene Oxide Nanoparticles | Graphene Oxide | Surface Modification | 100-200 | N/A | N/A | N/A | N/A | [2] |
| Apoferritin Nanoparticles | Apoferritin | Biomineralization | ~20 | Uniform | N/A | N/A | 2.32 | [11] |
Experimental Protocols
The following section provides detailed methodologies for the preparation of common DHA-loaded nanoparticle formulations.
Protocol 1: Preparation of DHA-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This protocol is a widely used method for encapsulating hydrophobic drugs like DHA into a biodegradable polymeric matrix.
Materials:
-
This compound (DHA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and DHA in an organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 100 mL of 1% w/v solution).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Emulsify the mixture using a probe sonicator on an ice bath or a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times (e.g., three times) by repeated centrifugation and resuspension to remove excess surfactant and unencapsulated drug.
-
Storage/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage. A cryoprotectant (e.g., 2% D-mannitol) can be added before freezing.
Protocol 2: Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization
This method is suitable for producing lipid-based nanoparticles and can be scaled up for larger production.
Materials:
-
This compound (DHA)
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to a temperature above its melting point (e.g., 70°C). Dissolve DHA in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug.
Protocol 3: Preparation of DHA-Loaded Liposomes via Thin-Film Hydration
This is a common and straightforward method for preparing liposomes.
Materials:
-
This compound (DHA)
-
Phospholipids (e.g., Phosphatidylcholine from soybean or egg yolk - P90G)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., P90G and cholesterol) and DHA in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This can be done by gentle shaking or vortexing, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the liposome suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated DHA by dialysis, gel filtration chromatography (e.g., using a Sephadex column), or ultracentrifugation.
Protocol 4: Preparation of DHA-Loaded Zeolitic Imidazolate Framework-8 (ZIF-8) Nanoparticles via One-Pot Synthesis
This method involves the self-assembly of metal ions and organic linkers around the drug molecule.
Materials:
-
This compound (DHA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (2-MIM)
-
Methanol
-
Deionized water
-
Dimethylformamide (DMF)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Solution Preparation:
-
Dissolve zinc nitrate hexahydrate (e.g., 75 mg) in deionized water (e.g., 2.5 mL).
-
In a separate vial, dissolve 2-methylimidazole (e.g., 165 mg) in methanol (e.g., 4.5 mL) and DHA (e.g., 10 mg) in DMF (e.g., 0.5 mL).[12]
-
-
Nanoparticle Formation: Add the aqueous zinc nitrate solution to the 2-methylimidazole and DHA solution under continuous stirring at room temperature. The solution will quickly turn turbid, indicating the formation of DHA@ZIF-8 nanoparticles.[12]
-
Reaction Time: Allow the reaction to proceed for a short period (e.g., 3 minutes).[12]
-
Nanoparticle Collection: Centrifuge the suspension at high speed (e.g., 12,000 rpm for 10 minutes) to collect the nanoparticles.[12]
-
Washing: Wash the nanoparticle pellet with methanol three times by repeated centrifugation and resuspension to remove unreacted reagents.[12]
-
Drying: Dry the purified DHA@ZIF-8 nanoparticles for further use.
Visualization of Key Processes and Pathways
Experimental Workflow for Nanoparticle Preparation
Caption: General workflow for emulsion-based nanoparticle preparation.
Anticancer Signaling Pathways of this compound
DHA exerts its anticancer effects by modulating a complex network of signaling pathways, ultimately leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
References
- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. CN101385714A - Preparation method of DHA lipid nano-particles - Google Patents [patents.google.com]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication, characterization and properties of DHA-loaded nanoparticles based on zein and PLGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Dye Encapsulation in ZIF-8 on CO2, Water, and Wet CO2 Sorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nanoscale this compound@zeolitic imidazolate frameworks for enhanced antigiardial activity and mechanism analysis [frontiersin.org]
Liposomal Dihydroartemisinin: Application Notes and Protocols for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of liposomal formulations of Dihydroartemisinin (DHA) for targeted drug delivery. The information is intended to guide researchers in the preparation, analysis, and evaluation of these promising therapeutic agents for applications in cancer and parasitic diseases.
This compound, a potent derivative of artemisinin, has demonstrated significant therapeutic efficacy. However, its clinical application is often hampered by poor water solubility, low bioavailability, and a short half-life of 34-90 minutes.[1] Liposomal encapsulation offers a versatile solution to overcome these limitations by enhancing drug stability, prolonging circulation time, and enabling targeted delivery to disease sites.[1] This document outlines the necessary methodologies for developing both conventional and targeted liposomal DHA formulations.
Data Presentation
Table 1: Physicochemical Properties of this compound Liposomes
| Liposome Formulation | Lipid Composition | Drug-to-Lipid Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Conventional DHA Liposomes | P90G, Cholesterol | - | ~150 | < 0.3 | - | 71 | [1] |
| Stealth DHA Liposomes | P90G, Cholesterol, PE 18:0/18:0 PEG 2000 | - | ~160 | < 0.3 | - | 69 | [1] |
| Mannosylated Doxorubicin-DHA Liposomes | - | - | 158.8 | - | -15.8 | - | [2][3] |
| Artemisinin Dimer Liposomes | 95% DPPC, 5% DPPE-mPEG2000 | 1:10 | 76 ± 10 | 0.205 ± 0.015 | - | 90 ± 6 | [4] |
Table 2: In Vitro Cytotoxicity of Liposomal this compound
| Cell Line | Formulation | IC50 Value | Time Point | Reference |
| HCT8/ADR (drug-resistant colon cancer) | Mannosylated Doxorubicin-DHA Liposomes | 0.073 µg/mL | - | [2][3] |
| MCF-7 (breast cancer) | Conventional and Stealth DHA Liposomes | Increased toxicity compared to free DHA | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of conventional and stealth liposomes containing the hydrophobic drug this compound.
Materials:
-
Phosphatidylcholine (e.g., P90G or DPPC)
-
Cholesterol
-
DSPE-PEG2000 (for stealth liposomes)
-
This compound (DHA)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (bath or probe) or Extruder
-
Round-bottom flask
-
Vacuum pump
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., Phosphatidylcholine and Cholesterol in a 2:1 molar ratio) and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. For stealth liposomes, include DSPE-PEG2000 in the lipid mixture. A typical drug-to-lipid ratio for artemisinin derivatives is 1:10 (w/w).[4]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion.
-
Sonication: Sonicate the suspension in an ice bath to prevent lipid degradation until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using an extruder. This method generally produces liposomes with a more uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated DHA by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Characterization of Liposomal this compound
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with PBS to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge of the liposomes, which influences their stability and interaction with biological membranes.
-
2. Encapsulation Efficiency Determination:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separation of free drug: Separate the unencapsulated DHA from the liposomes by ultracentrifugation or size exclusion chromatography.
-
Quantification of total and free drug:
-
To determine the total amount of DHA, disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).
-
Quantify the amount of DHA in the total drug sample and the free drug sample using a validated HPLC method. A common mobile phase for DHA analysis is a mixture of acetonitrile and water.
-
-
Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of DHA from the liposomal formulation over time.
Method: Dialysis Method
Materials:
-
Dialysis tubing (with a molecular weight cut-off that allows free DHA to pass through but retains the liposomes)
-
Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
Procedure:
-
Place a known amount of the liposomal DHA formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a container with a defined volume of the release medium.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of DHA released into the medium at each time point using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol evaluates the anticancer activity of liposomal DHA in a cancer cell line.
Method: MTT Assay
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Liposomal DHA and free DHA solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of free DHA and liposomal DHA. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Codelivery of this compound and doxorubicin in mannosylated liposomes for drug-resistant colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codelivery of this compound and doxorubicin in mannosylated liposomes for drug-resistant colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Responsive Artemisinin Dimer in Lipid Nanoparticles Are Effective Against Human Breast Cancer in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dihydroartemisinin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, is a cornerstone in the global fight against malaria.[1][2] Accurate quantification of DHA in biological matrices such as plasma, serum, and whole blood is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug efficacy and resistance research. However, the chemical nature of DHA, specifically its endoperoxide bridge, presents unique challenges for bioanalysis, including instability in the presence of biological reductants like Fe(II)-heme.[3][4] This document provides detailed application notes and protocols for the quantification of DHA using various analytical techniques, with a focus on ensuring sample stability and generating reliable, reproducible data.
Overview of Quantification Methods
Several analytical methods have been developed for the quantification of DHA in biological samples. The most prominent and widely used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high sensitivity and selectivity.[5][6]
Data Presentation: Comparison of Quantification Methods
The following table summarizes the key quantitative parameters of the different analytical methods for DHA quantification.
| Parameter | LC-MS/MS | HPLC-UV/ECD | ELISA |
| Lower Limit of Quantification (LLOQ) | 0.13 - 1 ng/mL[7][8] | 5 - 20 ng/mL[6] | 0.1 - 4.7 ng/mL[9][10] |
| Linearity Range | 1 - 1000 ng/mL[7][11] | Varies, typically in the ng/mL to µg/mL range | 0.3 - 30 ng/mL[10] |
| Precision (%CV) | < 15%[7] | Generally < 15% | < 10%[10] |
| Accuracy (%Bias) | Within ±15%[7] | Within ±15% | 97 - 106% recovery[10] |
| Sample Volume | 5 - 100 µL[7][8] | 500 µL - 1 mL | 50 - 100 µL |
| Specificity | High | Moderate to High | Moderate (potential for cross-reactivity)[10] |
Experimental Protocols
Protocol 1: Quantification of DHA in Human Plasma by LC-MS/MS
This protocol is based on a validated method utilizing solid-phase extraction for sample cleanup.[7][11]
1. Materials and Reagents:
-
This compound (DHA) reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., DHA-d3
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (K3EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[12]
-
Hydrogen peroxide (30%)[12]
2. Sample Preparation and Stability:
-
Critical Stability Note: DHA is unstable in plasma, especially in hemolyzed samples from malaria patients, due to the presence of Fe(II) from hemoglobin.[3][12] To prevent degradation, it is crucial to stabilize the samples.
-
Stabilization Solution: Prepare a solution of 1% hydrogen peroxide in 5% acetonitrile with 1% formic acid.[12]
-
Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of the SIL-IS solution containing the stabilization agents.[12]
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with water and then with 5% acetonitrile.
-
Elute DHA and the SIL-IS with an appropriate organic solvent mixture (e.g., acetonitrile-methyl acetate 9:1).[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Conditions:
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[7][11]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 50:50 v/v).[7][11]
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API5000)[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[11][12]
-
MRM Transitions:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DHA to the SIL-IS against the concentration of the calibration standards.
-
Determine the concentration of DHA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of DHA in Pharmaceutical Formulations by HPLC-UV
This protocol is adapted for the analysis of DHA in tablet dosage forms.[13][14]
1. Materials and Reagents:
-
DHA reference standard
-
HPLC-grade methanol and acetonitrile
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve DHA reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25-150 µg/mL).[13][14]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of DHA and transfer it to a volumetric flask.
-
Add a suitable volume of methanol, sonicate to dissolve, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm)[13][14]
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) in a ratio of 70:30 v/v.[13]
-
Flow Rate: 1.0 mL/min[13]
-
Detection Wavelength: 273 nm[13]
-
Injection Volume: 20 µL
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the DHA standards against their concentrations.
-
Calculate the concentration of DHA in the sample solution from the calibration curve and determine the amount of DHA per tablet.
Mandatory Visualizations
Diagrams
Caption: LC-MS/MS experimental workflow for DHA quantification in plasma.
Caption: Logical relationship of DHA instability and stabilization.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Chemical stability of artemisinin derivatives | springermedicine.com [springermedicine.com]
- 3. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 5. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a simple and specific direct competitive ELISA for the determination of artesunate using an anti-artesunate polyclonal antiserum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiopharm.com [cellbiopharm.com]
- 12. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Dihydroartemisinin: A Potent Modulator of Autophagy in Neuronal Cells
Application Notes and Protocols for Researchers
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug. Emerging research has unveiled its potent capabilities in modulating cellular processes, notably autophagy, making it a valuable tool for studying neuronal health and disease. In neuronal cells, the proper functioning of autophagy is critical for the clearance of misfolded proteins and damaged organelles, and its dysregulation is implicated in numerous neurodegenerative disorders. DHA has been shown to induce autophagy in various cell types, including neuronal cells, offering a pharmacological approach to investigate this fundamental cellular pathway.
These application notes provide a comprehensive overview of the use of this compound to study autophagy in neuronal cells, complete with detailed protocols and a summary of its effects.
Mechanism of Action
This compound primarily induces autophagy in neuronal and other cell types through the modulation of key signaling pathways that regulate cellular metabolism and growth. The most consistently reported mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3]
-
AMPK Activation: DHA treatment leads to an increase in the phosphorylation of AMPK. Activated AMPK acts as a cellular energy sensor.
-
mTORC1 Inhibition: Activated AMPK, in turn, phosphorylates and activates tuberous sclerosis complex 2 (TSC2), which then inhibits the small GTPase Rheb, a critical activator of mTOR Complex 1 (mTORC1).[3] AMPK can also directly phosphorylate raptor, a component of mTORC1, leading to its inhibition.[3]
-
Induction of Autophagy: The inhibition of mTORC1 is a primary trigger for the initiation of autophagy.[4][5] This leads to the activation of the ULK1 complex, which is essential for the formation of the phagophore, the precursor to the autophagosome.
In some cellular contexts, DHA-induced autophagy has also been linked to the generation of reactive oxygen species (ROS) and the suppression of the NF-κB signaling pathway.[6][7][8]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell lines, with a focus on neuronal and related models where available.
| Cell Line | DHA Concentration | Treatment Duration | Key Observations | Reference |
| Human Glioma Cells | IC50 varied | 72 hours | Increased expression of Beclin-1 and LC3-B, indicating autophagy induction. | [9] |
| Human Glioblastoma (U87, U251) | 100 µM (optimal) | 24, 48, 72 hours | Increased conversion of LC3-I to LC3-II and Beclin-1 expression; decreased p62/SQSTM1. | [8] |
| Human Myeloid Leukemia K562 | Not specified | Not specified | DHA-induced autophagy was ROS-dependent, followed by LC3-II protein expression. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 35 µM | 24 hours | Dose-dependent increase in LC3-II protein levels. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by DHA to induce autophagy and a typical experimental workflow for its study.
Caption: DHA activates AMPK, which inhibits mTORC1, leading to the initiation of autophagy.
Caption: A typical workflow for investigating DHA's effect on neuronal autophagy.
Experimental Protocols
Protocol 1: Assessment of Autophagy by Western Blotting
This protocol details the detection of key autophagy markers, LC3 and p62, in neuronal cells treated with DHA. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
This compound (DHA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-p-AMPK, Rabbit anti-AMPK, Rabbit anti-p-mTOR, Rabbit anti-mTOR, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and grow.
-
Treat the cells with varying concentrations of DHA (e.g., 10, 25, 50, 100 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.[10]
-
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize and quantify the formation of autophagosomes in neuronal cells expressing a fluorescently tagged LC3 protein.
Materials:
-
Neuronal cells
-
Plasmid or viral vector for expressing GFP-LC3 or RFP-LC3
-
Transfection reagent or viral transduction particles
-
Glass-bottom dishes or coverslips
-
This compound (DHA)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Transfection/Transduction:
-
Plate neuronal cells on glass-bottom dishes or coverslips.
-
Transfect or transduce the cells with a GFP-LC3 or RFP-LC3 construct according to the manufacturer's protocol.[11]
-
Allow 24-48 hours for protein expression.
-
-
DHA Treatment:
-
Treat the transfected/transduced cells with the desired concentration of DHA for the determined time. Include a vehicle-treated control.
-
-
Cell Fixation and Staining (Optional, for fixed-cell imaging):
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Live-Cell Imaging (Recommended):
-
During the last 15-30 minutes of DHA treatment, you can add a nuclear stain like Hoechst 33342.
-
Image the live cells using a fluorescence microscope equipped with a temperature and CO2-controlled chamber.
-
-
Image Acquisition and Analysis:
-
Acquire images using appropriate filter sets for the fluorescent proteins and DAPI/Hoechst.
-
Identify cells and quantify the number of fluorescent puncta (autophagosomes) per cell.[12] An increase in the number of puncta in DHA-treated cells compared to controls indicates autophagy induction.
-
Automated image analysis software can be used for unbiased quantification.
-
Concluding Remarks
This compound serves as a potent and valuable chemical tool for inducing and studying autophagy in neuronal cells. By modulating the AMPK/mTOR signaling pathway, DHA provides a reliable method to investigate the intricate mechanisms of neuronal autophagy and its role in neuroprotection and neurodegeneration. The protocols outlined above provide a solid foundation for researchers to explore the effects of this compound in their specific neuronal models. As with any pharmacological agent, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental question being addressed.
References
- 1. This compound eliminates senescent cells by promoting autophagy-dependent ferroptosis via AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-eliminates-senescent-cells-by-promoting-autophagy-dependent-ferroptosis-via-ampk-mtor-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway [jcancer.org]
- 5. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy and inhibits the growth of iron-loaded human myeloid leukemia K562 cells via ROS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells [frontiersin.org]
- 9. This compound increases temozolomide efficacy in glioma cells by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-based Tools For Investigating Autophagy, Cells Under Stress | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin's Impact on Cellular Fate: A Flow Cytometry Perspective
Application Notes and Protocols for Researchers
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent now recognized for its significant anticancer properties.[1][2] Its therapeutic effects are largely attributed to its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and modulate intracellular reactive oxygen species (ROS) levels.[3] Flow cytometry stands out as an indispensable tool for elucidating and quantifying these cellular responses to DHA treatment. This document provides detailed application notes and experimental protocols for the flow cytometric analysis of DHA-treated cells, targeting researchers, scientists, and professionals in drug development.
Key Cellular Events Modulated by this compound
DHA exerts its cytotoxic effects on cancer cells through multiple mechanisms that can be effectively monitored using flow cytometry:
-
Induction of Apoptosis: DHA has been shown to induce apoptosis in a variety of cancer cell lines, including bladder, ovarian, and skin cancer.[2][4][5] This process is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.[3][4][6]
-
Cell Cycle Arrest: DHA can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, most notably the G1 or G2/M phase.[7][8][9] This disruption of the cell cycle prevents cancer cells from proliferating.
-
Modulation of Reactive Oxygen Species (ROS): A key mechanism of DHA's action is the generation of ROS.[4][5][10] The endoperoxide bridge in the DHA molecule can react with intracellular heme iron, leading to the production of ROS, which in turn can damage cellular components and trigger apoptotic pathways.[10][11]
Quantitative Analysis of DHA's Effects
The following tables summarize quantitative data from various studies on the effects of DHA on apoptosis, cell cycle distribution, and ROS production in different cancer cell lines.
Table 1: this compound-Induced Apoptosis
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| EJ-138 (Bladder Cancer) | 1, 10, 100 | 48 | Dose-dependent increase | [4] |
| HTB-9 (Bladder Cancer) | 1, 10, 100 | 48 | Dose-dependent increase | [4] |
| A2780 (Ovarian Cancer) | 10, 25 | Not Specified | ~5-fold, >8-fold increase | [6] |
| OVCAR-3 (Ovarian Cancer) | 10, 25 | Not Specified | >8-fold, >18-fold increase | [6] |
| A-431 (Skin Cancer) | Various | 48 | Dose-dependent increase | [5] |
Table 2: this compound-Induced Cell Cycle Arrest
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| Colorectal Cancer Cells | Not Specified | Not Specified | G2/M phase arrest | [7] |
| PaCa-44 (Pancreatic Cancer) | 200 | 12 | Increase in G0/G1 phase | [9] |
| Jurkat T-cells | Not Specified | Not Specified | G2/M phase arrest | [12] |
Table 3: this compound-Induced ROS Production
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Effect on ROS Levels | Reference |
| EJ-138 (Bladder Cancer) | Various | 48 | Dose-dependent increase | [4] |
| HTB-9 (Bladder Cancer) | Various | 48 | Dose-dependent increase | [4] |
| A-431 (Skin Cancer) | Various | 48 | Increase in ROS formation | [5] |
| ASTC-a-1 (Lung Adenocarcinoma) | 20 µg/ml | 24 | Increased ROS generation | [10] |
| MG-63 (Osteosarcoma) | 10, 20, 40 | 6 | Increased ROS production | [13] |
| MNNG/HOS (Osteosarcoma) | 10, 20, 40 | 6 | Increased ROS production | [13] |
Experimental Protocols
Detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and ROS in DHA-treated cells are provided below.
Protocol 1: Analysis of Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
This compound (DHA)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[4] Treat the cells with various concentrations of DHA (e.g., 1-100 µM) for the desired duration (e.g., 48 hours).[4] Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 2: Analysis of Cell Cycle using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Materials:
-
This compound (DHA)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with DHA as described in Protocol 1.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 2.5 mL of cold absolute ethanol dropwise to achieve a final concentration of approximately 70%.[17] Incubate on ice for at least 15 minutes or overnight at -20°C.[17]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Analysis of Intracellular ROS using DCFH-DA Staining
This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[19][20]
Materials:
-
This compound (DHA)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with DHA as described in Protocol 1.[4]
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Staining:
-
Washing (Optional): Some protocols suggest washing the cells with PBS after incubation to remove excess probe.[21]
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry, typically using the FITC channel. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizing a DHA-Induced Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involved in the analysis of DHA-treated cells.
References
- 1. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. DHA induces Jurkat T-cell arrest in G2/M phase of cell cycle and modulates the plasma membrane expression of TRPC3/6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. abcam.com [abcam.com]
Application Notes: Western Blot Analysis of Proteins Affected by Dihydroartemisinin
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its broad-spectrum anticancer properties.[1][2][3] Its mechanism of action involves the modulation of numerous critical signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), cell cycle, and inflammation.[4][5] Western blot analysis is an indispensable immunodetection technique for researchers and drug development professionals to investigate these effects at the protein level. This document provides detailed application notes, experimental protocols, and data summaries for analyzing protein expression changes in response to DHA treatment.
Key Signaling Pathways Modulated by this compound
DHA exerts its cellular effects by targeting key proteins within several interconnected signaling pathways. Western blot is crucial for quantifying the changes in the expression and phosphorylation status of these proteins.
-
Apoptosis Induction: DHA is known to induce apoptosis in various cancer cell lines.[1][2][3] This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways. Western blot analysis can detect changes in pro-apoptotic proteins like Bax and Bad, anti-apoptotic proteins like Bcl-2 and Bcl-xL, and key executioner proteins like caspases and PARP.[2][3][6] Studies have shown that DHA treatment leads to an increased Bax/Bcl-2 ratio, upregulation of cleaved caspase-3, -8, and -9, and cleavage of PARP, all of which are hallmarks of apoptosis.[2][3][6]
-
Cell Cycle Arrest: DHA can inhibit cancer cell proliferation by inducing cell cycle arrest, typically at the G1/S or G2/M phase.[7][8] This is achieved by altering the expression of cell cycle regulatory proteins. Western blot analysis has confirmed that DHA can downregulate the expression of cyclins (such as Cyclin A, Cyclin D1) and cyclin-dependent kinases (like CDK1, CDK2), while upregulating cell cycle inhibitors like p21.[3][7][8]
-
Inhibition of Pro-Survival Pathways: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth. DHA has been shown to suppress this pathway by decreasing the phosphorylation of key components like Akt and mTOR.[3][9] This inhibition leads to downstream effects, including the downregulation of proteins like Cyclin D1.[2][3]
-
Modulation of MAPK and NF-κB Signaling: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in inflammation and cell survival.[4][10] DHA can modulate these pathways, often leading to an anti-inflammatory and pro-apoptotic response.[4][10] For instance, DHA has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[4][10]
Quantitative Data Summary
The following tables summarize the effects of this compound on key proteins as documented in various studies.
Table 1: Proteins Involved in Apoptosis
| Target Protein | Effect of DHA | Cell Line(s) | References |
| Bax | Upregulation | MM cells, A549, Ovarian cancer | [2][3][6] |
| Bad | Upregulation | MM cells | [2] |
| Bcl-2 | Downregulation | A549, Ovarian cancer | [3][6] |
| Bcl-xL | Downregulation | MM cells | [2] |
| Cytochrome c | Upregulation (in cytosol) | A549, Jurkat | [1][3] |
| Cleaved Caspase-3 | Upregulation | MM cells, A549, Ovarian cancer | [2][3][6] |
| Cleaved Caspase-8 | Upregulation | MM cells, Ovarian cancer | [2][6] |
| Cleaved Caspase-9 | Upregulation | MM cells, Ovarian cancer | [2][6] |
| Cleaved PARP | Upregulation | MM cells, Ovarian cancer | [2][6] |
| NOXA | Upregulation | Jurkat | [1] |
| Bak | Activation | Jurkat | [1] |
Table 2: Proteins Involved in Cell Cycle Regulation
| Target Protein | Effect of DHA | Cell Line(s) | References |
| Cyclin A | Downregulation | MHCC97L | [7] |
| Cyclin D1 | Downregulation | A549, MM cells, SW620 | [2][3][8] |
| Cyclin E | Downregulation | MHCC97L | [7] |
| CDK1 | Downregulation | SW620 | [8] |
| CDK2 | Downregulation | MHCC97L | [7] |
| p21 | Upregulation | A549, SW620 | [3][8] |
| PCNA | Downregulation | A549 | [3] |
Table 3: Proteins in Pro-Survival and Other Signaling Pathways
| Pathway | Target Protein | Effect of DHA | Cell Line(s) | References |
| PI3K/Akt/mTOR | p-Akt | Downregulation | A549 | [3] |
| p-GSK-3β | Downregulation | A549 | [3] | |
| β-catenin | Downregulation | MM cells | [2] | |
| NF-κB | IκBα | Prevents degradation | - | [4] |
| NF-κB p65 | Prevents nuclear translocation | - | [4] | |
| CYBA / CYBB | Downregulation | M1 macrophages | [10] | |
| MAPK | p-ERK, p-p38, p-JNK | Downregulation | SK-Hep-1 | [11] |
Visualizations: Signaling Pathways and Workflows
Caption: DHA-induced intrinsic apoptosis pathway.
Caption: DHA-mediated cell cycle arrest at the G1/S checkpoint.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed, generalized protocol for performing Western blot analysis to study the effects of DHA on protein expression.[4] Optimization may be required depending on the specific cell line and target proteins.
1. Cell Culture and DHA Treatment
-
Culture your chosen cell line to approximately 70-80% confluency using appropriate media and conditions.
-
Treat cells with various concentrations of DHA (e.g., 10 µM, 20 µM, 30 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).[3][7]
2. Protein Extraction (Cell Lysis)
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.[4] This ensures equal protein loading in the subsequent steps.
4. Sample Preparation
-
Based on the quantification results, dilute the protein samples with lysis buffer to ensure all samples have the same concentration.
-
Add 4x or 6x Laemmli SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to the protein samples.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of protein (typically 20-40 µg per lane) into the wells of a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.[4]
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
6. Protein Transfer (Western Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4] This is typically done using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
7. Immunoblotting
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[13] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration. This incubation is typically performed overnight at 4°C with gentle agitation.[4][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
8. Detection
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.[14]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST to remove the unbound secondary antibody.
-
Signal Development: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.[4]
9. Analysis and Normalization
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[4]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To ensure accurate comparison, normalize the intensity of the target protein band to a loading control protein (e.g., β-actin, GAPDH) from the same lane. This corrects for any variations in protein loading.
References
- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrated transcriptomic and proteomic profiling reveals the anti-inflammatory mechanism of this compound in the treatment of acute liver injury by targeting CYBA and CYBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induced caspase-dependent apoptosis through inhibiting the specificity protein 1 pathway in hepatocellular carcinoma SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]
- 13. Western Blotting Assays [bio-protocol.org]
- 14. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dihydroartemisinin Water Solubility
Welcome to the technical support center for improving the water solubility of Dihydroartemisinin (DHA). This compound is a potent antimalarial drug, but its low water solubility presents a significant challenge for its formulation and bioavailability.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor water solubility of this compound (DHA)?
A1: this compound is a derivative of artemisinin, a sesquiterpene lactone.[4] Its molecular structure is largely nonpolar, leading to low solubility in aqueous solutions, which is reported to be less than 0.1 g/L.[2] This inherent hydrophobicity makes it challenging to formulate in aqueous-based delivery systems.
Q2: What are the most common and effective methods to improve the water solubility of DHA?
A2: Several techniques have been successfully employed to enhance the aqueous solubility of DHA. The most common methods include:
-
Solid Dispersions: This involves dispersing DHA in a hydrophilic polymer matrix. Common polymers used are polyvinylpyrrolidone (PVP) of different molecular weights (e.g., PVPK15, PVPK25, PVPK30).[1][3]
-
Inclusion Complexes: This method utilizes cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to encapsulate the DHA molecule, thereby increasing its solubility.[1][3][5]
-
Nanotechnology-based Approaches: Formulating DHA into nanoparticles, liposomes, or solid lipid nanoparticles can significantly improve its solubility and bioavailability.[6][7][8]
-
Prodrug Synthesis: Modifying the DHA molecule to create more soluble prodrugs is another effective strategy.[9][10]
Q3: How much can the water solubility of DHA be improved using these methods?
A3: Significant improvements in DHA's water solubility have been reported. For instance, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) can increase its solubility by as much as 84 to 89-fold.[1][3][5] Solid dispersions with PVPK30 have been shown to enhance solubility by up to 50-fold.[1][3] Ternary complexes, for example with HP-β-CD and PVPK30, have demonstrated an even greater increase, up to 216-fold.[11]
Troubleshooting Guide
Problem 1: My DHA precipitates out of solution when I add an aqueous buffer.
-
Cause: This is a common issue due to the low aqueous solubility of DHA.[12] When a concentrated stock solution of DHA in an organic solvent (like ethanol, DMSO, or acetone) is diluted with an aqueous buffer like PBS, the solubility limit of DHA in the final mixture is exceeded, leading to precipitation.[12]
-
Solution:
-
Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or soy lecithin, into your aqueous diluent.[12] Surfactants can help to stabilize the DHA in the aqueous phase.
-
Solvent Evaporation: After dissolving DHA in a volatile organic solvent like ethanol and adding the aqueous buffer, you can try to evaporate the organic solvent.[12] This may help to keep the DHA in a finely dispersed state.
-
Formulation Strategies: For in vivo studies, it is highly recommended to use a solubility-enhanced formulation of DHA, such as a cyclodextrin inclusion complex or a solid dispersion, rather than simply dissolving the raw drug.
-
Problem 2: The solubility enhancement I'm observing is lower than what is reported in the literature.
-
Cause: Several factors can influence the efficiency of solubility enhancement techniques:
-
Purity of DHA: Impurities can affect the complexation or dispersion process.
-
Preparation Method: The specific technique used (e.g., physical mixing, solvent evaporation, freeze-drying) and the process parameters (e.g., temperature, time, solvent) are critical.[11][13]
-
Drug-to-Carrier Ratio: The molar ratio of DHA to the carrier (e.g., cyclodextrin or polymer) significantly impacts the solubility enhancement.[13][14]
-
-
Solution:
-
Optimize the Drug-to-Carrier Ratio: Systematically vary the ratio of DHA to the hydrophilic carrier to find the optimal composition for maximum solubility.
-
Refine the Preparation Method: Ensure that your experimental protocol is well-controlled. For instance, when preparing solid dispersions by solvent evaporation, ensure complete removal of the solvent. For inclusion complexes, the method of preparation (e.g., kneading, co-evaporation, freeze-drying) can yield different results.[13]
-
Characterize Your Formulation: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the desired complex or dispersion and to understand the physical state of the DHA.[1][5][15]
-
Problem 3: My solubility-enhanced DHA formulation is not stable over time.
-
Cause: Amorphous forms of drugs, often created in solid dispersions and inclusion complexes, can be thermodynamically unstable and may revert to a less soluble crystalline form over time.[5] Additionally, DHA itself can be unstable in aqueous solutions, with its stability being pH and temperature-dependent.[16]
-
Solution:
-
Proper Storage: Store your formulations under appropriate conditions (e.g., low temperature, protected from light and moisture) to minimize degradation and physical changes.
-
Incorporate Stabilizers: In some formulations, the addition of a third component can improve stability.
-
Evaluate Stability: Conduct stability studies on your formulation by storing it under different conditions and monitoring its solubility and physical characteristics over time.
-
Data Presentation
Table 1: Comparison of this compound (DHA) Water Solubility Enhancement Methods
| Method | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84 - 89 | [1][3][5] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 50 - 60 | [1][3][17] |
| Ternary Complex | HP-β-CD and Palmitic acid | 36 | [11] |
| Ternary Complex | HP-β-CD and PVPK30 | 216 | [11] |
| Nanoparticles | 8-arm PEG-DHA conjugate | >100 | [6] |
Experimental Protocols
Protocol 1: Preparation of DHA-HPβCD Inclusion Complex by Freeze-Drying
This protocol describes the preparation of a this compound-hydroxypropyl-β-cyclodextrin inclusion complex to enhance its water solubility.
-
Materials:
-
This compound (DHA)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Procedure:
-
Determine the desired molar ratio of DHA to HPβCD (e.g., 1:1 or 1:5).[5][14]
-
Dissolve the calculated amount of HPβCD in deionized water with stirring to form a clear solution.
-
Add the calculated amount of DHA to the HPβCD solution.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour) to facilitate complex formation.[14]
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
Collect the powdered inclusion complex and store it in a desiccator.
-
Protocol 2: Preparation of DHA-PVP Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a this compound-polyvinylpyrrolidone solid dispersion to improve its solubility.
-
Materials:
-
This compound (DHA)
-
Polyvinylpyrrolidone (PVPK30)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired weight ratio of DHA to PVPK30 (e.g., 1:1, 1:5, 1:9).[13][17]
-
Dissolve both DHA and PVPK30 in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue to dry the solid film under vacuum for an extended period (e.g., 24 hours) to ensure complete removal of the residual solvent.
-
Scrape the resulting solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a tightly sealed container, protected from light and moisture.
-
Visualizations
Caption: Experimental workflows for preparing DHA inclusion complexes and solid dispersions.
Caption: Strategies to address the poor water solubility of this compound.
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dihydroartemisinin stability in physiological pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of dihydroartemisinin (DHA) under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (DHA) at physiological pH and temperature?
A1: this compound (DHA) is known to be chemically unstable under physiological conditions (pH ~7.4, 37°C). Its stability is significantly influenced by pH, temperature, and the presence of biological matrices. At 37°C and pH 7.4 in a phosphate buffer, the half-life of DHA is approximately 5.5 hours. This instability is primarily due to the reactivity of its endoperoxide bridge, which is crucial for its antimalarial activity.
Q2: What are the primary factors that influence DHA degradation in vitro?
A2: Several factors can accelerate the degradation of DHA in experimental settings:
-
pH: DHA degradation is pH-dependent, with increased rates of decomposition observed at pH values of 7 and above.
-
Temperature: Higher temperatures lead to a faster degradation of DHA. For instance, an increase from 37°C to 40°C results in a more rapid loss of DHA activity.
-
Biological Matrices: The presence of plasma, serum, or erythrocyte lysate significantly reduces DHA stability. In human plasma at 37°C, the half-life of DHA is reduced to approximately 2.3 hours. This is partly due to the presence of Fe(II)-heme, which catalyzes the cleavage of the endoperoxide bridge.
-
Reducing Agents: Biological reductants, such as flavin cofactors and ascorbic acid, can also contribute to the degradation of artemisinins under physiological conditions.
Q3: What are the common degradation products of DHA?
A3: The degradation of DHA, particularly through cleavage of its endoperoxide bridge, can lead to the formation of various products. While the primary degradation pathway in the presence of iron involves the generation of free radicals, specific degradation products identified in stability studies of related compounds like artesunate include α-DHA and β-DHA epimers.
Q4: I am seeing rapid loss of DHA activity in my in vitro experiments. What could be the cause and how can I troubleshoot this?
A4: Rapid loss of DHA activity is a common issue and can often be attributed to the inherent instability of the compound under typical cell culture conditions. Here are some troubleshooting steps:
-
Review Incubation Conditions: Ensure that the pH of your culture medium is well-controlled and within the optimal range for your experiment, being mindful that physiological pH can promote degradation.
-
Minimize Incubation Time: Given DHA's short half-life, consider shorter incubation periods or time-course experiments to capture the desired biological effect before significant degradation occurs.
-
Prepare Fresh Solutions: Always prepare DHA solutions fresh before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.
-
Consider the Medium: Standard culture media containing serum can accelerate DHA degradation. If possible, conduct experiments in serum-free media or reduce the serum concentration, though this may impact cell health.
-
Control for Temperature: Maintain a constant and accurate temperature of 37°C. Even slight increases in temperature can accelerate degradation.
Q5: How should I prepare and handle DHA for in vitro assays to ensure maximum stability?
A5: Proper handling is crucial for obtaining reliable experimental results.
-
Solvent Selection: DHA has poor solubility in aqueous solutions. It is typically dissolved in organic solvents like ethanol or DMSO to prepare a stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent and store it at -20°C or lower for short-term storage. For long-term storage, -80°C is recommended.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final working concentration in your pre-warmed experimental buffer or medium immediately before adding it to your assay.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results between experiments | Degradation of DHA stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Variations in incubation time or temperature. | Standardize all experimental parameters, including incubation times and temperature control. Use a calibrated incubator. | |
| Lower than expected bioactivity | Significant degradation of DHA during the assay. | Reduce the incubation time. Prepare working solutions immediately before use. Consider the destabilizing effect of media components like serum. |
| Incorrect concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method such as HPLC. | |
| Precipitation of DHA in aqueous media | Poor solubility of DHA. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is low enough to be tolerated by the cells but sufficient to keep DHA in solution. A final solvent concentration of <0.5% is generally recommended. |
Quantitative Data Summary
The stability of DHA is highly dependent on the experimental conditions. The following tables summarize the degradation kinetics at 37°C.
Table 1: Half-life of this compound (DHA) at 37°C in Different Media
| Medium | pH | Half-life (t½) in hours |
| Phosphate Buffer | 7.2 | 8.1 |
| Phosphate Buffer | 7.4 | 5.5 |
| Human Plasma | 7.4 | 2.3 |
Table 2: Degradation Rate Constants (k) of DHA at 37°C
| Medium | pH | Observed Degradation Rate Constant (k_obs) (s⁻¹) |
| Phosphate Buffer | 7.4 | 3.48 x 10⁻⁵ |
| Human Plasma | 7.4 | 8.55 x 10⁻⁵ |
Experimental Protocols
Protocol: Assessment of this compound (DHA) Stability in Physiological Buffer
This protocol describes a method to determine the chemical stability of DHA in a phosphate buffer at physiological pH and temperature using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
1. Materials and Reagents:
-
This compound (DHA) powder
-
Ethanol (HPLC grade)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thermostatic water bath
-
HPLC system with an electrochemical detector (ECD)
-
C18 HPLC column
2. Preparation of Solutions:
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA powder in ethanol to achieve a final concentration of 1 mg/mL.
-
Phosphate Buffer (pH 7.4): Prepare the phosphate buffer by mixing appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water to achieve the target pH of 7.4. The pH should be verified with a calibrated pH meter.
-
DHA Working Solution: Prepare sample solutions of DHA at the desired concentrations (e.g., 20, 30, 40, 50 mg/L) by adding a specific volume of the DHA stock solution to the pre-heated (37°C) phosphate buffer.
3. Incubation Procedure:
-
Seal the prepared DHA working solutions to prevent evaporation.
-
Place the samples in a thermostatic water bath set to 37 ± 0.1°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot from each sample.
-
Immediately stop the degradation process by appropriate means, for example, by freezing the sample at -70°C until analysis.
4. HPLC-ECD Analysis:
-
Set up the HPLC-ECD system according to the manufacturer's instructions. A typical setup might involve a C18 column and an electrochemical detector operating in the reductive mode.
-
Prepare a calibration curve using freshly prepared DHA standards of known concentrations.
-
Thaw the collected samples and, if necessary, perform a sample clean-up or dilution step. An internal standard can be added at this stage to improve accuracy.
-
Inject a fixed volume of each sample onto the HPLC column.
-
Quantify the remaining DHA concentration at each time point by comparing the peak area to the calibration curve.
5. Data Analysis:
-
Plot the natural logarithm of the DHA concentration versus time.
-
The degradation of DHA is expected to follow pseudo-first-order kinetics.
-
The observed degradation rate constant (k_obs) can be determined from the slope of the linear regression line (slope = -k_obs).
-
The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k_obs.
Visualizations
Caption: Experimental workflow for assessing DHA stability.
Technical Support Center: Overcoming Dihydroartemisinin Resistance in Plasmodium falciparum
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Dihydroartemisinin (DHA) resistance in Plasmodium falciparum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular marker for this compound (DHA) resistance in P. falciparum?
The primary and most well-established molecular marker for artemisinin and DHA resistance is a series of non-synonymous mutations in the propeller domain of the Kelch 13 (K13) gene (PF3D7_1343700).[1][2] These mutations are strongly associated with delayed parasite clearance in patients following treatment with artemisinin-based combination therapies (ACTs).[1][2] To date, over 260 non-synonymous K13 mutations have been reported.[2]
Q2: Are there other molecular mechanisms that contribute to DHA resistance?
Yes, while K13 mutations are the principal driver of clinical artemisinin resistance, other factors can contribute to reduced susceptibility to DHA and partner drugs. These include:
-
Increased pfmdr1 Copy Number: Amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1) has been associated with in vitro resistance to DHA and other antimalarials.[3]
-
Elevated Antioxidant Defense: DHA-resistant parasites have been shown to exhibit an elevated antioxidant defense network, which may help them counteract the oxidative stress induced by artemisinin compounds.[3]
-
Upregulation of Protein Folding and Proteasome-linked Protein Turnover: K13 mutations are associated with an upregulation of protein folding and proteasome pathways, which may help the parasite manage and eliminate proteins damaged by DHA.
-
Alterations in Host Cell Endocytosis: K13 is involved in a pathway critical for the endocytosis of host cell hemoglobin.[1][4] Mutations in K13 can lead to reduced hemoglobin uptake, which in turn reduces the activation of artemisinins by heme, a degradation product of hemoglobin, thus conferring resistance.[1][4]
Q3: What are the current strategies being explored to overcome DHA resistance?
Several strategies are under investigation to combat DHA-resistant malaria:
-
Artemisinin-based Combination Therapies (ACTs): The use of artemisinin derivatives in combination with a longer-acting partner drug is a cornerstone of malaria treatment.[5][6] The partner drug helps to clear the remaining parasites that may have survived the initial artemisinin assault.
-
Triple Artemisinin-based Combination Therapies (TACTs): To further combat resistance, triple-drug combinations are being evaluated.[5] These typically involve an artemisinin derivative and two partner drugs with different mechanisms of action.
-
Development of Novel Compounds: Researchers are actively searching for new antimalarial compounds with novel mechanisms of action that are effective against DHA-resistant strains.
-
Resistance-Reversing Agents: Another approach is the discovery of compounds that can resensitize resistant parasites to existing drugs like chloroquine.
Troubleshooting Guides
In Vitro Culture and Drug Susceptibility Assays
Problem: High variability in IC50 values for DHA in my in vitro drug susceptibility assays.
-
Possible Cause 1: Inconsistent Parasite Synchronization.
-
Solution: Ensure your P. falciparum cultures are tightly synchronized at the ring stage before initiating the assay. Asynchronous cultures will yield variable results as different parasite stages have varying susceptibilities to DHA. The standard SYBR Green I assay is typically performed on ring-stage parasites.
-
-
Possible Cause 2: Fluctuations in Hematocrit.
-
Solution: Maintain a consistent hematocrit level in all wells of your assay plate. Variations in red blood cell density can impact parasite growth and apparent drug efficacy.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for your experimental samples. Fill these peripheral wells with sterile media or water.
-
-
Possible Cause 4: Inaccurate Initial Parasitemia.
-
Solution: Carefully determine and standardize the initial parasitemia for each assay. Even small variations in the starting parasite number can lead to significant differences in the final fluorescence readout.
-
Problem: My parasite line is not developing a resistant phenotype despite continuous DHA pressure.
-
Possible Cause 1: Insufficient Drug Pressure.
-
Solution: Ensure that the concentration of DHA is sufficient to exert selective pressure without completely killing the culture. It may be necessary to perform a dose-response curve to determine the optimal selective concentration.
-
-
Possible Cause 2: Loss of Drug Activity.
-
Solution: Replenish the culture medium with fresh, DHA-containing medium at regular intervals to maintain consistent drug pressure. DHA can degrade over time in culture conditions.
-
-
Possible Cause 3: Intrinsic Parasite Characteristics.
-
Solution: Some P. falciparum strains may be less genetically prone to developing resistance. If possible, attempt to induce resistance in a different sensitive strain.
-
Molecular Assays
Problem: Failure to amplify the K13 gene using nested PCR.
-
Possible Cause 1: Poor DNA Quality.
-
Solution: Ensure that the genomic DNA extracted from your parasite samples is of high quality and free of inhibitors. Consider using a commercial DNA extraction kit and quantifying the DNA before use.
-
-
Possible Cause 2: Suboptimal PCR Conditions.
-
Solution: Optimize the annealing temperature and MgCl2 concentration for your nested PCR. Refer to established protocols and consider running a temperature gradient PCR to find the optimal conditions for your primers and polymerase.
-
-
Possible Cause 3: Primer Issues.
-
Solution: Verify the integrity and sequence of your PCR primers. Ensure they are stored correctly and have not degraded.
-
Problem: Ambiguous sequencing results for the K13 gene.
-
Possible Cause 1: Mixed Parasite Populations.
-
Solution: If you are working with clinical isolates, it is possible that the infection consists of multiple parasite clones with different K13 genotypes. This can result in overlapping peaks in the sequencing chromatogram. Cloning the parasites before sequencing can resolve this issue.
-
-
Possible Cause 2: Poor Sequencing Reaction.
-
Solution: Ensure that the PCR product is adequately purified before sequencing to remove excess primers and dNTPs. Use a sufficient amount of high-quality template DNA for the sequencing reaction.
-
Data Presentation
Table 1: In Vitro Susceptibility of DHA-Resistant and Sensitive P. falciparum Strains
| Parasite Line | K13 Genotype | This compound (DHA) IC50 (nM) | Artesunate (AS) IC50 (nM) | Artemether (AM) IC50 (nM) | Mefloquine (MQ) IC50 (nM) | Chloroquine (CQ) IC50 (nM) |
| Sensitive | ||||||
| 3D7 | Wild-type | ~3.2 - 7.6 | ~2.0 - 9.4 | ~2.5 | Varies | < 15 |
| Dd2 | Wild-type | ~7.6 | - | - | Varies | Varies |
| Resistant | ||||||
| DHA1 (Dd2-derived) | Not specified | 243 | >32 (16-fold increase) | ~10 (5-fold increase) | Increased | Increased |
| DHA2 (Dd2-derived) | Not specified | 196 | >32 (16-fold increase) | ~20 (10-fold increase) | Increased | Increased |
| Northern Uganda Isolates | C469Y | 2.3 | - | - | - | - |
| Eastern Uganda Isolates | Wild-type | 1.5 | - | - | - | - |
Note: IC50 values can vary between laboratories and assays. The values presented here are for comparative purposes. Data compiled from multiple sources.[3][7]
Table 2: Parasite Clearance Times for Different Artemisinin Combination Therapies (ACTs)
| Artemisinin Combination Therapy (ACT) | Location of Study | Median Parasite Clearance Time (hours) | Median Parasite Clearance Half-life (hours) |
| This compound-Piperaquine (DHA-PPQ) | Central Vietnam | 61.7 | 6.2 |
| Artesunate-Amodiaquine (AS+AQ) | Bouaké, Côte d'Ivoire | 30 | 2.36 |
| Artemether-Lumefantrine (AL) | Bouaké, Côte d'Ivoire | 30 | 2.23 |
| Oral Artesunate (monotherapy) | Mali | 32 | - |
Note: Parasite clearance times are influenced by various factors including host immunity and initial parasite biomass. Data compiled from multiple sources.[8][9][10]
Experimental Protocols
Ring-Stage Survival Assay (RSA)
This assay measures the susceptibility of early ring-stage parasites to a short pulse of DHA, mimicking the in vivo drug exposure.
-
Parasite Synchronization: Tightly synchronize P. falciparum cultures to the 0-3 hour ring stage. This can be achieved through repeated sorbitol treatments or a combination of sorbitol and Percoll gradient centrifugation.[11][12]
-
Drug Exposure: Expose the synchronized ring-stage parasites to 700 nM DHA for 6 hours.[13][14] A control group should be exposed to the same concentration of the drug vehicle (e.g., 0.1% DMSO).
-
Drug Removal: After 6 hours, wash the parasites twice with drug-free culture medium to remove the DHA.
-
Culture and Incubation: Resuspend the washed parasites in fresh culture medium and incubate for 66 hours.[14]
-
Readout: After the 66-hour incubation (72 hours total from the start of drug exposure), prepare thin blood smears, stain with Giemsa, and determine the parasitemia by light microscopy. The survival rate is calculated as the parasitemia of the DHA-treated culture divided by the parasitemia of the DMSO-treated control culture, multiplied by 100. A survival rate of ≥1% is often considered indicative of artemisinin resistance.[12]
K13 Gene Sequencing
This protocol outlines the steps for amplifying and sequencing the propeller domain of the K13 gene to identify resistance-associated mutations.
-
DNA Extraction: Extract genomic DNA from P. falciparum cultures or patient blood samples using a suitable method, such as the Saponin/Chelex method or a commercial DNA extraction kit.[15]
-
Nested PCR: Perform a nested PCR to amplify the K13 propeller domain.[15][16]
-
Primary PCR: Use outer primers to amplify a larger fragment of the K13 gene.
-
Secondary PCR: Use the product of the primary PCR as a template for a second round of amplification with inner primers specific to the propeller domain. This increases the specificity and yield of the target fragment.
-
-
PCR Product Verification: Run the nested PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers, dNTPs, and polymerase.
-
Sanger Sequencing: Sequence the purified PCR product using both the forward and reverse inner primers.
-
Sequence Analysis: Align the obtained sequences with a reference K13 sequence (e.g., from the 3D7 strain) to identify any nucleotide polymorphisms that result in amino acid changes.
SYBR Green I-Based In Vitro Drug Susceptibility Assay
This is a high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the antimalarial drugs to be tested. Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.
-
Parasite Culture Preparation: Add synchronized ring-stage P. falciparum culture to each well of the drug plate. The final hematocrit is typically 1.5-2% and the initial parasitemia is around 0.5%.[17]
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[17]
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well of the plate. This lyses the red blood cells and allows the SYBR Green I to intercalate with the parasite DNA.
-
-
Fluorescence Reading: Read the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[18]
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: K13-mediated DHA resistance pathway.
Caption: Ring-Stage Survival Assay (RSA) workflow.
Caption: Troubleshooting logic for variable IC50 results.
References
- 1. A Kelch13-defined endocytosis pathway mediates artemisinin resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malaria: Artemisinin partial resistance [who.int]
- 3. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]
- 6. Artemisinin-Resistant Malaria: Research Challenges, Opportunities, and Public Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased susceptibility of Plasmodium falciparum to both this compound and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Parasite Clearance after Treatment with this compound-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. No Evidence of Delayed Parasite Clearance after Oral Artesunate Treatment of Uncomplicated Falciparum Malaria in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequence Analysis of the K13-Propeller Gene in Artemisinin Challenging Plasmodium falciparum Isolates from Malaria Endemic Areas of Odisha, India: A Molecular Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iddo.org [iddo.org]
Technical Support Center: Optimizing Dihydroartemisinin (DHA) Dosage for Malaria Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Dihydroartemisinin (DHA) dosage for malaria treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DHA) against Plasmodium falciparum?
A1: The antimalarial activity of DHA is primarily initiated by its endoperoxide bridge. This bridge is cleaved by ferrous iron (Fe²⁺), which is abundant in the parasite's food vacuole as a result of hemoglobin digestion. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then damage parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][2] Another proposed mechanism involves the specific inhibition of the Plasmodium falciparum calcium ATPase6 (PfATP6), which disrupts calcium homeostasis in the parasite.[1][3]
Q2: What are the key molecular markers associated with DHA resistance?
A2: The primary molecular marker for artemisinin resistance is mutations in the propeller domain of the Kelch13 (K13) gene.[1][4][5] These mutations are associated with reduced endocytosis of hemoglobin, leading to less heme and therefore reduced activation of DHA.[4] Other factors that can contribute to DHA resistance include amplification of the pfmdr1 gene, which encodes a multidrug resistance transporter, and an elevated antioxidant defense network in the parasite.[6]
Q3: What are the typical in vitro IC50 values for DHA against drug-sensitive and resistant P. falciparum strains?
A3: The 50% inhibitory concentration (IC50) values for DHA can vary between studies and parasite strains. However, for drug-sensitive strains, the geometric mean IC50 is typically in the low nanomolar range. For example, a study on clinical isolates from Cameroon reported a geometric mean IC50 of 1.11 nM (95% CI = 0.96-1.28 nM).[7][8] In DHA-resistant parasite clones selected in vitro, IC50 values can be significantly higher, with reports of over 25-fold decreases in susceptibility.[6]
Q4: What are the pharmacokinetic properties of DHA in humans?
A4: this compound is the active metabolite of all artemisinin compounds.[2] It is rapidly absorbed and eliminated, with a short terminal elimination half-life of approximately 0.85 to 1.9 hours in adult malaria patients.[9][10] The apparent oral clearance and volume of distribution can be lower in malaria patients compared to healthy individuals.[9] Pregnancy can also affect the pharmacokinetics of DHA, leading to reduced exposure.[10]
Troubleshooting Guides
In Vitro Drug Susceptibility Assays
Problem: High variability in IC50 values across replicate experiments.
-
Possible Cause 1: Inconsistent Parasite Synchronization. Asynchronous parasite cultures can lead to variable results as different parasite stages may have different susceptibilities to DHA.
-
Solution: Ensure that parasite cultures are tightly synchronized at the ring stage before initiating the drug susceptibility assay. Methods like sorbitol or Percoll synchronization can be used.
-
-
Possible Cause 2: Fluctuations in Hematocrit. Variations in red blood cell density can affect parasite growth and apparent drug efficacy.
-
Solution: Maintain a consistent hematocrit level in all wells and across all experiments.
-
-
Possible Cause 3: Drug Stock Instability. DHA can be unstable, and improper storage or handling of stock solutions can lead to inaccurate concentrations.
-
Solution: Prepare fresh serial dilutions of DHA for each experiment from a recently prepared stock solution. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.[11]
-
-
Possible Cause 4: Edge Effects in Microplates. Evaporation and temperature fluctuations in the outer wells of 96-well plates can affect parasite growth.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with media or PBS to maintain humidity.[11]
-
Problem: Failure to induce a stable DHA-resistant parasite line in vitro.
-
Possible Cause 1: Inappropriate Drug Concentration. Applying a high initial concentration of DHA may kill the entire parasite population, preventing the selection of resistant mutants.
-
Solution: Start with a low concentration of DHA (e.g., below the IC50) and gradually increase the concentration in a stepwise manner as the parasites adapt.[11]
-
-
Possible Cause 2: Insufficient Duration of Drug Pressure. The development of drug resistance in vitro can be a slow process.
-
Solution: Be patient and maintain consistent drug pressure over a prolonged period, which may take several months.[11]
-
-
Possible Cause 3: Parasite Line Characteristics. Some parasite strains may be less genetically predisposed to developing resistance.
-
Solution: If possible, try inducing resistance in a different sensitive strain. Certain parasite strains may have a phenotype of accelerated resistance to multiple drugs.[6]
-
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum to this compound (DHA)
| Parasite Strain/Isolate Type | Geographic Origin | Geometric Mean IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| Clinical Isolates (n=65) | Yaoundé, Cameroon | 1.11 | 0.96 - 1.28 | [7] |
| Chloroquine-Sensitive Isolates | Yaoundé, Cameroon | 1.25 | 0.99 - 1.57 | [7] |
| Chloroquine-Resistant Isolates | Yaoundé, Cameroon | 0.979 | 0.816 - 1.18 | [7] |
| Dd2 (parental strain) | - | ~7.7 | - | [6] |
| DHA1 (DHA-resistant clone) | - | 243 | - | [6] |
| DHA2 (DHA-resistant clone) | - | 196 | - | [6] |
Table 2: Pharmacokinetic Parameters of this compound (DHA) in Malaria Patients
| Parameter | Value | Patient Population | Reference |
| Elimination Half-life (t½) | 0.85 ± 0.15 h | Vietnamese adults with uncomplicated falciparum malaria | [9] |
| Apparent Oral Clearance (CL/F) | 1.19 L/h/kg | Vietnamese adults with uncomplicated falciparum malaria | [9] |
| Apparent Volume of Distribution (V/F) | 1.47 L/kg | Vietnamese adults with uncomplicated falciparum malaria | [9] |
| Elimination Half-life (t½) | ~0.83 - 1.9 h | Adult patients | [10] |
| Apparent Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg | Adult patients | [10] |
| Apparent Volume of Distribution (V/F) | ~1.5 - 3.8 L/kg | Adult patients | [10] |
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Parasite Culture and Synchronization:
-
Maintain P. falciparum cultures in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
2. Drug Plate Preparation:
-
Prepare serial dilutions of DHA in complete culture medium.
-
Dispense the drug dilutions into a 96-well microplate. Include drug-free wells as a negative control and wells with uninfected red blood cells as a background control.
3. Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2%.
-
Add the parasite suspension to each well of the drug plate.
4. Incubation:
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
5. Lysis and Staining:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.
-
Incubate the plate in the dark at room temperature for 1 hour.
6. Data Acquisition and Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound (DHA) in Plasmodium falciparum.
Caption: Workflow for in vitro drug susceptibility testing of DHA.
Caption: Key molecular pathways contributing to DHA resistance in P. falciparum.
References
- 1. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]
- 6. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Dihydroartemisinin (DHA) Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics and byproducts of dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: My DHA solution seems to be losing potency over time. What factors could be causing this?
A1: this compound is known to be chemically unstable, and its degradation is influenced by several factors. The key contributors to loss of potency are:
-
pH: DHA degradation is pH-dependent. It is more unstable at neutral to slightly basic pH values (pH 7 and above).
-
Temperature: Higher temperatures accelerate the degradation of DHA. For instance, increasing the temperature from 37°C to 40°C leads to a more rapid loss of activity.[1]
-
Solvent and Media: The composition of the solvent or medium can significantly impact DHA stability. Degradation is notably faster in plasma and serum-enriched media compared to phosphate-buffered saline (PBS).[1][2] Artesunate, a prodrug of DHA, also shows solvent-driven breakdown, which can subsequently affect the stability of the formed DHA.[3]
-
Presence of Biological Reductants: DHA degrades in the presence of ferrous iron (Fe(II)-heme) and other biological reductants.[1][2][4] This is particularly relevant in experimental setups involving blood products or cell lysates.[1][2]
Q2: What are the expected degradation byproducts of DHA?
A2: Several degradation products of DHA have been identified under various conditions. Two commonly reported byproducts are:
-
(2R, 3R, 6S)-2-(3-oxobutyl)-3-methyl-6-[(R)-2-propanol]-cyclohexane or (2S, 3R, 6R)-2-(3-oxobutyl)-3-methyl-6-[(R)-2-propanol]-cyclohexane[5]
-
(2S, 3R, 6S)-2-(3-oxobutyl)-3-methyl-6-[(R)-2-propanol]-cyclohexane[5]
Prolonged storage or heating can lead to the formation of 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanon.[6] Further decomposition of this product can yield 2-(3-oxobutyl)-3-methyl-6-ethyl-cyclohexanon.[6] It is important to note that these degradation products have shown no significant cytotoxicity and possess weaker antimalarial activity compared to DHA.[5]
Q3: I am observing unexpected peaks in my HPLC analysis of a DHA sample. Could these be degradation products?
A3: Yes, it is highly likely. The appearance of new peaks during HPLC analysis, especially when samples have been stored for a period or subjected to stress conditions (e.g., elevated temperature, non-optimal pH), is a strong indicator of DHA degradation. Forced degradation studies have shown the appearance of multiple degradation product peaks under stress conditions.[7][8]
Q4: How can I minimize DHA degradation during my experiments?
A4: To minimize DHA degradation, consider the following precautions:
-
Storage: Store stock solutions of DHA in an appropriate solvent (e.g., ethanol) at low temperatures (e.g., 4°C).[9] Prepare working solutions fresh before each experiment.
-
pH Control: Maintain the pH of your experimental solutions in the acidic range if possible, as DHA is more stable at lower pH values.[1]
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate.
-
Sample Processing for Analysis: When analyzing DHA in plasma or blood samples, it is crucial to prevent degradation during sample preparation. Methods involving immediate freezing of samples at -70°C and the use of stabilizing agents like hydrogen peroxide have been developed to protect the drug from degradation caused by hemolytic products.[1][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro cell-based assays. | DHA degradation in culture media leading to variable active concentrations. | Prepare fresh DHA solutions for each experiment. Minimize the incubation time of DHA in serum-containing media before adding to cells. Consider the stability of DHA in your specific culture medium and incubation conditions. |
| Loss of DHA during sample extraction from plasma. | Degradation of DHA by components in the plasma, such as Fe(II)-heme from hemolysis. | Use a validated extraction method that includes a stabilization step. Pre-treating plasma samples with an oxidizing agent like hydrogen peroxide can prevent degradation.[10] Ensure rapid processing and storage of plasma samples at ultra-low temperatures (-70°C).[1] |
| Appearance of unknown peaks in chromatograms. | Formation of degradation byproducts. | Confirm the identity of the peaks by comparing with known degradation product standards or using mass spectrometry for identification. Review sample handling and storage procedures to identify potential causes of degradation. |
| Low recovery of DHA from stored samples. | Chemical instability of DHA leading to degradation during storage. | Re-evaluate your storage conditions (temperature, solvent, light exposure). For long-term storage, keep DHA as a dry powder in a cool, dark, and dry place. For solutions, store at ≤ -20°C. |
Quantitative Data Summary
Table 1: this compound Degradation Kinetics
| Condition | Kinetics | Rate Constant (k) | Half-life (t½) | Reference |
| pH 7.4 (Buffer) | Pseudo-first-order | 3.48 x 10⁻⁵ s⁻¹ | 5.5 hours (332 min) | [1] |
| Human Plasma (pH 7.4) | Pseudo-first-order | 8.55 x 10⁻⁵ s⁻¹ | 2.3 hours (135 min) | [1] |
Table 2: Effect of Incubation Time and Temperature on DHA Activity in Plasma
| Incubation Time | Temperature | Residual Activity | Reference |
| 3 hours | 37°C | <50% | [1] |
| 6 hours | 37°C | ~15% | [1] |
| 3 hours | 40°C | Lower than at 37°C | [1] |
| 6 hours | 40°C | Lower than at 37°C | [1] |
| 24 hours | 37°C | Almost completely abolished | [1][2] |
Experimental Protocols
Protocol 1: Determination of DHA Degradation Kinetics in Buffer and Plasma
This protocol is adapted from the methodology described by Parapini et al. (2015).[1]
-
Preparation of DHA Solution: Prepare a stock solution of DHA in an ethanol/water mixture (50:50 vol/vol).
-
Incubation in Buffer:
-
Add a specific volume of the DHA stock solution to a buffer of the desired pH (e.g., phosphate buffer for pH 7.4) to achieve the final desired concentration.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction by freezing the samples at -70°C until analysis.
-
-
Incubation in Plasma:
-
Spike a known volume of the DHA stock solution into a mixture of human plasma and buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At appropriate time intervals, withdraw samples and immediately store them at -70°C.
-
-
Sample Analysis:
-
Thaw the samples and add an internal standard.
-
Extract the DHA from the samples using a suitable method.
-
Analyze the concentration of DHA using a validated HPLC method with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Plot the natural logarithm of the DHA concentration versus time.
-
The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Study of DHA
This protocol is a general guideline based on principles from forced degradation studies.[7][8]
-
Sample Preparation: Prepare solutions of DHA in various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3-30% H₂O₂
-
Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
-
Incubation: Incubate the samples under the specified conditions for a defined period (e.g., several days), taking samples at various time points.
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent drug from its degradation products.
-
Data Analysis:
-
Quantify the amount of remaining DHA and the formation of degradation products over time.
-
Characterize the degradation products using techniques like LC-MS to determine their mass-to-charge ratio and aid in structure elucidation.
-
Visualizations
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. "Degradation products antimalarial drug-dihydroartemisinin" by Tubtim Ngokwongs [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. air.unimi.it [air.unimi.it]
- 10. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Dihydroartemisinin (DHA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (DHA) typically low?
A1: The low oral bioavailability of DHA is primarily due to its poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2][3][4] Additionally, it can be subject to first-pass metabolism in the liver.[5][6]
Q2: What are the main strategies to improve the oral bioavailability of DHA?
A2: The primary strategies focus on improving the solubility and absorption of DHA. These include:
-
Solid Dispersions: Creating solid dispersions of DHA with hydrophilic polymers.[1][2]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins.[1][2][7]
-
Lipid-Based Formulations: Utilizing lipid-based systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.[2][5][8][9][10]
-
Nanocarriers: Encapsulating DHA in polymeric nanoparticles.[11][12]
-
Co-administration: Administering DHA with absorption enhancers or inhibitors of metabolic enzymes.[13]
Q3: How do lipid-based formulations enhance DHA bioavailability?
A3: Lipid-based formulations can improve the oral bioavailability of DHA through several mechanisms. They can increase the dissolution of the lipophilic drug in the gastrointestinal tract. Furthermore, some lipid formulations can promote lymphatic uptake, which allows the drug to bypass the liver's first-pass metabolism, a major site of drug degradation.[5]
Q4: What is the role of cytochrome P450 enzymes in DHA metabolism?
A4: Cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, are involved in the metabolism of artemisinin and its derivatives.[6] Inhibiting these enzymes can reduce the first-pass metabolism of DHA and thereby increase its systemic exposure.
Troubleshooting Guides
Issue 1: Poor dissolution rate of the developed DHA formulation.
| Possible Cause | Troubleshooting Step |
| Insufficient amorphization of DHA in solid dispersions. | Characterize the solid-state of the dispersion using X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). An amorphous state is desirable for enhanced solubility.[1] |
| Inappropriate polymer selection or ratio for solid dispersion. | Experiment with different hydrophilic polymers (e.g., PVPK30, HPβCD) and varying drug-to-polymer ratios to optimize dissolution.[1][2] |
| Suboptimal particle size in nanoparticulate systems. | Measure the particle size and polydispersity index of the formulation. Smaller particle sizes generally lead to a larger surface area and faster dissolution. Aim for a narrow size distribution. |
Issue 2: Low in vivo bioavailability despite good in vitro dissolution.
| Possible Cause | Troubleshooting Step |
| Significant first-pass metabolism. | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes.[13] Also, explore lipid-based formulations that may promote lymphatic absorption.[5] |
| Poor membrane permeability. | Evaluate the permeability of the formulation using in vitro models like Caco-2 cell monolayers. If permeability is low, consider incorporating permeation enhancers. |
| Instability of the formulation in gastrointestinal fluids. | Assess the stability of the formulation in simulated gastric and intestinal fluids. Encapsulation in protective nanocarriers can prevent degradation.[14] |
Issue 3: Variability in pharmacokinetic profiles between batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent particle size distribution. | Implement stringent process controls during formulation manufacturing to ensure consistent particle size and distribution. |
| Polymorphism of the drug in the final formulation. | Use analytical techniques like XRD to monitor the crystalline form of DHA in each batch, as different polymorphs can have different solubilities. |
| Variations in the composition of the formulation. | Ensure precise and accurate weighing of all components and thorough mixing to guarantee batch-to-batch homogeneity. |
Data Presentation
Table 1: Enhancement of DHA Solubility with Different Formulations
| Formulation | Fold Increase in Solubility | Reference |
| DHA-HPβCD inclusion complex | 84-fold | [1][2] |
| DHA-PVPK30 solid dispersion | 50-fold | [1][2] |
| DHA-HPβCD complex (recrystallized DHA) | 89-fold | [7] |
Table 2: Pharmacokinetic Parameters of Different DHA Formulations
| Formulation | Key Finding | Reference |
| DHA-PVPK30 solid dispersion | Highest Area Under the Curve (AUC) and half-life compared to other solid dispersions and DHA alone. | [1][2] |
| DHA-LUM-SLNs (DHA and Lumefantrine in Solid Lipid Nanoparticles) | 31% more efficacious in clearing Plasmodium berghei than conventional oral doses. | [5] |
| Surface-modified lipid nanoemulsions | Droplet sizes ranging from 26-56 nm and drug content efficiency of 77-96%. | [9][10][15] |
| Oral DHA in Vietnamese volunteers | Absolute bioavailability of 45%. | [16] |
| New GPO tablet formulation | Approximately 149% greater bioavailability compared to a reference formulation. | [17] |
Experimental Protocols
Protocol 1: Preparation of DHA Solid Dispersions
Objective: To prepare solid dispersions of DHA with a hydrophilic polymer to enhance its solubility and dissolution rate.
Materials:
-
This compound (DHA)
-
Polyvinylpyrrolidone (PVPK30) or Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Methanol or other suitable solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh DHA and the chosen polymer (e.g., in a 1:5 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a suitable solvent like methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the flask wall, transfer the solid dispersion to a vacuum oven.
-
Dry the solid dispersion at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently pulverized and sieved for further characterization.
Protocol 2: In Vitro Dissolution Study
Objective: To evaluate the dissolution rate of the formulated DHA in comparison to the pure drug.
Materials:
-
DHA formulation and pure DHA powder
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
Syringes and filters
-
HPLC system for drug quantification
Methodology:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Place a known amount of the DHA formulation or pure DHA (equivalent to a specific dose) into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of DHA in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral formulations of DHA.
Caption: Logical relationships in strategies to enhance the oral bioavailability of DHA.
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation | Bentham Science [eurekaselect.com]
- 11. Current advances in nanodrug delivery systems for malaria prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dried Leaf Artemisia Annua Improves Bioavailability of Artemisinin via Cytochrome P450 Inhibition and Enhances Artemisinin Efficacy Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oral bioavailability of this compound in Vietnamese volunteers and in patients with falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the safety and relative bioavailability of a new this compound tablet formulation in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin (DHA) in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dihydroartemisinin (DHA) in cell culture experiments. Given the inherent instability of DHA, this resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My DHA solution appears to be losing activity over a short period in my cell culture experiments. Why is this happening?
A1: this compound is known to be chemically unstable, especially in aqueous environments like cell culture media.[1][2] Its degradation is accelerated by several factors including neutral to alkaline pH (pH > 6), physiological temperatures (37°C), and the presence of components typically found in media and serum, such as ferrous iron and biological reductants.[1] The half-life of DHA in plasma at 37°C is approximately 2.3 hours, and its antiplasmodial activity is significantly reduced after just 3 hours of incubation.[1][2]
Q2: What is the best solvent to use for preparing a DHA stock solution?
A2: While Dimethyl sulfoxide (DMSO) is a common solvent for dissolving DHA, some studies suggest that DHA can degrade rapidly in it.[1][3] For short-term storage and immediate use, freshly prepared solutions are recommended. Ethanol or a 50:50 (v/v) mixture of ethanol and water can also be used to prepare stock solutions.[1][4] If using DMSO, it is crucial to use a freshly opened, anhydrous grade, and store the stock solution at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[4]
Q3: How should I store my DHA stock solution to maintain its stability?
A3: For optimal stability, DHA stock solutions should be stored at low temperatures. Storage at -80°C is recommended for long-term preservation (up to 2 years), while -20°C is suitable for shorter-term storage (up to 1 year).[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I pre-mix DHA into my cell culture media for a large experiment?
A4: It is strongly advised not to pre-mix DHA into large batches of cell culture media for extended periods before use. Due to its instability in aqueous solutions at physiological pH and temperature, DHA will degrade, leading to a decrease in its effective concentration over time.[1][2] It is best practice to add freshly diluted DHA to the cell culture media immediately before treating the cells.
Q5: How can I verify the stability of DHA in my specific cell culture setup?
A5: To assess the stability of DHA in your experimental conditions, you can perform a time-course experiment. This involves incubating DHA in your complete cell culture medium at 37°C and collecting aliquots at different time points (e.g., 0, 1, 3, 6, and 24 hours). The concentration of active DHA in these samples can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effects of DHA. | DHA degradation in stock solution or cell culture media. | Prepare fresh DHA stock solutions. Add DHA to the culture medium immediately before application to cells. Consider performing a time-course experiment to determine the rate of degradation in your specific medium. |
| High variability between experimental replicates. | Inconsistent handling of DHA solutions. Degradation during experimental setup. | Ensure uniform and rapid addition of freshly diluted DHA to all wells. Minimize the time between DHA dilution and its addition to the cells. |
| Precipitation of DHA in the cell culture medium. | Low solubility of DHA in aqueous solutions. | DHA has low water solubility (<0.1 g/L).[6] Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low and non-toxic to the cells. Consider using solubility enhancers like cyclodextrins if precipitation is a persistent issue.[7][8] |
| Unexpected cytotoxicity in control wells (vehicle control). | Toxicity of the solvent at the concentration used. | Perform a dose-response experiment with the solvent (vehicle) alone to determine its toxicity threshold for your specific cell line. Ensure the final solvent concentration is well below this toxic level. |
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize key quantitative data from cited literature.
Table 1: Half-life of this compound (DHA) under Different Conditions
| Condition | Half-life (t1/2) | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 5.5 hours | [1] |
| Human Plasma | 2.3 hours | [1] |
Table 2: Effect of Incubation Time and Temperature on DHA Activity in Plasma
| Incubation Time | Temperature | Residual Activity | Reference |
| 3 hours | 37°C | <50% | [1] |
| 6 hours | 37°C | ~15% | [1] |
| 3 hours | 40°C | Decreased activity compared to 37°C | [1] |
| 18 hours | 37°C | Activity completely lost | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound (DHA) Stock Solution
Materials:
-
This compound (DHA) powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of DHA powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of anhydrous DMSO or 100% Ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the DHA is completely dissolved. Gentle warming or sonication may be required, but avoid excessive heat.[4]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
Protocol 2: Quantification of DHA in Cell Culture Media using HPLC
Objective: To determine the concentration of DHA in a given sample of cell culture medium over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ECD)
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or other suitable buffer components
-
DHA standard of known concentration
-
Cell culture medium samples containing DHA collected at various time points
Procedure:
-
Sample Preparation:
-
At specified time intervals (e.g., 0, 1, 3, 6, 24 hours), collect an aliquot of the cell culture medium containing DHA.
-
Immediately stop the degradation process by adding a stabilizing agent or by snap-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.[1]
-
Prior to injection, samples may require extraction (e.g., protein precipitation with acetonitrile) and filtration through a 0.22 µm syringe filter to remove particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase. A common mobile phase is a gradient of ammonium formate buffer and acetonitrile.[9]
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Run the HPLC method to separate DHA from other components in the medium. A typical separation is achieved on a C18 column.[10]
-
Detect the DHA peak using the appropriate detector. The UV detection wavelength is often set around 210-216 nm.[11][12]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a DHA standard.
-
Plot the peak area of the DHA standard against its concentration to generate a calibration curve.
-
Determine the concentration of DHA in the experimental samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for DHA instability issues.
Caption: Simplified DHA degradation pathway in physiological conditions.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellbiopharm.com [cellbiopharm.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. CN103760265A - High performance liquid chromatography determination method of this compound content - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
Troubleshooting inconsistent results in Dihydroartemisinin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Dihydroartemisinin (DHA). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
I. General FAQs and Troubleshooting for DHA Instability
This compound is known for its chemical instability under common experimental conditions, which is a primary source of inconsistent results. Understanding and mitigating this instability is crucial for reproducible research.
FAQs:
-
Q1: Why am I seeing variable results in my cell-based assays with DHA?
-
A1: this compound is highly unstable in aqueous solutions, especially at physiological pH (7.4) and temperature (37°C). Its degradation can lead to a decrease in the effective concentration over the course of an experiment, resulting in high variability. Factors such as pH, temperature, and the composition of the culture medium can significantly impact its stability.[1]
-
-
Q2: What is the half-life of DHA in cell culture medium?
-
A2: The half-life of DHA in solutions at pH 7.4 can be as short as 2.3 hours in plasma and 5.5 hours in a corresponding buffer solution.[1] This rapid degradation means that the concentration of active DHA can decrease substantially during typical incubation times for cell-based assays.
-
-
Q3: How should I prepare and store DHA solutions?
-
A3: It is recommended to prepare fresh stock solutions of DHA in a suitable solvent like DMSO or ethanol immediately before use. For short-term storage, stock solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles.
-
-
Q4: What are the ideal pH conditions for working with DHA?
-
A4: DHA is most stable in acidic conditions, with a pH range of 2 to 6. Its degradation rate increases significantly at pH values above 6.[2]
-
Troubleshooting Guide: DHA Instability
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells/plates | DHA degradation during incubation. | Prepare fresh DHA solutions for each experiment. Minimize the time between adding DHA to the medium and treating the cells. Consider a shorter incubation time if experimentally feasible. |
| Loss of DHA bioactivity over time | Instability in culture medium. Components like serum can accelerate degradation. | Perform a time-course experiment to determine the stability of DHA in your specific culture medium. If necessary, replenish the medium with fresh DHA during long-term experiments. |
| Inconsistent IC50 values across experiments | Differences in experimental setup affecting DHA stability (e.g., slight variations in pH of the medium). | Standardize all experimental parameters, including medium pH, incubation time, and temperature. Always use freshly prepared DHA. |
Quantitative Data: DHA Degradation
The following table summarizes the degradation kinetics of DHA under different conditions.
| Condition | Rate Constant (k, s⁻¹) | Half-life (t½) |
| Buffer (pH 7.4) | 3.48 x 10⁻⁵ | 5.5 hours (332 min) |
| Plasma (pH 7.4) | 8.55 x 10⁻⁵ | 2.3 hours (135 min) |
Data sourced from Parapini et al. (2015).[1]
II. Troubleshooting Cell Viability Assays (e.g., MTT, CCK8)
Cell viability assays are commonly used to assess the cytotoxic effects of DHA. However, inconsistencies can arise from both the compound's instability and the nature of the assay itself.
FAQs:
-
Q1: My MTT/CCK8 assay results with DHA are not reproducible. What could be the cause?
-
Q2: Could DHA be directly interacting with the MTT reagent?
-
A2: While less common, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal. It is good practice to run a control with DHA in cell-free medium to check for any direct reaction.
-
Troubleshooting Guide: Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High background in "no cell" control wells | DHA may be reducing the tetrazolium salt directly. | Run a control with various concentrations of DHA in cell-free medium to assess for direct reduction of the assay reagent. |
| Inconsistent results between experiments | Variation in cell seeding density or cell health. | Ensure a consistent number of healthy, log-phase cells are seeded in each well. Perform a cell count before seeding. |
| Drifting absorbance values over time | Continued metabolic activity or cell death after adding the reagent. | Adhere to a strict and consistent incubation time with the assay reagent for all plates. |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.[3]
-
DHA Treatment: Treat the cells with a serial dilution of freshly prepared DHA for the desired time (e.g., 24, 48, or 72 hours).[3][5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6]
Experimental Workflow for MTT Assay
Quantitative Data: IC50 Values of DHA in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of DHA can vary significantly between cell lines and experimental conditions. The following table provides some reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| MCF-7 | Breast Cancer | 24h | 129.1 |
| MDA-MB-231 | Breast Cancer | 24h | 62.95 |
| SW620 | Colorectal Cancer | 24h | 15.08 ± 1.70 |
| HCT116 | Colorectal Cancer | 24h | 38.46 ± 4.15 |
| HepG2 | Liver Cancer | 24h | 40.2 |
| PC9 | Lung Cancer | 48h | 19.68 |
| NCI-H1975 | Lung Cancer | 48h | 7.08 |
Data compiled from multiple sources.[7][8][9]
III. Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)
DHA is known to induce apoptosis in various cell types. However, obtaining consistent results in apoptosis assays can be challenging.
FAQs:
-
Q1: Why do I see a high percentage of necrotic (Annexin V+/PI+) cells and very few early apoptotic (Annexin V+/PI-) cells?
-
A1: This could be due to several factors. The concentration of DHA might be too high, leading to rapid cell death and necrosis. Alternatively, the time point of analysis may be too late, and the cells have already progressed from early to late apoptosis/necrosis.[10]
-
-
Q2: The percentage of apoptotic cells varies greatly between experiments. What is the likely cause?
Troubleshooting Guide: Apoptosis Assays
| Problem | Possible Cause | Recommended Solution |
| High background staining in negative controls | Inadequate washing, or the cells are not healthy and are undergoing spontaneous apoptosis. | Ensure gentle handling of cells during staining and washing. Use healthy, log-phase cells. |
| Poor separation between cell populations | Incorrect compensation settings on the flow cytometer. | Always use single-color controls to set up proper compensation. |
| Low percentage of apoptotic cells in treated samples | The concentration of DHA may be too low, or the incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line. |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells and treat with the desired concentrations of DHA for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Logical Flow for Troubleshooting Apoptosis Assays
IV. Troubleshooting Western Blotting
Western blotting is used to analyze changes in protein expression in signaling pathways affected by DHA.
FAQs:
-
Q1: I'm not seeing a change in the expression of my target protein after DHA treatment. What should I check?
-
A1: This could be due to several reasons. The time point of analysis may not be optimal for detecting changes in your protein of interest. Also, ensure that your protein extraction and western blot protocol are optimized. A weak or no signal could also be due to issues with the primary or secondary antibodies.[12][13]
-
-
Q2: My housekeeping protein levels are inconsistent across different lanes.
-
A2: This indicates unequal protein loading. It is crucial to perform accurate protein quantification before loading your samples onto the gel.[14]
-
Troubleshooting Guide: Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for the target protein | Insufficient protein loading, suboptimal antibody concentration, or the time point of analysis is not ideal. | Increase the amount of protein loaded. Optimize the primary antibody concentration and incubation time. Perform a time-course experiment. |
| High background | Insufficient blocking, or the primary/secondary antibody concentration is too high. | Increase the blocking time or try a different blocking agent. Titrate your antibodies to find the optimal concentration.[14] |
| Non-specific bands | The primary antibody may be cross-reacting with other proteins. | Increase the stringency of the washing steps. Try a different primary antibody if the problem persists. |
Experimental Protocol: Western Blotting
-
Cell Lysis: After DHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
V. This compound and Cellular Signaling Pathways
DHA has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
DHA-Induced Apoptosis Signaling Pathway
DHA can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[17]
DHA and MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation and survival. DHA has been shown to activate JNK and p38 MAPK, which can lead to apoptosis.[18][19]
DHA and NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. DHA has been shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory and anti-cancer effects.[18][20][21]
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Novel this compound derivative Mito-DHA5 induces apoptosis associated with mitochondrial pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]
Dihydroartemisinin Formulation Technical Support Center
Welcome to the technical support center for dihydroartemisinin (DHA) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in formulating DHA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the formulation of this compound (DHA)?
A1: The main formulation challenges for DHA stem from its inherent physicochemical properties. These include:
-
Poor Aqueous Solubility: DHA is a poorly water-soluble drug, which limits its dissolution rate and bioavailability when administered orally.[1][2][3] This can lead to variable and incomplete absorption.
-
Chemical Instability: The endoperoxide bridge in the DHA molecule, which is crucial for its therapeutic activity, is susceptible to degradation under certain conditions, such as in acidic or alkaline environments and at elevated temperatures.[4][5]
-
Short Plasma Half-Life: DHA has a short in vivo half-life, requiring strategies to prolong its circulation time to maintain therapeutic concentrations.[1][6]
Q2: What are the most common strategies to improve the solubility of DHA?
A2: Several effective strategies are employed to enhance the aqueous solubility of DHA. These include:
-
Nanoscale Drug Delivery Systems (NDDSs): Encapsulating DHA into nanocarriers such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles can significantly improve its solubility and stability.[1][7][8]
-
Solid Dispersions: Creating solid dispersions of DHA with hydrophilic polymers like polyvinylpyrrolidone (PVP) can enhance its dissolution by converting the drug to an amorphous state.[2]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can effectively encapsulate the hydrophobic DHA molecule, thereby increasing its solubility in water.[2][4][9]
Troubleshooting Guide
Issue 1: DHA Precipitation Upon Addition of Aqueous Media
Symptom: You have dissolved DHA in an organic solvent (e.g., ethanol, DMSO, acetone), but it precipitates out when you add an aqueous buffer or medium (e.g., PBS for in vivo injections).[10]
Possible Cause: The organic solvent is miscible with the aqueous phase, but the solubility of DHA in the final solvent mixture is too low.
Solutions:
-
Solution 1: Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or soy lecithin, into the aqueous medium before adding the DHA solution.[10] This can help to stabilize the DHA molecules and prevent precipitation.
-
Solution 2: Formulation as a Nano-drug Delivery System: Encapsulate the DHA into a nanocarrier system like liposomes or polymeric nanoparticles. This will protect the drug from the aqueous environment and improve its dispersion.
-
Solution 3: Co-solvency: Experiment with a mixture of co-solvents. For instance, a combination of ethanol and water may provide better solubility than a simple dilution. The optimal ratio will need to be determined empirically.
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
Symptom: The encapsulation efficiency of DHA in your nanoparticle formulation (e.g., liposomes, solid lipid nanoparticles) is consistently low.
Possible Causes:
-
Poor affinity of DHA for the nanoparticle core material.
-
Suboptimal formulation process parameters.
-
Drug leakage during the formulation or purification process.
Solutions:
-
Optimize Drug-to-Lipid/Polymer Ratio: Vary the initial drug-to-carrier ratio. A higher amount of lipid or polymer may be required to effectively encapsulate the DHA.
-
Modify the Formulation Technique: For liposomes, techniques like the thin-film hydration method followed by sonication or extrusion can be optimized.[6][8] For solid lipid nanoparticles, adjusting the homogenization speed and time during the emulsion preparation can improve encapsulation.[11]
-
Select Appropriate Lipids/Polymers: Ensure the chosen lipids or polymers have good compatibility with the lipophilic nature of DHA.
Issue 3: Instability of DHA in the Final Formulation
Symptom: You observe a significant degradation of DHA in your formulation over a short period, as determined by HPLC analysis.
Possible Causes:
-
pH of the formulation medium: DHA is unstable in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of the endoperoxide bridge.
-
Presence of certain excipients: Some excipients may catalyze the degradation of DHA.
Solutions:
-
pH Control: Buffer the formulation to a pH where DHA exhibits maximum stability, typically around neutral pH.[12]
-
Temperature Control: Prepare and store the formulation at controlled, cool temperatures (e.g., 4°C) to minimize thermal degradation.[12]
-
Excipient Compatibility Studies: Conduct compatibility studies with all excipients to ensure they do not promote DHA degradation.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the formulation. This removes water and can significantly enhance the stability of DHA.[3][9]
Data Presentation: Solubility Enhancement of DHA
The following table summarizes the reported solubility enhancement of DHA using different formulation strategies.
| Formulation Strategy | Carrier | Solubility Enhancement | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 89-fold | [4] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84-fold | [2] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 50-fold | [2] |
Experimental Protocols
Protocol 1: Preparation of DHA-HPβCD Inclusion Complexes by Solvent Evaporation
This protocol describes a common method to prepare inclusion complexes of DHA with HPβCD to enhance its aqueous solubility.
-
Dissolution: Dissolve a specific molar ratio of this compound and Hydroxypropyl-β-cyclodextrin (HPβCD) in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inside of the flask.
-
Hydration: Rehydrate the thin film with a specific volume of distilled water or a buffer solution.
-
Agitation: Agitate the mixture (e.g., using a vortex mixer or sonicator) to ensure the complete formation of the inclusion complexes.
-
Filtration/Lyophilization: The resulting solution can be filtered to remove any un-complexed DHA. For a solid product, the solution can be lyophilized (freeze-dried).
Protocol 2: Characterization of DHA Formulations by HPLC
This protocol outlines a general procedure for the quantitative analysis of DHA in formulations.
-
Standard Preparation: Prepare a stock solution of DHA standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).[13] Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the DHA formulation in the mobile phase or a suitable solvent. Ensure the final concentration is within the range of the calibration standards. Centrifuge or filter the sample to remove any particulate matter.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C8 or C18) is typically used.[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is common.[13] The exact ratio should be optimized for good peak separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength around 210 nm is suitable for DHA.[14]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and determine the concentration of DHA based on the calibration curve.
Visualizations
Logical Workflow for Troubleshooting DHA Precipitation
Caption: Troubleshooting workflow for DHA precipitation issues.
Signaling Pathway for DHA Solubility Enhancement
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. rdw.rowan.edu [rdw.rowan.edu]
Preventing precipitation of Dihydroartemisinin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroartemisinin (DHA). Our goal is to help you overcome challenges related to the low aqueous solubility of DHA and prevent its precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHA) precipitating in my aqueous solution?
A1: this compound (DHA) is a poorly water-soluble drug, a characteristic that often leads to precipitation in aqueous media.[1][2] This inherent low solubility limits its bioavailability for oral administration.[1][3] The crystalline nature of pure DHA also contributes to its poor dissolution in water.[4][5] Furthermore, DHA can be unstable under certain conditions, such as in the presence of ferrous iron or at a physiological pH of 7.4, which can lead to degradation and potential precipitation of degradation products.[6][7]
Q2: What are the most effective methods to prevent DHA precipitation and enhance its solubility?
A2: Several methods have been proven effective in enhancing the aqueous solubility of DHA and preventing its precipitation. The most common and effective strategies include:
-
Inclusion Complexes with Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to significantly increase DHA's solubility, with studies reporting up to an 89-fold increase.[4] This method encapsulates the hydrophobic DHA molecule within the cyclodextrin cavity, rendering it more soluble in water.
-
Solid Dispersions with Polymers: Creating solid dispersions of DHA with hydrophilic polymers like polyvinylpyrrolidone (PVP) can also dramatically enhance its solubility.[1] For instance, solid dispersions with PVPK30 have been reported to increase DHA solubility by 50-fold.[1][2] This technique works by dispersing the drug in a polymer matrix, often in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[1]
-
Co-solvency: The use of co-solvents, such as a mixture of benzyl alcohol, PEG 400, and Tween 80, can be employed to dissolve DHA for parenteral formulations.[8]
-
Combined Approaches: Some studies have shown that combining methods, such as using a mixture of HPβCD and polyethylene glycol (PEG), can also effectively improve DHA's solubility and dissolution rate.[3][5]
Q3: How do cyclodextrins, like HPβCD, improve the solubility and stability of DHA?
A3: Hydroxypropyl-β-cyclodextrin (HPβCD) improves the solubility of DHA by forming a 1:1 stoichiometric inclusion complex.[4] The HPβCD molecule has a hydrophilic outer surface and a hydrophobic inner cavity. The poorly soluble DHA molecule gets entrapped within this hydrophobic cavity, forming a more water-soluble complex. This complexation not only enhances solubility but also improves the thermal stability of DHA and reduces its hydrolysis rate.[4][9] The formation of these complexes can be characterized by techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD), which typically show a shift towards an amorphous state for the complexed DHA.[4]
Q4: What is a solid dispersion and how does it prevent DHA precipitation?
A4: A solid dispersion is a system where a poorly soluble drug (like DHA) is dispersed in a solid, hydrophilic carrier or matrix, such as polyvinylpyrrolidone (PVP).[1] This process can transform the crystalline drug into an amorphous state.[1] The amorphous form of a drug has a higher Gibbs free energy, which leads to a lower energy barrier for dissolution and thus enhanced solubility and dissolution rate compared to its crystalline counterpart. The polymer matrix also helps to improve the wettability of the drug and prevent the aggregation and precipitation of drug particles upon contact with an aqueous medium.[10]
Troubleshooting Guides
Problem 1: My DHA is still precipitating even after using HPβCD.
-
Possible Cause: The molar ratio of DHA to HPβCD may not be optimal.
-
Solution: An optimized molar ratio of DHA to HPβCD has been found to be 1:5.[11] Ensure you are using a sufficient excess of HPβCD to effectively encapsulate the DHA molecules.
-
-
Possible Cause: The complexation process may be incomplete.
-
Solution: Review your preparation method. Techniques like co-precipitation, freeze-drying, or solvent evaporation are commonly used to form inclusion complexes.[5] Ensure adequate mixing and time for complexation to occur. For instance, one optimized method suggests inclusion at 50°C for 1 hour.[11]
-
-
Possible Cause: The pH of your aqueous solution may be affecting stability.
-
Solution: DHA stability is pH-dependent.[6][7] The solubility of DHA-HPβCD complexes has been shown to vary in different buffer systems, with good solubility observed in water and phosphate buffer at pH 7.4.[4] Consider buffering your solution to a pH that favors both complex stability and DHA stability.
-
Problem 2: I am having difficulty preparing a stable solid dispersion of DHA with PVP.
-
Possible Cause: The chosen solvent system for the solvent evaporation method is not optimal.
-
Solution: Ensure that both DHA and the polymer (e.g., PVP) are soluble in the selected solvent to achieve a homogeneous solution before solvent removal.
-
-
Possible Cause: The ratio of DHA to polymer is not appropriate.
-
Solution: The ratio of the drug to the carrier is a critical factor. Studies have investigated various ratios, with higher proportions of the polymer generally leading to better dissolution.[5] Experiment with different DHA:PVP ratios to find the optimal composition for your needs.
-
-
Possible Cause: The method of preparation is not suitable.
-
Solution: Different preparation methods for solid dispersions, such as solvent evaporation and freeze-drying, can yield different results.[5] Freeze-dried complexes have been reported to show the highest solubility and dissolution rate.[5] If one method is not yielding a stable dispersion, consider trying an alternative technique.
-
Quantitative Data Summary
The following tables summarize the reported improvements in DHA solubility using different formulation strategies.
Table 1: Enhancement of this compound (DHA) Solubility with Various Polymers
| Formulation Method | Polymer/Excipient | Fold Increase in Solubility | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84-fold | [1][2] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 89-fold | [4] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 50-fold | [1][2] |
| Solid Dispersion | Polyvinylpyrrolidone K25 (PVPK25) | Lower than PVPK30 | [1][2] |
| Solid Dispersion | Polyvinylpyrrolidone K15 (PVPK15) | Lower than PVPK25 | [1][2] |
Table 2: Solubility of DHA-HPβCD Complexes in Different Media
| Aqueous Medium | HPβCD Concentration (mM) | DHA Solubility (mg/mL) | Reference |
| Water | 275.1 | 10.04 | [4][9] |
| Acetate Buffer (pH 3.0) | 275.1 | 7.96 | [4][9] |
| Phosphate Buffer (pH 3.0) | 275.1 | 6.30 | [4][9] |
| Phosphate Buffer (pH 7.4) | 275.1 | 11.61 | [4][9] |
Experimental Protocols
Protocol 1: Preparation of DHA-HPβCD Inclusion Complex via Solvent Evaporation
-
Dissolution: Dissolve a specific molar ratio of this compound (DHA) and Hydroxypropyl-β-cyclodextrin (HPβCD) (e.g., 1:1, 1:5) in a suitable solvent, such as ethanol or a methanol-water mixture.
-
Mixing: Stir the solution at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 1 hour) to facilitate complex formation.[11]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of DHA-PVP Solid Dispersion via Solvent Evaporation
-
Dissolution: Weigh appropriate amounts of this compound (DHA) and Polyvinylpyrrolidone (PVP) (e.g., in ratios of 1:1, 1:5, 1:7, 1:9) and dissolve them in a common volatile solvent like methanol.[5]
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the solid dispersion in a vacuum oven to ensure complete removal of the solvent.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
Protocol 3: Preparation of DHA-HPβCD-PEG Complex via Freeze-Drying
-
Solution Preparation: Prepare an aqueous solution containing Hydroxypropyl-β-cyclodextrin (HPβCD) and Polyethylene glycol 6000 (PEG-6000).
-
Addition of DHA: Add this compound (DHA) to the polymer solution and stir until a clear solution is obtained.
-
Freezing: Freeze the solution at a low temperature (e.g., -20°C or lower).
-
Lyophilization: Dry the frozen solution using a freeze-dryer. This process involves sublimating the solvent under vacuum, resulting in a porous and highly soluble powder of the DHA complex.
Visualized Workflows
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for Dihydroartemisinin powder and solutions
This technical support center provides guidance on the long-term storage and handling of Dihydroartemisinin (DHA) powder and solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound (DHA) powder?
For long-term stability, DHA powder should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Under these conditions, it can be expected to remain stable for up to three years.[1] It is also crucial to keep the powder away from light, as prolonged exposure can lead to degradation.[2]
2. How should I store DHA solutions for long-term use?
The stability of DHA in solution is highly dependent on the solvent and storage temperature. For optimal long-term storage, DHA solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, and stored at -80°C.[1] Under these conditions, the solution can be stable for up to one year.[1] Aqueous solutions of DHA are not recommended for long-term storage as they are prone to rapid degradation.[3]
3. What solvents are recommended for dissolving DHA powder?
DHA is readily soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and are effective for preparing stock solutions.[1][4] For in vivo studies, co-solvent systems are often necessary due to the poor aqueous solubility of DHA. A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Sonication can aid in the dissolution process.[1]
4. How does pH affect the stability of DHA in aqueous solutions?
The pH of the solution significantly impacts the stability of DHA. DHA is most stable in acidic to neutral conditions, specifically within a pH range of 2 to 6.[5] At a pH greater than 6, the degradation of DHA increases.[5][6] Therefore, for any experiments involving aqueous buffers, it is critical to maintain the pH within the optimal range to minimize degradation.
5. What are the known degradation products of DHA?
Prolonged storage, especially at elevated temperatures, can lead to the degradation of DHA.[7][8][9] One identified degradation product is 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanone.[8][9] In the context of formulated drug products, other degradation products have also been observed under stress conditions.[10]
Troubleshooting Guide
Problem: My DHA solution has turned cloudy or shows precipitation after adding an aqueous buffer.
-
Cause: DHA has very low solubility in water.[1] Adding an aqueous buffer like PBS to a stock solution of DHA in an organic solvent (e.g., DMSO or ethanol) can cause it to precipitate out of solution.[4]
-
Solution:
-
Use a co-solvent system: For in vivo injections or cell culture experiments, a carefully prepared co-solvent system is necessary to maintain DHA solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.[1]
-
Incorporate surfactants: The use of surfactants, such as Tween 80 or soy lecithin, can help to improve the solubility and stability of DHA in aqueous media.[4]
-
Sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.[1]
-
Prepare fresh dilutions: For experiments requiring aqueous dilutions, it is best to prepare them immediately before use from a concentrated stock solution to minimize the time for precipitation to occur.
-
Problem: I am observing a loss of activity in my DHA-treated experiments over time.
-
Cause: DHA is chemically unstable under certain conditions and can degrade, leading to a loss of its biological activity.[5] This degradation can be accelerated by factors such as elevated temperature, inappropriate pH, and exposure to light.[5][6] In cell culture media containing serum, the activity of DHA can be significantly reduced within a few hours.[5][6]
-
Solution:
-
Verify storage conditions: Ensure that both the DHA powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from light and moisture.[1]
-
Prepare fresh solutions: It is highly recommended to prepare working solutions of DHA fresh for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Control experimental conditions: Maintain a stable pH in your experimental setup, ideally between 2 and 6.[5] Be mindful of the incubation temperature, as higher temperatures can accelerate degradation.[5]
-
Perform stability testing: If you suspect degradation, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC) to determine the concentration of active DHA in your solutions.
-
Quantitative Data Summary
| Parameter | Condition | Stability/Solubility | Reference |
| Powder Storage | -20°C, protected from moisture | Up to 3 years | [1] |
| Solution Storage (in solvent) | -80°C | Up to 1 year | [1] |
| Solubility in DMSO | Room Temperature (with sonication) | 52.5 mg/mL (184.63 mM) | [1] |
| Solubility in Ethanol | Room Temperature (with sonication) | 9 mg/mL (31.65 mM) | [1] |
| Aqueous Solubility | Room Temperature | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| In Vivo Formulation Solubility | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5.2 mg/mL (18.29 mM) | [1] |
| pH Stability | pH 2-6 | Stable | [5] |
| pH > 6 | Increased degradation | [5][6] | |
| Stability in Plasma (37°C) | Half-life of approximately 2.3 hours | Activity reduced by half after 3 hours | [5] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of DHA in a given formulation or solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound (DHA) reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
HPLC grade water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150mm, 5µm)
-
Ultrasonic water bath
-
pH meter
3. Preparation of Solutions:
-
Phosphate Buffer (pH 4.6): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.6 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of methanol and the phosphate buffer (pH 4.6) in a 70:30 (v/v) ratio. Degas the mobile phase for at least 5 minutes in an ultrasonic water bath and filter through a 0.45 µm filter.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of DHA reference standard and transfer it to a 10 mL volumetric flask. Add a small amount of diluent and sonicate to dissolve completely. Make up the volume to the mark with the diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 150mm, 5µm)
-
Mobile Phase: Methanol:Phosphate buffer (pH 4.6) (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
5. Sample Preparation for Stability Study:
-
Prepare your DHA solution in the desired solvent or formulation at a known concentration.
-
Store the samples under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot of the sample.
-
Dilute the sample with the diluent to a concentration within the linear range of the assay (e.g., similar to the working standard solution).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
6. Data Analysis:
-
Inject the working standard solution and the prepared samples into the HPLC system.
-
Identify the DHA peak based on its retention time compared to the standard.
-
Calculate the concentration of DHA in the samples by comparing the peak area with that of the working standard.
-
Plot the concentration of DHA against time to determine the stability profile under the tested storage conditions.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for DHA stability testing.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Density Lipoprotein Docosahexaenoic Acid Nanoparticles Induce Ferroptotic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Dihydroartemisinin (DHA) In Vitro Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroartemisinin (DHA) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly concerning the impact of serum components on DHA activity.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in the IC50 value of DHA when I switch from serum-free to serum-containing media?
A1: The observed difference in IC50 values is primarily due to the high protein-binding affinity of this compound. In serum-containing media, DHA extensively binds to plasma proteins, mainly albumin and α1-acid glycoprotein (AAG)[1]. It is the unbound, or free fraction, of the drug that is available to exert its antiparasitic effect. Consequently, a higher total concentration of DHA is required in serum-containing media to achieve the same effective concentration of free drug at the parasite, resulting in an apparently higher IC50 value. This compound is approximately 93% protein-bound in patients with malaria infection[1][2][3].
Q2: Can the iron content of my culture medium or serum supplement affect DHA's activity?
A2: Absolutely. The mechanism of action of DHA is dependent on the cleavage of its endoperoxide bridge by iron, which generates cytotoxic free radicals[4]. Heme, an iron-containing compound abundant in red blood cells and present in serum, is a potent activator of DHA[5]. Variations in the concentration of free iron or heme in your culture medium or serum supplement can therefore lead to inconsistent DHA activity. It is crucial to use a consistent and well-characterized source of serum or to consider using serum-free media supplemented with a known concentration of an iron source for more reproducible results.
Q3: I'm observing high variability in my results between different batches of serum. What could be the cause?
A3: Batch-to-batch variability in serum is a common issue and can be attributed to several factors:
-
Protein Concentration: The levels of albumin and AAG can differ between serum batches, leading to variations in the extent of DHA protein binding and, consequently, the free drug concentration[1].
-
Heme and Hemoglobin Content: The amount of free heme and hemoglobin can vary depending on the hemolysis that occurred during serum collection and processing. These components can both activate and degrade DHA, contributing to result variability[6][7].
-
Endogenous Substances: Serum contains various endogenous substances that could potentially interfere with the assay or the drug's activity.
To mitigate this, it is recommended to purchase a large single batch of serum for a complete set of experiments or to thoroughly test each new batch for its effect on a control compound before use.
Q4: How stable is DHA in culture media, and how does serum affect its stability?
A4: this compound can be unstable in aqueous solutions, and its stability is influenced by pH, temperature, and the presence of certain biological molecules[8]. Serum components, particularly heme and other reducing agents, can contribute to the degradation of DHA over time[8]. This degradation can lead to a decrease in the effective drug concentration over the course of a long incubation period, potentially affecting the accuracy of IC50 determinations. It is advisable to prepare fresh drug solutions for each experiment and to minimize the incubation time where possible.
Troubleshooting Guides
Problem 1: Higher than expected IC50 values for DHA.
| Possible Cause | Troubleshooting Step |
| High Protein Binding in Serum | Quantify the free fraction of DHA in your specific culture medium using techniques like equilibrium dialysis or ultrafiltration. Alternatively, perform experiments in serum-free medium to establish a baseline IC50. |
| DHA Degradation | Prepare fresh DHA solutions immediately before each experiment. Minimize the exposure of the drug solution to light and elevated temperatures. Consider a shorter assay incubation time if experimentally feasible. |
| Sub-optimal Drug Activation | Ensure an adequate source of iron (e.g., from serum or supplemented medium) is available for DHA activation. However, be mindful that excessive iron can also lead to drug degradation. |
| Assay Interference | Serum components can interfere with certain assay readouts (e.g., fluorescence). Run appropriate controls, such as serum-only wells, to check for background signal. |
Problem 2: Inconsistent results and poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Serum Batch Variability | Purchase a large, single lot of serum for the entire study. If using different batches, pre-test each new batch to ensure consistency in results with a standard control compound. |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including cell density, hematocrit, and culture medium composition. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like serum. |
| Variable Incubation Times | Ensure precise and consistent incubation times for all plates within and between experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding DHA protein binding and in vitro activity.
Table 1: Protein Binding of this compound (DHA)
| Biological Matrix | Protein Concentration | Unbound (Free) Fraction of DHA (Mean ± SD) | Reference |
| Human Plasma (Malaria Patients) | Not Specified | 0.068 ± 0.032 | [1][3] |
| Human Plasma (Healthy Volunteers) | Not Specified | 0.092 - 0.117 | [1][3] |
| Human Albumin Solution | 50 g/L | 0.25 ± 0.02 | [1] |
| Human Albumin Solution | 40 g/L | 0.27 ± 0.01 | [1] |
| Human Albumin Solution | 25 g/L | 0.35 ± 0.03 | [1] |
Table 2: Example of DHA IC50 Values in Different In Vitro Conditions
| Parasite Strain | Culture Condition | Assay Method | IC50 (nM) (Mean ± SD) | Reference |
| P. falciparum (Dd2) | Not Specified | Not Specified | 7.6 ± (not specified) | [9] |
| P. falciparum (3D7) | Not Specified | Not Specified | 3.2 ± (not specified) | [9] |
| P. falciparum (K1) | Not Specified | Not Specified | 2.57 ± 1.27 | [10] |
| P. falciparum | Serum-Free (CDRPMI) | SYBR Green I | 5.43 ± 0.20 | [11] |
| P. falciparum | Serum-Free (GFSRPMI) | SYBR Green I | 5.00 ± 0.10 | [11] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard methods for assessing the in vitro susceptibility of Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium (with or without serum, as per experimental design)
-
This compound (DHA)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of DHA in complete RPMI 1640 medium.
-
Add 100 µL of the parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the appropriate DHA dilution to each well. Include drug-free wells as a negative control.
-
Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2)[12].
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of DHA Protein Binding by Ultrafiltration
This protocol provides a method to determine the unbound fraction of DHA in the presence of serum or albumin.
Materials:
-
This compound (DHA)
-
Human serum or a solution of human serum albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrafiltration devices (e.g., with a molecular weight cutoff of 10 kDa)
-
High-performance liquid chromatography (HPLC) system for DHA quantification
Procedure:
-
Prepare a solution of DHA in PBS.
-
Add the DHA solution to the serum or HSA solution to achieve the desired final concentration.
-
Incubate the mixture at 37°C for a specified period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Transfer an aliquot of the mixture to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
Determine the concentration of DHA in the ultrafiltrate (unbound drug) and in the original solution (total drug) using a validated HPLC method.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in ultrafiltrate) / (Total concentration).
Visualizations
References
- 1. Protein binding and α:β anomer ratio of this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein binding and alpha : beta anomer ratio of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin effectiveness in erythrocyte is reduced by heme and heme-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of artemisinin with haemoglobin: implications for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 9. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of this compound-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
Addressing variability in Dihydroartemisinin's effects on different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroartemisinin (DHA). It addresses the common issue of variability in DHA's effects across different cell lines.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with DHA.
Question: Why am I observing significant differences in the IC50 values of DHA between my cancer cell lines?
Answer: Variability in DHA's IC50 values across different cancer cell lines is a well-documented phenomenon. Several factors contribute to this, including:
-
Differential Expression of Molecular Targets: The expression levels of proteins involved in DHA's mechanism of action can vary significantly between cell lines. For instance, pathways like the Hedgehog, JAK/STAT, and MAPK signaling pathways can have different basal activation levels, influencing the cellular response to DHA.[1][2]
-
Iron Metabolism: DHA's cytotoxic effect is initiated by its interaction with intracellular iron, which leads to the generation of reactive oxygen species (ROS).[3][4] Tumor cells with higher intracellular iron content are generally more susceptible to DHA.[3]
-
Redox State and Antioxidant Capacity: The intrinsic antioxidant capacity of a cell line can influence its sensitivity to DHA-induced oxidative stress. Cells with higher levels of antioxidant enzymes may be more resistant.
-
Drug Resistance Mechanisms: Some cell lines may express multidrug resistance proteins or have inherent mechanisms that confer resistance to DHA.[5]
Question: My cell viability assay results are inconsistent. What could be the cause?
Answer: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) can arise from several experimental factors. Consider the following:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluency can significantly impact metabolic activity and drug response.
-
DHA Solubility and Stability: DHA has poor water solubility.[4] Ensure it is properly dissolved in a suitable solvent like DMSO, and that the final solvent concentration in the culture medium is low (<0.1%) and consistent across all treatments.[1]
-
Incubation Time: The cytotoxic effects of DHA are time-dependent.[6][7] Ensure that the incubation times are precise and consistent for all experimental replicates.
-
Assay Protocol Adherence: Strictly follow the manufacturer's protocol for your chosen viability assay. Pay close attention to incubation times with the reagent and the solubilization step for MTT assays.[8][9]
Question: I am not observing the expected induction of apoptosis in my treated cells. What should I check?
Answer: If you are not observing apoptosis, consider these troubleshooting steps:
-
DHA Concentration and Treatment Duration: The induction of apoptosis by DHA is both dose- and time-dependent.[6] You may need to optimize the concentration range and treatment duration for your specific cell line.
-
Apoptosis Assay Method: Different apoptosis assays measure different stages of the process. For instance, Annexin V-FITC/PI staining detects early and late apoptosis.[1][10][11][12] Ensure your chosen method is appropriate for the expected mechanism.
-
Cell Cycle Arrest: DHA can also induce cell cycle arrest, which might precede apoptosis.[13] Analyze the cell cycle distribution to see if cells are accumulating in a specific phase (e.g., G1 or G2/M).[14]
-
Alternative Cell Death Mechanisms: DHA can induce other forms of programmed cell death, such as ferroptosis, which is an iron-dependent form of cell death characterized by lipid peroxidation.[15][16][17][18] Consider investigating markers of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound (DHA) exerts its anticancer effects through multiple mechanisms, including:
-
Inhibition of Proliferation: DHA can halt the uncontrolled division of cancer cells.[3]
-
Induction of Apoptosis: It can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]
-
Induction of Ferroptosis: DHA can induce iron-dependent cell death through the generation of reactive oxygen species and lipid peroxidation.[15][16][17]
-
Inhibition of Angiogenesis: It can prevent the formation of new blood vessels that supply tumors with nutrients.[3][19]
-
Inhibition of Metastasis: DHA can impede the spread of cancer cells to other parts of the body.[3]
-
Induction of Autophagy and ER Stress: It can also trigger cellular self-eating and stress responses within the endoplasmic reticulum.[3]
Q2: How does the cellular iron content affect DHA's efficacy?
A2: The anticancer activity of DHA is largely dependent on its endoperoxide bridge, which reacts with intracellular ferrous iron to produce reactive oxygen species (ROS).[4][20] This leads to oxidative stress and subsequent cell death. Cancer cells often have higher iron requirements and express more transferrin receptors than normal cells, making them selectively more vulnerable to DHA's effects.[3][4]
Q3: What signaling pathways are commonly affected by DHA treatment?
A3: DHA has been shown to modulate a variety of signaling pathways in cancer cells, including:
-
Apoptosis-related pathways: Activation of caspase cascades and regulation of Bcl-2 family proteins.[2][3]
-
Ferroptosis-related pathways: Inhibition of GPX4 and system Xc-, and activation of the ATF4-CHOP pathway.[15][16][18]
-
Hedgehog Signaling Pathway: Inhibition of this pathway can lead to decreased proliferation and increased apoptosis.[1][21]
-
JAK/STAT Signaling Pathway: DHA can suppress the JAK2/STAT3 pathway, leading to apoptosis.[2]
-
MAPK Signaling Pathway: DHA can modulate the activity of ERK, JNK, and p38 MAPK to induce apoptosis.[2][6]
-
Wnt/β-Catenin Signaling Pathway: Inhibition of this pathway can suppress proliferation.[6]
-
AMPK/mTOR Signaling Pathway: DHA can induce autophagy-dependent ferroptosis via this pathway.[17]
Data Presentation
Table 1: IC50 Values of this compound (DHA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SW1116 | Colorectal Cancer (Early-stage) | 24 | 63.79 ± 9.57 | [22] |
| SW480 | Colorectal Cancer (Early-stage) | 24 | 65.19 ± 5.89 | [22] |
| SW620 | Colorectal Cancer (Late-stage) | 24 | 15.08 ± 1.70 | [22] |
| DLD-1 | Colorectal Cancer (Late-stage) | 24 | 38.46 ± 4.15 | [22] |
| HCT116 | Colorectal Cancer (Late-stage) | 24 | Not specified in abstract | [22] |
| COLO205 | Colorectal Cancer (Late-stage) | 24 | Not specified in abstract | [22] |
| PC9 | Lung Cancer | 48 | 19.68 | [23] |
| NCI-H1975 | Lung Cancer | 48 | 7.08 | [23] |
| Hep3B | Liver Cancer | 24 | 29.4 | [23] |
| Huh7 | Liver Cancer | 24 | 32.1 | [23] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [23] |
| HepG2 | Liver Cancer | 24 | 40.2 | [23] |
| HT29 | Colon Cancer | 24 | 10.95 (for a DHA dimer) | [23] |
| HCT116 | Colon Cancer | 24 | 11.85 (for a DHA dimer) | [23] |
| MCF-7 | Breast Cancer | 24 | 129.1 | [8] |
| MDA-MB-231 | Breast Cancer | 24 | Not specified in abstract | [8] |
| HL-60 | Leukemia | 48 | 2 | [24] |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).[7][8][9][25][26]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of DHA for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
2. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10][11][12][27]
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3.5 x 10⁵ cells/well) and treat with various concentrations of DHA for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Progress on anti-tumor molecular mechanisms of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound-resistant colon carcinoma HCT116/R cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. Analysis of apoptosis [bio-protocol.org]
- 12. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 13. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound eliminates senescent cells by promoting autophagy-dependent ferroptosis via AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 20. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MTT assay [bio-protocol.org]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Off-Target Effects of Dihydroartemisinin: A Technical Support Guide
Shifting the paradigm of Dihydroartemisinin (DHA) application from a potent therapeutic to a precise molecular tool requires a comprehensive understanding and mitigation of its off-target effects. This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of DHA's pleiotropic actions and refine its therapeutic window.
This compound, a semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial therapy and has demonstrated significant promise as an anticancer agent.[1][2][3] Its therapeutic efficacy is primarily attributed to the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells.[3] However, the very reactivity that makes DHA a potent therapeutic also contributes to its off-target effects, posing challenges for its clinical development and experimental application.
This guide delves into strategies to minimize these unintended interactions, focusing on advanced drug delivery systems and a deeper understanding of the molecular pathways involved.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The off-target effects of DHA are multifaceted and can manifest as general cytotoxicity to healthy cells, as well as specific molecular interactions unrelated to its primary therapeutic mechanism. A key concern is its low solubility and poor selectivity, which can lead to rapid clearance and unintended interactions with various cellular components.[4] In the context of cancer therapy, while DHA's induction of apoptosis and inhibition of signaling pathways like mTOR are considered beneficial, these effects are not always tumor-specific.[4][5] In malaria treatment, resistance to artemisinins has been linked to mutations in genes such as pfmdr1 and alterations in antioxidant defense mechanisms, which can be considered a form of off-target consequence from a drug efficacy perspective.
Q2: How can nanoparticle-based delivery systems minimize DHA's off-target effects?
A2: Nanoparticle-based drug delivery has emerged as a leading strategy to enhance the therapeutic index of DHA by improving its solubility, stability, and targeting.[6][7] These systems encapsulate DHA, shielding it from premature degradation and non-specific interactions. By modifying the nanoparticle surface with targeting ligands, it's possible to direct DHA specifically to cancer cells or malaria-infected erythrocytes, thereby increasing the local drug concentration at the desired site and reducing systemic exposure.[6] This targeted approach minimizes damage to healthy tissues.
Q3: What types of nanoparticles are suitable for DHA delivery?
A3: Several types of nanoparticles have been successfully employed for DHA delivery, each with its own set of advantages. The choice of nanoparticle depends on the specific application, target tissue, and desired release profile.
| Nanoparticle Type | Key Features & Advantages | References |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible, biodegradable, and can enhance lymphatic uptake, bypassing first-pass metabolism. | [8] |
| Metal-Organic Frameworks (MOFs) | High drug loading capacity, pH-sensitive drug release (advantageous in acidic tumor microenvironments). | [4] |
| Polymeric Nanoparticles (e.g., PLGA, MPEG-PCL) | Offer controlled and sustained drug release, and their surface can be easily functionalized for active targeting. | [2][7][9] |
| Exosomes | Natural biological vesicles with excellent biocompatibility and low immunogenicity, capable of crossing biological barriers. | [1] |
Q4: What are the critical quality control parameters to consider when formulating DHA-loaded nanoparticles?
A4: Ensuring the quality and reproducibility of DHA-loaded nanoparticles is crucial for reliable experimental outcomes. Key parameters to monitor include:
-
Particle Size and Polydispersity Index (PDI): Affects stability, biodistribution, and cellular uptake.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.
-
Encapsulation Efficiency and Drug Loading Capacity: Determines the amount of DHA carried by the nanoparticles.
-
In Vitro Drug Release Profile: Characterizes the rate and extent of DHA release from the nanoparticles under physiological conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in control (non-target) cell lines | 1. Free (unencapsulated) DHA in the nanoparticle formulation. 2. Inherent toxicity of the nanoparticle carrier itself. 3. Off-target uptake of nanoparticles by control cells. | 1. Purify the nanoparticle formulation to remove free DHA using techniques like dialysis or centrifugation. 2. Test the cytotoxicity of "empty" nanoparticles (without DHA) to assess the carrier's toxicity. 3. Consider surface modification of nanoparticles with targeting moieties specific to the target cells to reduce non-specific uptake. |
| Low therapeutic efficacy of DHA-loaded nanoparticles compared to free DHA | 1. Poor encapsulation efficiency or low drug loading. 2. Inadequate drug release at the target site. 3. Instability of the nanoparticle formulation. | 1. Optimize the formulation process (e.g., drug-to-lipid ratio, sonication time) to improve drug loading. 2. Design nanoparticles with stimuli-responsive release mechanisms (e.g., pH-sensitive polymers for tumor targeting). 3. Assess the stability of the formulation over time and under relevant storage conditions. |
| Variability in experimental results | 1. Inconsistent nanoparticle synthesis. 2. Aggregation of nanoparticles. | 1. Strictly control all parameters during nanoparticle preparation. 2. Characterize each batch of nanoparticles for size, PDI, and zeta potential before use. Ensure proper dispersion of nanoparticles in cell culture media. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a single emulsion solvent evaporation technique.[8]
-
Organic Phase Preparation: Dissolve 50 mg of a lipid such as stearic acid in 10 mL of an organic solvent like ethyl acetate. Add 10 mg of this compound to this organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, for example, 2% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate, leading to the formation of solid lipid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the SLNs and wash with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization: Resuspend the purified SLNs and characterize for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Assessment of Off-Target Cytotoxicity using MTT Assay
-
Cell Seeding: Seed both target and non-target (control) cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free DHA, empty nanoparticles, and DHA-loaded nanoparticles. Include an untreated control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment group in both cell lines.
Signaling Pathways and Experimental Workflows
DHA's Impact on Cellular Signaling
DHA exerts its anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for distinguishing on-target from off-target effects. For instance, DHA has been shown to inhibit the mTOR signaling pathway, a central regulator of cell proliferation and survival.[5] It can also induce apoptosis through both ROS-dependent and independent mechanisms. Furthermore, DHA's interaction with iron metabolism, particularly through the transferrin receptor 1 (TfR1), represents another avenue of its anticancer activity.[10]
Caption: Key signaling pathways modulated by this compound.
Workflow for Developing and Evaluating Targeted DHA Nanoparticles
The following workflow outlines the key steps in creating and testing a targeted nanoparticle delivery system for DHA to minimize off-target effects.
Caption: Experimental workflow for targeted DHA nanoparticle development.
References
- 1. Oral delivery of this compound for the treatment of melanoma via bovine milk exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOF nanoparticles with encapsulated this compound as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential of nanoformulations in malaria treatment [frontiersin.org]
- 7. Self-assembled this compound nanoparticles as a platform for cervical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Exerts Its Anticancer Activity through Depleting Cellular Iron via Transferrin Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroartemisinin vs. Artesunate: A Comparative Efficacy Guide
Dihydroartemisinin (DHA) and Artesunate (AS) are pivotal semi-synthetic derivatives of artemisinin, the cornerstone of modern antimalarial treatment.[1] While both are potent schizonticidal agents, their distinct pharmacokinetic profiles and formulations lead to different clinical applications. Artesunate is, in fact, a prodrug that is rapidly converted in the body to its active metabolite, this compound.[2][3][4] This guide provides an objective comparison of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
The antimalarial activity of both artesunate and DHA is dependent on their shared active metabolite, DHA. The mechanism is initiated by the cleavage of the endoperoxide bridge within the DHA molecule, a reaction catalyzed by heme-iron within the malaria parasite.[2][4] This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[1][4] These highly reactive molecules then damage parasite proteins and membranes, leading to parasite death.[4] Key parasitic processes are disrupted, including the inhibition of the Plasmodium sarcoplasmic/endoplasmic calcium ATPase (SERCA) and interference with hemoglobin digestion.[4][5]
Caption: General mechanism of action for artemisinin derivatives.
Pharmacokinetic Profiles
The primary distinction between artesunate and DHA lies in their pharmacokinetics. Artesunate, being more water-soluble, can be formulated for intravenous, intramuscular, oral, and rectal administration.[6] It is rapidly hydrolyzed by plasma esterases to DHA.[2][7] This conversion is extremely fast, with the half-life of artesunate often being less than 15 minutes.[7][8] DHA is the principal active compound responsible for the antimalarial effect.[9]
Metabolic Conversion of Artesunate to this compound
Artesunate acts as a prodrug, undergoing rapid and extensive metabolism to its active form, DHA. This conversion is primarily catalyzed by esterases present in the plasma and tissues.[5][7]
Caption: Metabolic pathway of Artesunate to this compound.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for artesunate and its metabolite DHA across different administration routes.
| Parameter | Artesunate (AS) | This compound (DHA) | Administration Route | Reference |
| Half-life (t½) | < 15 minutes | ~1 hour | Intravenous (IV) | [7] |
| 25.2 - 48.2 minutes | Not specified | Intramuscular (IM) | [7] | |
| < 1 hour | Not specified | Oral | [8] | |
| Time to Peak Concentration (Tmax) | ~0.09 hours | ~0.14 hours | Intravenous (IV) | [5] |
| 7.2 - 12 minutes | Not specified | Intramuscular (IM) | [7] | |
| ~5 minutes | ~37.5 minutes | Oral (in rats) | [3] | |
| Bioavailability (Relative) | Not Applicable | Oral DHA has a mean relative bioavailability of 1.20 compared to oral AS. | Oral | [9] |
| Protein Binding | ~93% | ~93% | Plasma | [2] |
Comparative Efficacy
In Vitro Activity
Both DHA and artesunate demonstrate potent activity against Plasmodium falciparum in vitro. However, studies consistently show that DHA is the more active compound.
| Compound | Geometric Mean IC₅₀ (nmol/L) | P. falciparum Isolates | Reference |
| This compound | 6.3 | Fresh isolates from Laos | [10] |
| Artesunate | 5.0 | Fresh isolates from Laos | [10] |
| This compound | 0.3 x 10⁻⁸ M (~3 nM) | P. berghei | [11] |
| Artesunate | 1.1 x 10⁻⁸ M (~11 nM) | P. berghei | [11] |
Clinical Efficacy
In clinical practice, both DHA and artesunate are used as part of Artemisinin-based Combination Therapies (ACTs). Direct comparisons often involve different partner drugs, but the efficacy of the artemisinin component is critical for rapid parasite clearance.
| ACT Comparison | Day 42 PCR-Corrected Cure Rate (Per Protocol) | Population | Reference |
| This compound-Piperaquine (DP) | 98.8% | Uncomplicated P. falciparum malaria in India | [12][13] |
| Artesunate-Mefloquine (AS+MQ) | 100% | Uncomplicated P. falciparum malaria in India | [12][13] |
| This compound-Piperaquine (DP) | 99.4% (Failure rate 0.6%) | Uncomplicated P. falciparum malaria in Myanmar | [14] |
| Artesunate-Mefloquine (AS+MQ) | 100% (Failure rate 0%) | Uncomplicated P. falciparum malaria in Myanmar | [14] |
| This compound-Piperaquine (DP) | 100% | Uncomplicated P. falciparum malaria in Vietnam | [15] |
| Artesunate-Amodiaquine (AS+AQ) | 98% | Uncomplicated P. falciparum malaria in Vietnam | [15] |
| This compound-Piperaquine (DP) | 96.3% | Uncomplicated P. falciparum in Cameroonian children | [16] |
| Artesunate-Amodiaquine (AS+AQ) | 98.1% | Uncomplicated P. falciparum in Cameroonian children | [16] |
Both DHA and artesunate-based combinations demonstrate excellent clinical efficacy, with cure rates typically exceeding 95%.[12][13][14][15][16] Parasite and fever clearance is rapid in treatment arms for both drug combinations.[12][13]
Safety and Tolerability
Both drugs are generally well-tolerated.[12][13] When used in combination therapies, the safety profile is often influenced by the partner drug. However, some studies have noted differences in adverse events between different ACTs.
| ACT Comparison | Key Adverse Event Findings | Reference |
| DP vs. AS+MQ | The incidence of post-treatment adverse events was slightly higher in patients who received AS+MQ. | [12][13] |
| DP vs. AS+AQ | DP recipients had fewer adverse events of vomiting, dizziness, and general weakness compared to AS+AQ recipients in pregnant women. | [17] |
| DP vs. AS+AQ | AAQ recipients were more likely to report nausea, vomiting, and anorexia on days 1 and 2. | [18] |
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Assay
A common method to determine the 50% inhibitory concentration (IC₅₀) is the double-site enzyme-linked pLDH immunodetection (DELI) assay.[10]
Methodology:
-
Isolate Collection: Fresh P. falciparum isolates are collected from infected patients.
-
Drug Plates: Drugs (Artesunate, this compound, etc.) are serially diluted in 96-well plates.
-
Parasite Culture: The collected isolates are cultured in vitro in the presence of the various drug concentrations.
-
pLDH Detection: After a set incubation period (e.g., 72 hours), parasite growth is assessed by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme using an ELISA-based method.
-
IC₅₀ Calculation: The drug concentration that inhibits 50% of parasite growth compared to a drug-free control is calculated to determine the IC₅₀ value.
Caption: Workflow for a pLDH-based in vitro antimalarial assay.
Pharmacokinetic Analysis
Pharmacokinetic parameters are typically determined by analyzing drug concentrations in plasma samples over time.
Methodology:
-
Drug Administration: A defined dose of artesunate or DHA is administered to subjects (e.g., intravenously or orally).
-
Sample Collection: Venous blood samples are collected at predefined time points over a 24-hour period.[19][20]
-
Plasma Separation: Plasma is separated from the blood samples.
-
Drug Quantification: Plasma concentrations of the parent drug and its metabolites (e.g., AS and DHA) are measured using a validated analytical method like high-performance liquid chromatography (HPLC) with electrochemical detection.[19][20][21]
-
Parameter Calculation: Pharmacokinetic parameters (t½, Cmax, Tmax, AUC) are determined from the plasma concentration-time data using non-compartmental analysis.[21]
Conclusion
This compound is the primary active antimalarial compound, demonstrating slightly greater potency than artesunate in vitro.[11] Artesunate functions as a highly effective prodrug, which, due to its enhanced water solubility, offers greater versatility in clinical formulations, including critical intravenous preparations for severe malaria.[6] The rapid and near-complete conversion of artesunate to DHA means that in a clinical context, the choice between oral formulations often depends on the partner drug in the ACT, local treatment guidelines, and tolerability profiles.[9] Both DHA and artesunate form the backbone of first-line treatments for falciparum malaria, and their respective combination therapies show outstanding efficacy in clearing parasites and resolving clinical symptoms.[12][13][15]
References
- 1. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of artesunate after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Comparison of Oral Artesunate and this compound Antimalarial Bioavailabilities in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy and safety of this compound-piperaquine versus artesunate+mefloquine in uncomplicated Plasmodium falciparum malaria in India | Medicines for Malaria Venture [mmv.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and effectiveness of this compound-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open label randomized comparison of this compound-piperaquine and artesunate-amodiaquine for the treatment of uncomplicated Plasmodium falciparum malaria in central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized non-inferiority and safety trial of dihydroartemisin-piperaquine and artesunate-amodiaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Cameroonian children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-piperaquine versus artesunate-amodiaquine for treatment of malaria infection in pregnancy in Ghana: an open-label, randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Population pharmacokinetics of artesunate and this compound following intra-rectal dosing of artesunate in malaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetics of Artesunate and this compound following Intra-Rectal Dosing of Artesunate in Malaria Patients | PLOS Medicine [journals.plos.org]
- 21. A pharmacokinetic and pharmacodynamic study of intravenous vs oral artesunate in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin in Xenograft Models: A Comparative Guide to Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Dihydroartemisinin (DHA) in various xenograft models, based on published experimental data. It examines the efficacy of DHA as a standalone therapy and in combination with other established anticancer agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate a thorough understanding of DHA's potential in cancer therapy.
Comparative Analysis of Anticancer Efficacy
This compound has demonstrated significant anticancer activity across a range of cancer types in preclinical xenograft models. Its efficacy is often enhanced when used in combination with conventional chemotherapy drugs. The following tables summarize the quantitative data on tumor growth inhibition from various studies.
This compound as a Monotherapy
| Cancer Type | Xenograft Model | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Colon Cancer | SW 948 cells in mice | 20 mg/kg DHA for 30 days | Significant inhibition (exact % not stated) | |
| Hepatocellular Carcinoma | HCCLM6 cells in mice | Not specified | Significant inhibition | |
| Melanoma | B16F10 and A375 cells in mice | Not specified | Significant inhibition |
This compound in Combination Therapy
| Cancer Type | Xenograft Model | Combination Treatment | Tumor Growth Inhibition (%) | Reference |
| Non-Small-Cell Lung Carcinoma | A549 cells in mice | DHA + Cisplatin (CDDP) | Greater than single agents | |
| Lewis Lung Carcinoma | LLC cells in mice | DHA + Cyclophosphamide (CTX) | Greater than single agents | |
| Ovarian Cancer | A2780 and OVCAR-3 cells in mice | DHA + Carboplatin (CBP) | Significant inhibition | |
| Pancreatic Cancer | BxPC-3 and PANC-1 cells in mice | DHA + Gemcitabine | Significantly reduced tumor volume | |
| Hepatocellular Carcinoma | HepG2 cells in mice | DHA + Cisplatin (DDP) or Oxaliplatin (OXA) | Significantly suppressed tumor growth | |
| Triple Negative Breast Cancer | Patient-Derived Xenograft (PDX) | DHA + Docetaxel (TXT) | 32-36% smaller tumors vs. TXT alone | |
| Colorectal Cancer | Not specified | DHA + Oxaliplatin | Stronger anti-tumor effects than single agents | |
| Breast Cancer | MCF-7 cells in mice | DHA + SD-208 | Better treatment effects than single agents |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited xenograft studies.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., A549, LLC, A2780, HepG2, MCF-7) are cultured in appropriate media and conditions until they reach a sufficient number for injection.
-
Animal Models: Immunocompromised mice, such as nude mice or SCID mice, are typically used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2 days) using calipers and calculated using the formula: (length × width²) / 2. Body weight of the animals is also monitored as an indicator of toxicity.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: DHA and other chemotherapeutic agents are administered through various routes, such as intraperitoneal injection or oral gavage, at specified doses and schedules.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specific time point. Tumors are then excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.
Visualizing Mechanisms of Action
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anticancer effects of DHA in a xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
This compound's Impact on Cancer Signaling Pathways
DHA exerts its anticancer effects by modulating multiple signaling pathways within cancer cells. The diagram below illustrates some of the key pathways affected by DHA.
Caption: Key signaling pathways modulated by this compound.
Dihydroartemisinin Combination Therapy: A Comparative Guide to Synergistic Antimalarial Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydroartemisinin (DHA) combination therapies for the treatment of malaria, with a focus on their synergistic effects. The information presented is collated from various preclinical and clinical studies to aid in research and development efforts.
Overview of this compound and Combination Therapy
This compound (DHA) is the active metabolite of artemisinin derivatives and is known for its potent and rapid antimalarial activity.[1] Artemisinin-based combination therapies (ACTs) are the recommended first-line treatment for uncomplicated Plasmodium falciparum malaria worldwide.[1] The rationale behind ACTs is to combine a fast-acting artemisinin derivative, like DHA, with a longer-acting partner drug.[2] This strategy enhances therapeutic efficacy, reduces the risk of recrudescence, and delays the development of drug resistance.[2][3] The synergistic or additive effects of these combinations are crucial for their clinical success.
In Vitro Synergistic Effects of DHA Combination Therapies
The following table summarizes the 50% inhibitory concentrations (IC50) of DHA and its partner drugs, along with the Fractional Inhibitory Concentration (FIC) or Combination Index (CI) which quantify the level of interaction between the drugs. An FIC or CI value of <1 indicates synergy, a value around 1 suggests an additive effect, and a value >1 indicates antagonism.
| Drug Combination | Parasite Strain | DHA IC50 (nM) | Partner Drug IC50 (nM) | Interaction (Mean FIC50/CI) | Interpretation |
| DHA + Lumefantrine | Clinical Isolates (Bangladesh) | Not specified | Not specified | 0.52[4][5] | Synergism |
| DHA + Piperaquine | 3D7 | Not specified | Not specified | ~1.0[5] | No Interaction |
| K1 | Not specified | Not specified | >1.0[5] | Antagonism (Mild) | |
| Artemisinin* + Mefloquine | FCR-3 | Not specified | Not specified | 0.93 (EC50)[6] | Additive/Slight Synergy |
| 0.44 (EC90)[6] | Synergism | ||||
| 0.31 (EC99)[6] | Synergism | ||||
| DHA + Chloroquine | CQ-sensitive isolates | 1.25 | Not specified | Not directly measured | - |
| CQ-resistant isolates | 0.979 | Not specified | Not directly measured | - |
Note: Data for Artemisinin, the parent compound of DHA, is used as a proxy for the DHA-Mefloquine combination. EC50, EC90, and EC99 refer to the effective concentrations required to inhibit 50%, 90%, and 99% of parasite growth, respectively.
The data indicates that the combination of DHA and lumefantrine exhibits clear synergism against clinical isolates.[4][5] The interaction between DHA and piperaquine appears to be strain-dependent, with no interaction observed in the 3D7 strain and mild antagonism in the K1 strain.[5] The combination of artemisinin and mefloquine shows an increasing synergistic effect at higher concentrations.[6]
In Vivo Efficacy of DHA Combination Therapies
The following table presents data from in vivo studies in murine models, showcasing the efficacy of DHA combinations in reducing parasitemia.
| Drug Combination | Animal Model | Parameter Measured | Result |
| DHA + Chloroquine | P. berghei-infected mice | Mean Parasite Clearance Time (days) | 2.84 ± 0.50[7] |
| DHA + Mefloquine | P. berghei-infected mice | Mean Parasite Clearance Time (days) | 2.73 ± 0.47[7] |
| DHA + Clindamycin | P. berghei-infected mice | Percent Inhibition (Curative Test) | 92.7% |
These in vivo studies demonstrate the efficacy of DHA combination therapies in clearing parasitic infections. The combinations with chloroquine and mefloquine resulted in rapid parasite clearance.[7]
Experimental Protocols
In Vitro Synergy Assessment: SYBR Green I-based Assay
This method is widely used to determine the IC50 of antimalarial drugs and to assess their interaction in combination.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (O+)
-
96-well microplates
-
Test compounds (DHA and partner drugs)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium at 37°C.
-
Drug Preparation: Prepare serial dilutions of each drug and their combinations at fixed ratios (e.g., 4:1, 1:1, 1:4 of their respective IC50s).
-
Assay Setup: Add 100 µL of the drug dilutions to the 96-well plates. Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Include drug-free and parasite-free controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Determine the IC50 for each drug alone and in combination using a non-linear regression analysis. Calculate the Fractional Inhibitory Concentration (FIC) using the following formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
In Vivo Efficacy Assessment: 4-Day Suppressive Test
This standard in vivo assay evaluates the antimalarial activity of a compound in a murine model.[8][9]
Materials:
-
Plasmodium berghei-infected donor mouse
-
Swiss albino mice
-
Test compounds (DHA and partner drugs)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate experimental mice intraperitoneally with P. berghei-infected red blood cells on day 0.
-
Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days (day 0 to day 3). A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4, collect thin blood smears from the tail of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells under a microscope.
-
Data Analysis: Calculate the average percentage of parasitemia and the percentage of suppression for each group compared to the control group. The mean survival time of the mice in each group can also be recorded.
Visualizing Synergistic Mechanisms and Workflows
Mechanism of Synergistic Action
The primary mechanism of synergy in DHA-based combination therapies lies in the complementary pharmacokinetic and pharmacodynamic profiles of the constituent drugs.
References
- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro interactions between piperaquine, this compound, and other conventional and novel antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Interactions between Piperaquine, this compound, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Interactions of Artemisinin with Atovaquone, Quinine, and Mefloquine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 9. In vivo antimalarial activity of the 80% methanolic crude fruit extract of Lagenaria siceraria (Molina) Standl. against Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Dihydroartemisinin Formulations
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), the active metabolite of all artemisinin derivatives, is a cornerstone in the treatment of malaria. However, its poor aqueous solubility presents a significant challenge to achieving optimal oral bioavailability. To address this, various formulation strategies have been developed. This guide provides an objective comparison of the bioavailability of different DHA formulations, supported by experimental data, to aid researchers and drug development professionals in their efforts to enhance the therapeutic efficacy of this vital antimalarial agent.
Enhancing Bioavailability: A Look at Different Formulation Strategies
Several approaches have been employed to improve the oral bioavailability of DHA. These include the development of solid dispersions, inclusion complexes, and fixed-dose combinations with other antimalarial drugs. This guide focuses on comparing the pharmacokinetic profiles of these advanced formulations against standard oral DHA tablets and the prodrug artesunate.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of different DHA formulations from various studies. These parameters are crucial in assessing the rate and extent of drug absorption into the systemic circulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Subjects | Reference |
| Oral DHA Solution | - | - | - | - | Mice | [1] |
| DHA Solid Dispersion (PVP K30) | Data not available | Data not available | Highest among tested solid dispersions and inclusion complexes | Highest among tested solid dispersions and inclusion complexes | Mice | [2] |
| DHA Inclusion Complex (HPβCD) | Data not available | Data not available | Higher than DHA solution | Higher than DHA solution | Mice | [2] |
| Artekin (DHA + Piperaquine) | 373 ± 147 | 1.3 ± 0.5 | 938 ± 267 | ~1 | 24 Healthy Vietnamese Males | [3] |
| Arterakine (DHA + Piperaquine) | 453 ± 183 | 1.2 ± 0.4 | 1104 ± 341 | ~1 | 24 Healthy Vietnamese Males | [3] |
| Oral DHA Tablet | - | Median: 2.1 h | Median AUC₀₋∞ was significantly greater than after artesunate administration | - | 18 Patients with Falciparum Malaria | [4] |
| Oral Artesunate | - | Median: 1.0 h | - | - | 18 Patients with Falciparum Malaria | [4] |
Note: A direct comparison of absolute values across different studies should be made with caution due to variations in study design, subject populations, and analytical methods.
Detailed Experimental Protocols
The methodologies employed in the cited studies are critical for interpreting the bioavailability data. Below are detailed summaries of the experimental protocols.
Study 1: Solid Dispersions and Inclusion Complexes in Mice[2]
-
Objective: To improve the water solubility and bioavailability of DHA using solid dispersions with polyvinylpyrrolidone (PVPK30, PVPK25, PVPK15) and inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD).
-
Subjects: Mice.
-
Drug Administration: Oral administration of DHA solution, DHA-PVP solid dispersions, and DHA-HPβCD inclusion complexes.
-
Analytical Method: The study abstract indicates that pharmacokinetic parameters were determined, implying blood sample collection and analysis, though specific details of the analytical method are not provided in the abstract.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the area under the curve (AUC) and elimination half-life (t1/2). The results showed that all four tested formulations (DHA-PVPK30, DHA-PVPK25, DHA-PVPK15, and DHA-HPβCD) were significantly more bioavailable than DHA alone.[2]
Study 2: Fixed-Dose Combinations in Healthy Vietnamese Subjects[3]
-
Objective: To compare the pharmacokinetics and assess the bioequivalence of two fixed-dose combinations of DHA and piperaquine (Artekin and Arterakine).
-
Subjects: 24 healthy male Vietnamese subjects with a mean age of 21.0 years and a mean weight of 59.7 kg.[3]
-
Study Design: A randomized, open-label, single-dose, two-period crossover study.
-
Drug Administration: Each subject received three tablets of either Artekin (40 mg DHA / 320 mg piperaquine per tablet) or Arterakine.[3]
-
Blood Sampling: Venous blood samples were collected at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after drug administration. Subsequent samples were taken on days 1, 3, 7, 14, 21, and 28.[3]
-
Analytical Method: Plasma concentrations of DHA and piperaquine were measured by a validated high-performance liquid chromatography (HPLC) method.[3]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax, Tmax, and AUC. The study found that Arterakine and Artekin were not bioequivalent, with Arterakine showing marginally higher peak plasma concentrations and area under the concentration-time curves for both DHA and piperaquine.[3]
Study 3: Oral DHA versus Oral Artesunate in Malaria Patients[4]
-
Objective: To compare the bioavailability of oral DHA and oral artesunate in patients with acute falciparum malaria.
-
Subjects: 18 adult patients with uncomplicated falciparum malaria.[4]
-
Study Design: A randomized, crossover study.
-
Drug Administration: Patients received either oral DHA or oral artesunate.
-
Analytical Method: Antimalarial activity in plasma was measured by an in vitro P. falciparum bioassay, with activity expressed as DHA equivalents. The lower limit of quantitation was 11 nmol/liter.[4]
-
Pharmacokinetic Analysis: The study concluded that the mean bioavailability of DHA relative to that of artesunate did not differ significantly, with a mean relative bioavailability of 1.20 (95% CI, 0.93 to 1.47).[4] Artesunate was absorbed with a significantly shorter median time to peak antimalarial activity (Tmax) of 1.0 hour compared to 2.1 hours for DHA.[4]
Generalized Experimental Workflow for a Comparative Bioavailability Study
The following diagram illustrates a typical experimental workflow for a clinical study comparing the bioavailability of different oral DHA formulations.
Conclusion
The formulation of this compound plays a critical role in its oral bioavailability. Solid dispersions and inclusion complexes have demonstrated the potential to significantly enhance the bioavailability of DHA compared to a standard solution, although more detailed pharmacokinetic data in humans is needed. In fixed-dose combinations, variations in formulation, such as between Artekin and Arterakine, can lead to differences in bioavailability, even if marginal. The comparison between oral DHA and its prodrug artesunate suggests that while their overall bioavailability may be similar, the rate of absorption can differ.
For researchers and drug developers, these findings underscore the importance of formulation science in optimizing the therapeutic potential of DHA. Future studies should focus on conducting well-controlled, crossover bioavailability studies in human subjects to provide a more direct and comprehensive comparison of these promising formulations. A thorough understanding of the pharmacokinetic profiles of different DHA formulations is essential for the development of more effective and reliable treatments for malaria.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence Evaluation of Two Fixed-Dose Tablet Formulations of this compound and Piperaquine in Vietnamese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Oral Artesunate and this compound Antimalarial Bioavailabilities in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin-Based Combination Therapies for Uncomplicated Malaria: A Comparative Guide
An in-depth analysis of the clinical efficacy, safety, and operational advantages of dihydroartemisinin-piperaquine (DHA-PQP) in comparison to other leading artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria.
In the global effort to combat malaria, artemisinin-based combination therapies (ACTs) remain the cornerstone of treatment for uncomplicated P. falciparum infections.[1] Among these, this compound-piperaquine (DHA-PQP) has emerged as a highly effective and well-tolerated option.[2] This guide provides a comparative analysis of DHA-PQP against two other widely used ACTs: artemether-lumefantrine (AL) and artesunate-mefloquine (AS-MQ), with a focus on quantitative data from key clinical trials to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound-Piperaquine
Clinical trials have consistently demonstrated the high efficacy of DHA-PQP in treating uncomplicated falciparum malaria across various endemic regions. A key advantage of DHA-PQP lies in the long half-life of its partner drug, piperaquine, which provides a post-treatment prophylactic effect against new infections.[2]
Key Performance Metrics from Clinical Trials
The following tables summarize the performance of DHA-PQP in comparison to AL and AS-MQ based on crucial efficacy endpoints.
Table 1: Polymerase Chain Reaction (PCR)-Corrected Cure Rates at Day 28 and Day 42
| Treatment Arm | Day 28 Cure Rate (95% CI) | Day 42 Cure Rate (95% CI) | Region(s) | Reference |
| DHA-PQP | >95% | 99.3% (96.5-100) | Africa (Mali) | [3] |
| Artemether-Lumefantrine (AL) | >95% | 97.4% (93.5-99.3) | Africa (Mali) | [3] |
| DHA-PQP | 98.7% (per protocol) | 99.4% (per protocol) | Asia (Myanmar) | [4] |
| Artesunate-Mefloquine (AS-MQ) | 97.0% (per protocol) | 100% (per protocol) | Asia (Myanmar) | [4] |
| DHA-PQP | 97.4% (93.5-99.3) | 94.2% (89.3-97.3) | Africa (Mali) | [3] |
| Artemether-Lumefantrine (AL) | 84.5% (77.8-89.8) | 73.4% (65.7-80.2) | Africa (Mali) | [3] |
Note: PCR-corrected cure rates distinguish between recrudescence (treatment failure) and new infections.
Table 2: Parasite and Fever Clearance
| Treatment Arm | Day 3 Parasite Positivity Rate | Median Parasite Clearance Time (PCT) | Fever Clearance | Region | Reference |
| DHA-PQP | 7.04% | - | Rapid | China-Myanmar Border | [5] |
| DHA-PQP | 3.8% (Day 2) | Faster than AL | Similar to AL | Africa (Mali) | [3] |
| Artemether-Lumefantrine (AL) | 9.5% (Day 2) | Slower than DHA-PQP | Similar to DHA-PQP | Africa (Mali) | [3] |
Safety and Tolerability Profile
DHA-PQP is generally well-tolerated. When compared to AS-MQ, DHA-PQP is associated with fewer neurological and gastrointestinal adverse events such as dizziness, vomiting, and nausea.[6]
Table 3: Common Adverse Events
| Adverse Event | DHA-PQP | Artesunate-Mefloquine (AS-MQ) | Artemether-Lumefantrine (AL) |
| Nausea | Less Frequent | More Frequent[6] | Similar to DHA-PQP |
| Vomiting | Less Frequent | More Frequent[6] | Similar to DHA-PQP |
| Dizziness | Less Frequent | More Frequent[6] | Similar to DHA-PQP |
| Insomnia | Less Frequent | More Frequent | Similar to DHA-PQP |
| Palpitations | Less Frequent | More Frequent[6] | Similar to DHA-PQP |
Experimental Protocols of Cited Trials
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are summaries of the experimental protocols for the key comparative studies.
Study 1: DHA-PQP vs. Artemether-Lumefantrine in Africa (Mali)
-
Objective: To compare the clinical efficacy of DHA-PQ versus AL.[3]
-
Study Design: A randomized, comparative open-label trial.[3]
-
Participants: 317 patients with uncomplicated malaria.[3]
-
Interventions:
-
Follow-up: 42 days, in line with World Health Organization (WHO) protocol.[3]
-
Primary Endpoint: PCR-corrected Adequate Clinical and Parasitological Responses (ACPR) at day 28.[3]
Study 2: DHA-PQP vs. Artesunate-Mefloquine in Asia (Myanmar)
-
Objective: To assess whether DHA-PQP is a suitable alternative to AS-MQ.[4]
-
Study Design: An open-label randomized comparison.[4]
-
Participants: 652 children (≥1 year) and adults with uncomplicated falciparum malaria.[4]
-
Interventions:
-
Follow-up: 42 days.[4]
-
Primary Endpoint: PCR-confirmed parasitological failure rate by day 42, estimated by Kaplan-Meier survival analysis.[4]
Visualizing Key Processes and Comparisons
To further elucidate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized trial of this compound-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and effectiveness of this compound-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Open-Label, Randomised Study of this compound-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydroartemisinin and Chloroquine for Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal antimalarial drugs: Dihydroartemisinin (DHA), the active metabolite of all artemisinin derivatives, and Chloroquine (CQ), a historically significant synthetic antimalarial. This document is intended to serve as a resource for researchers and professionals in the field of malaria treatment and drug development, offering a detailed examination of their mechanisms of action, clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction
Malaria remains a significant global health challenge, necessitating the continued development and strategic deployment of effective antimalarial agents. This compound and Chloroquine represent two distinct classes of antimalarials with different modes of action and resistance profiles. DHA, a component of Artemisinin-based Combination Therapies (ACTs), is a cornerstone of modern malaria treatment, known for its rapid parasite clearance.[1] Chloroquine, once a first-line treatment, has seen its utility diminish due to widespread parasite resistance, though it remains in use for certain malaria species and in regions with susceptible parasite populations.[1] This guide presents a side-by-side comparison to inform further research and therapeutic strategy.
Mechanisms of Action
The disparate mechanisms of action of this compound and Chloroquine underpin their differing efficacy and resistance profiles.
This compound (DHA): The antimalarial activity of DHA is dependent on its endoperoxide bridge.[2] Within the Plasmodium-infected red blood cell, iron, available from the digestion of hemoglobin, catalyzes the cleavage of this bridge.[2] This process generates a cascade of reactive oxygen species (ROS) and other free radicals, which induce widespread, non-specific alkylation and damage to vital parasite proteins and other macromolecules, leading to rapid parasite death.[2]
Chloroquine (CQ): Chloroquine's primary target is the parasite's digestive vacuole. As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[1] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and is thought to interfere with this detoxification process by binding to heme, preventing its polymerization into hemozoin.[1][3] The resulting accumulation of toxic free heme leads to oxidative damage and parasite lysis.[1]
Signaling Pathway Diagrams
Comparative Efficacy: In Vitro and Clinical Data
The following tables summarize key performance indicators for this compound and Chloroquine based on published experimental and clinical data.
Table 1: In Vitro Susceptibility
| Drug | Plasmodium Species | Geometric Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Notes |
| This compound | P. falciparum | 1.11 | 0.25 - 4.56 | Active against both CQ-sensitive and CQ-resistant strains.[4] |
| Chloroquine | P. falciparum (sensitive) | - | - | IC₅₀ values vary significantly based on parasite strain and resistance profile. |
| Chloroquine | P. falciparum (resistant) | >100 | - | High IC₅₀ values are indicative of resistance. |
Table 2: Clinical Efficacy in P. vivax Malaria
| Parameter | This compound-Piperaquine | Chloroquine | p-value | Study Population |
| Median Fever Clearance Time | 12 hours | 24 hours | p = 0.02 | Vietnamese patients[5][6] |
| Median Parasite Clearance Time | 18 hours | 36 hours | p < 0.001 | Vietnamese patients[5][6] |
| Recurrence by Day 28 | 2.2% (5/230) | 8.7% (18/207) | p = 0.0046 | Thai-Myanmar border[7][8] |
| Recurrence by Day 63 | 54.9% | 79.1% | p < 0.001 | Thai-Myanmar border[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to evaluate the efficacy of antimalarial drugs.
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This assay measures the proliferation of Plasmodium falciparum in the presence of antimalarial drugs by quantifying the amount of parasite DNA.
Experimental Workflow Diagram:
Protocol:
-
Drug Plate Preparation: Prepare serial dilutions of this compound and Chloroquine in a 96-well microtiter plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.
-
Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 1.5%.
-
Incubation: Add 200 µL of the parasite culture to each well of the drug-coated plate and incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: After incubation, lyse the cells by a freeze-thaw cycle. Transfer 100 µL of the lysate to a new 96-well plate and add 100 µL of SYBR Green I lysis buffer.[9] Incubate in the dark at room temperature for 45-60 minutes.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Methodology: Measurement of Parasite and Fever Clearance Time
These protocols are essential for evaluating the in vivo efficacy of antimalarial treatments.
Protocol for Parasite Clearance Time (PCT):
-
Patient Enrollment: Recruit patients with uncomplicated Plasmodium infection confirmed by microscopy.
-
Drug Administration: Administer the designated antimalarial treatment (e.g., this compound-piperaquine or Chloroquine) under direct observation.
-
Blood Smear Collection: Prepare thick and thin blood smears from each patient at baseline (hour 0) and then at regular intervals (e.g., every 6-12 hours) until two consecutive smears are negative for asexual parasites.[10]
-
Microscopy: Examine the blood smears to determine the parasite density (parasites per microliter of blood).
-
PCT Determination: The Parasite Clearance Time is defined as the time from the administration of the first dose of the drug until the first of two consecutive blood smears is negative for asexual parasites.[11]
Protocol for Fever Clearance Time (FCT):
-
Temperature Measurement: Measure the patient's axillary or rectal temperature at baseline and at regular intervals (concurrently with blood smear collection).
-
FCT Determination: The Fever Clearance Time is defined as the time from the administration of the first dose of the drug until the patient's temperature falls below a certain threshold (e.g., 37.5°C) and remains below it for a specified period (e.g., 48 hours).[12]
Resistance Mechanisms
The development of drug resistance is a major obstacle in malaria control.
Chloroquine Resistance: Resistance to Chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[13] These mutations alter the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole, enabling it to transport Chloroquine out of the vacuole, thereby reducing its concentration at the site of action.[13]
This compound Resistance: While still largely effective, reduced susceptibility to artemisinins has emerged, characterized by delayed parasite clearance. This resistance is associated with mutations in the Kelch13 (K13) propeller domain. The exact mechanism by which K13 mutations confer resistance is still under investigation but is thought to involve a reduction in the parasite's susceptibility to the oxidative stress induced by activated artemisinin.
Conclusion
This compound and Chloroquine represent two important classes of antimalarial drugs with distinct mechanisms of action, efficacy, and resistance profiles. DHA, as part of ACTs, is highly effective with rapid parasite clearance, making it a cornerstone of current malaria treatment strategies. Chloroquine's efficacy has been significantly compromised by widespread resistance, although it can still be effective in certain contexts. The experimental protocols and comparative data presented in this guide provide a foundation for further research into novel antimalarial compounds and strategies to combat drug resistance. A thorough understanding of the strengths and limitations of these and other antimalarials is essential for the continued development of effective therapies to control and ultimately eliminate malaria.
References
- 1. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Piperaquine Versus Chloroquine in the Treatment of Plasmodium vivax Malaria in Thailand: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-piperaquine versus chloroquine in the treatment of Plasmodium vivax malaria in Thailand: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed Parasite Clearance after Treatment with this compound-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Validating the Molecular Targets of Dihydroartemisinin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, in targeting various molecular pathways in cancer cells.[1][2] Its potent anti-malarial properties have paved the way for extensive research into its anti-cancer activities.[1][2] This document summarizes quantitative data from multiple studies, details key experimental protocols, and offers a comparative perspective against other established chemotherapeutic agents. DHA has been shown to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, ferroptosis, cell cycle arrest, and the inhibition of angiogenesis.[2][3][4][5][6]
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of DHA in various cancer cell lines as reported in several studies.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Colorectal Cancer | SW1116 | 63.79 ± 9.57 | 24 | [3][7] |
| Colorectal Cancer | SW480 | 65.19 ± 5.89 | 24 | [3][7] |
| Colorectal Cancer | SW620 | 15.08 ± 1.70 | 24 | [3][7] |
| Colorectal Cancer | DLD-1 | 38.46 ± 4.15 | 24 | [3][7] |
| Colorectal Cancer | HCT116 | 21.45 | 48 | |
| Colorectal Cancer | COLO205 | 25.33 ± 2.11 | 24 | [3][7] |
| Lung Cancer | PC9 | 19.68 | 48 | [8] |
| Lung Cancer | NCI-H1975 | 7.08 | 48 | [8] |
| Liver Cancer | Hep3B | 29.4 | 24 | [8] |
| Liver Cancer | Huh7 | 32.1 | 24 | [8] |
| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [8] |
| Liver Cancer | HepG2 | 40.2 | 24 | [8] |
| Breast Cancer | MCF-7 | 20.2 | 72 | [9] |
| Breast Cancer | MDA-MB-231 | >200 | 72 | [9] |
| Ovarian Cancer | A2780 | 0.86 (DHA-melphalan hybrid) | Not Specified | [10] |
| Ovarian Cancer | OVCAR3 | 0.83 (DHA-melphalan hybrid) | Not Specified | [10] |
Molecular Mechanisms of DHA in Cancer Cells
DHA's anti-cancer activity is multifaceted, targeting several key cellular processes essential for tumor growth and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which DHA eliminates cancer cells.[2] Studies have shown that DHA can induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including ovarian and breast cancer.[9]
Quantitative Data on DHA-Induced Apoptosis:
| Cell Line | DHA Concentration (µM) | Apoptosis Rate (%) | Method | Reference |
| A2780 | 10 | ~25% (5-fold increase) | Flow Cytometry | |
| OVCAR-3 | 10 | ~40% (8-fold increase) | Flow Cytometry | |
| MCF-7 | 25 | Time-dependent increase | TUNEL Assay | [9] |
| Bel-7402 | 200 | 35% | Flow Cytometry | [1] |
Key Proteins Modulated by DHA in Apoptosis:
| Protein | Effect of DHA | Cancer Type(s) | Reference |
| Bcl-2 | Downregulation | Lung, Liver | [1][11] |
| Bax | Upregulation | Ovarian | |
| Caspase-3 | Activation | Lung, Ovarian | [11] |
| PARP | Cleavage | Lung | [11] |
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for assessing DHA-induced apoptosis using Annexin V/PI staining and flow cytometry.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[12] DHA has been shown to induce ferroptosis in several cancer types, including glioblastoma and pancreatic cancer.[13]
Key Markers of DHA-Induced Ferroptosis:
| Marker | Effect of DHA | Cancer Type(s) | Reference |
| Lipid ROS | Increase | Pancreatic | [13] |
| GPX4 | Downregulation | Pancreatic | [13] |
| SLC7A11 | Downregulation | Pancreatic | [13] |
Signaling Pathway: DHA-Induced Ferroptosis
Caption: Simplified signaling pathway of DHA-induced ferroptosis.
Cell Cycle Arrest
DHA can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. This arrest often occurs at the G1 or G2/M phase, depending on the cancer cell type.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. DHA has been shown to inhibit this process by targeting endothelial cells.
Experimental Workflow: Endothelial Tube Formation Assay
Caption: Workflow for the in vitro endothelial tube formation assay to assess angiogenesis.
Comparison with Other Chemotherapeutic Agents
To provide a broader context for DHA's efficacy, the following table presents a range of reported IC50 values for commonly used chemotherapy drugs across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.[14]
| Drug | Cancer Type(s) | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Doxorubicin | Breast, Bladder, Liver, etc. | MCF-7, TCCSUP, HepG2, etc. | 2.3 - >20 | [15] |
| Cisplatin | Various | HeLa, MCF-7, HepG2, etc. | Highly variable (see note) | [14] |
| Paclitaxel | Breast, Lung, etc. | SK-BR-3, MDA-MB-231, T-47D, etc. | 0.0025 - 7.5 (as nM and µM) | [16][17] |
Note on Cisplatin IC50 Values: A meta-analysis has shown extreme heterogeneity in the reported IC50 values for cisplatin across different studies, making a standard range difficult to define.[14] Researchers are advised to determine the IC50 for their specific cell line and experimental conditions.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
DHA and other test compounds
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.
-
Treat the cells with a serial dilution of DHA or other compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Incubate at room temperature in the dark for at least 2 hours, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[19]
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[20]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash cells with PBS.[21]
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.[21]
-
Store the fixed cells at 4°C for at least 2 hours.[21]
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.[21]
-
Analyze the samples on a flow cytometer, collecting data on DNA content.[21]
Endothelial Tube Formation Assay
This in vitro assay models the formation of capillary-like structures by endothelial cells.
Materials:
-
96-well plate
-
Matrigel or other basement membrane extract
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
DHA or other test compounds
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[22]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[23][24]
-
Harvest endothelial cells and resuspend them in medium containing the desired concentration of DHA or control.
-
Seed the cells onto the solidified Matrigel.[22]
-
Incubate for 4-12 hours at 37°C.[25]
-
Observe and photograph the formation of tube-like structures at regular intervals.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and branching points.[26]
This guide provides a foundational understanding of the molecular targets of this compound in cancer cells, supported by quantitative data and detailed methodologies. It is intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. promocell.com [promocell.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Comparative Analysis of Apoptosis and Ferroptosis Induction
Guide for Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its broad-spectrum anticancer activities.[1][2] Its efficacy is largely attributed to its ability to induce programmed cell death in cancer cells. While initially recognized for inducing apoptosis, recent studies have revealed that DHA can also trigger ferroptosis, a distinct, iron-dependent form of cell death.[3][4] Understanding the nuances between these two mechanisms is critical for developing targeted and effective cancer therapies. This guide provides an objective comparison of DHA-induced apoptosis and ferroptosis, supported by experimental data and detailed protocols.
Comparative Analysis of Key Cellular Events
DHA initiates cell death through distinct yet sometimes overlapping mechanisms. Apoptosis is a well-orchestrated process of cellular self-dismantling involving caspase cascades, while ferroptosis is characterized by iron-dependent accumulation of lipid peroxides.[5][6][7] Evidence suggests that DHA can induce both pathways, often in the same cell lines, highlighting its multifaceted antitumor activity.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating DHA's effect on markers associated with apoptosis and ferroptosis.
| Parameter/Marker | Cell Type | DHA Concentration | Observed Effect (Apoptosis) | Observed Effect (Ferroptosis) | Reference |
| Cell Viability (IC50) | MCF-7 (Breast Cancer) | ~20.2 µM (72h) | Inhibition of viability and DNA synthesis. | Not Assessed | [8] |
| OVCAR-3 (Ovarian Cancer) | <10 µM (72h) | >8-fold increase in apoptosis at 10 µM. | Not Assessed | [6] | |
| Head & Neck Carcinoma | Not Specified | Induction of apoptosis observed. | Induction of ferroptosis observed. | [4] | |
| Glioblastoma (U87, A172) | Not Specified | Previously established. | Induction of ferroptosis confirmed. | [5] | |
| Reactive Oxygen Species (ROS) | Bladder Cancer Cells | Dose-dependent | Significant dose-dependent increase in ROS. | Not explicitly separated, but ROS is a key initiator. | [9] |
| Leukemia Cells | Not Specified | Not the primary focus. | Promoted accumulation of cellular ROS. | [10] | |
| Glioblastoma Cells | Not Specified | Not the primary focus. | Increased total and lipid ROS levels. | [5] | |
| Mitochondrial Integrity | Bladder Cancer Cells | Dose-dependent | Decrease in mitochondrial membrane potential. | Mitochondrial dysfunction observed. | [9] |
| Key Protein Modulation | Bladder Cancer Cells | Dose-dependent | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome c, ↑ Cleaved Caspase-3. | Not Assessed | [9] |
| Ovarian Cancer Cells | Dose-dependent | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspases-8, 9, 3, ↑ Fas/FADD. | Not Assessed | [6] | |
| T-ALL Cells | Not Specified | Not Assessed | ↓ SLC7A11, ↓ GPX4, Disrupted System Xc-. | [11] | |
| Glioblastoma Cells | Not Specified | Not Assessed | Significant decrease in GPX4 expression. | [5] | |
| Leukemia Cells | Not Specified | Not Assessed | Accelerated degradation of ferritin. | [10] | |
| Lipid Peroxidation | T-ALL Cells | Not Specified | Not Assessed | Increased lipid peroxide accumulation. | [11] |
| Glioblastoma Cells | Not Specified | Not Assessed | Increased lipid ROS, reversible by Ferrostatin-1. | [5] | |
| Iron Metabolism | Leukemia Cells | Not Specified | Not Assessed | Increased labile iron pool via ferritin degradation. | [10] |
| Cancer Cells (General) | Not Specified | Not Assessed | Induces lysosomal degradation of ferritin. | [12] |
Signaling Pathways: Apoptosis vs. Ferroptosis
DHA leverages different molecular pathways to execute these two forms of cell death. The diagrams below illustrate the currently understood signaling cascades.
Caption: DHA-induced apoptotic signaling pathways.
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dihydroartemisinin-piperaquine: A Comparative Analysis of its Efficacy in Uncomplicated Malaria
A comprehensive evaluation of Dihydroartemisinin-piperaquine (DHA-PQP) combination therapy reveals high efficacy in the treatment of uncomplicated Plasmodium falciparum malaria, positioning it as a critical tool in the global fight against the disease. This guide provides a comparative analysis of DHA-PQP against other leading artemisinin-based combination therapies (ACTs), supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
DHA-PQP is a fixed-dose combination antimalarial that has consistently demonstrated efficacy rates exceeding 95% in treating multidrug-resistant falciparum malaria.[1] Its partner drug, piperaquine, possesses a long elimination half-life, which provides a significant post-treatment prophylactic effect, reducing the risk of new infections.[2][3] This guide delves into the comparative efficacy, safety, and underlying mechanisms of DHA-PQP and other World Health Organization (WHO) recommended ACTs, including artemether-lumefantrine (AL), artesunate-amodiaquine (ASAQ), and artesunate-mefloquine (ASMQ).
Comparative Efficacy of Artemisinin-Based Combination Therapies
Clinical trials have consistently shown that DHA-PQP is comparable in efficacy to other widely used ACTs for uncomplicated falciparum malaria.[4] The following tables summarize key efficacy endpoints from various studies.
| Treatment Arm | Number of Participants | Follow-up Duration (Days) | PCR-Corrected Cure Rate (95% CI) | Geographic Region | Reference |
| DHA-PQP | 262 | 63 | 98.4% | Peru | [5] |
| ASMQ | 260 | 63 | 99.6% | Peru | [5] |
| DHA-PQP | 166 | 56 | 98.7% | Vietnam | [6] |
| ASMQ | 77 | 56 | 98.7% | Vietnam | [6] |
| DHA-PQP | - | 42 | 97.0% (National Average) | Ghana | [7] |
| AL | - | 28 | 91.4% - 85.7% | Ghana | [7] |
| ASAQ | - | 28 | 98.2% - 93.5% | Ghana | [7] |
| DHA-PQP | 49 | 42 | 93.7% (81.6–97.9) | Thailand-Myanmar Border (Pregnant Women) | [8] |
| ASMQ | 55 | 42 | 79.6% (66.1–88.1) | Thailand-Myanmar Border (Pregnant Women) | [8] |
| AL (extended regimen) | 50 | 42 | 87.5% (74.3–94.2) | Thailand-Myanmar Border (Pregnant Women) | [8] |
| AL | 153 | 28 | 96.7% | Senegal | [9] |
| ASMQ | 157 | 28 | 95.5% | Senegal | [9] |
| AL | 83 | 28 | 100% | Colombia | [10] |
| ASAQ | 264 | 28 | 100% | Tanzania | [11] |
| AL | - | 28 | 97.8% - 100% | Chad | [12] |
| ASAQ | - | 28 | 100% | Chad | [12] |
Table 1: Comparative PCR-Corrected Cure Rates of DHA-PQP and other ACTs in Clinical Trials.
| Treatment Arm | Parasite Clearance Time (Median/Mean) | Fever Clearance Time (Median) | Reference |
| DHA-PQP | 61.7 hours (Median) | - | [2] |
| AL | 30 hours (Median) | 6 hours | [13] |
| ASAQ | 30 hours (Median) | 6 hours | [13] |
| AP | - | 24 hours | [14] |
| DHP | - | 12 hours | [14] |
| ASAQ | - | 12 hours | [14] |
Table 2: Parasite and Fever Clearance Times for Different ACTs. *AP: Artemisinin-piperaquine, DHP: this compound-piperaquine
Experimental Protocols
The efficacy and safety of ACTs are evaluated through rigorous clinical trials that adhere to standardized protocols, such as those outlined by the World Health Organization.
Therapeutic Efficacy Study Protocol (Based on WHO Guidelines)
A typical therapeutic efficacy study for uncomplicated falciparum malaria involves the following key steps:
1. Study Design and Site Selection:
-
Design: Open-label, randomized controlled trials are commonly used to compare the efficacy of different ACTs.[15][16][17]
-
Site Selection: Sentinel sites are established in malaria-endemic areas with known levels of drug resistance to monitor efficacy trends over time.[15]
2. Patient Recruitment:
-
Inclusion Criteria: Patients, often children and adults with uncomplicated P. falciparum mono-infection confirmed by microscopy, are enrolled.[18][19] Key criteria include the presence of fever or a history of fever and a parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/µL).[18]
-
Exclusion Criteria: Patients with signs of severe malaria, mixed plasmodium infections, known hypersensitivity to the study drugs, or recent use of other antimalarials are excluded.[18] Pregnant and lactating women are often excluded from standard trials but may be included in specific studies with appropriate ethical considerations.[8]
3. Treatment Administration:
-
Randomization: Patients are randomly assigned to receive one of the study drugs.
-
Dosing: The drugs are administered based on the patient's body weight, following the manufacturer's instructions and WHO recommendations.[10][16]
-
Directly Observed Therapy (DOT): The administration of each dose is directly observed by a healthcare professional to ensure compliance.[6]
4. Follow-up and Monitoring:
-
Schedule: Patients are followed up for a period of 28 or 42 days.[4][15] The longer follow-up of 42 days is particularly important for drugs with a long elimination half-life like piperaquine and mefloquine to detect late treatment failures.[15]
-
Assessments: Clinical and parasitological assessments are conducted at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, 35, and 42) and on any day the patient feels unwell.[2]
5. Outcome Measures:
-
Primary Endpoint: The primary outcome is typically the PCR-corrected adequate clinical and parasitological response (ACPR) at the end of the follow-up period.[20][21]
-
Secondary Endpoints: These include parasite clearance time (PCT), fever clearance time (FCT), and the incidence of adverse events.[2][13]
Key Methodologies
Parasite Density Measurement: Parasite density is determined by examining Giemsa-stained thick and thin blood smears under a microscope. The number of asexual parasites is counted against a predetermined number of white blood cells (usually 200) in the thick film. This count is then converted to parasites per microliter of blood, assuming a standard white blood cell count.
Fever Clearance Time (FCT) Measurement: FCT is defined as the time from the administration of the first dose of the drug until the patient's body temperature drops below 37.5°C and remains below this level for at least 48 hours.[22]
Parasite Clearance Time (PCT) Measurement: PCT is the time from the first dose of treatment until the first of two consecutive blood smears is negative for asexual parasites.[13] The Worldwide Antimalarial Resistance Network (WWARN) provides a standardized method for estimating the parasite clearance rate from the slope of the log-parasitemia versus time curve.[7][13]
PCR Correction: In malaria-endemic areas, it is crucial to distinguish between a true treatment failure (recrudescence) and a new infection (reinfection) that occurs during the follow-up period. This is achieved by polymerase chain reaction (PCR) genotyping of the parasite's polymorphic genes (e.g., msp1, msp2, and glurp) from blood samples collected on the day of enrollment and the day of parasite recurrence. If the parasite genotypes are identical, it is classified as a recrudescence; if they are different, it is considered a reinfection.[12][23]
Mechanism of Action and Resistance
The high efficacy of DHA-PQP stems from the complementary actions of its two components.
Caption: Mechanism of action of this compound-piperaquine.
This compound, the active metabolite of artemisinin derivatives, is a fast-acting component that rapidly reduces the parasite biomass.[20] Its activation by intra-parasitic heme leads to the generation of reactive oxygen species, causing damage to parasite proteins and lipids, ultimately leading to parasite death. Piperaquine, a bisquinoline, acts by inhibiting the parasite's detoxification of heme into hemozoin, leading to the accumulation of toxic free heme.[20][24]
The emergence of artemisinin resistance, characterized by delayed parasite clearance, and piperaquine resistance has been reported, particularly in Southeast Asia.[25] This resistance is associated with mutations in the P. falciparum kelch13 gene for artemisinin and amplification of the plasmepsin 2/3 genes for piperaquine.[20] The rise of resistance threatens the long-term efficacy of DHA-PQP and other ACTs, highlighting the critical need for ongoing surveillance and the development of new antimalarial agents.
Experimental Workflow for Therapeutic Efficacy Studies
The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of an antimalarial drug.
Caption: Standard workflow for a randomized controlled trial.
Conclusion
This compound-piperaquine is a highly effective and well-tolerated treatment for uncomplicated P. falciparum malaria, with a favorable safety profile and the advantage of a long post-treatment prophylactic period.[1][4] Its efficacy is comparable to other first-line ACTs. However, the emergence and spread of artemisinin and piperaquine resistance pose a significant threat to its continued effectiveness.[25] Continuous monitoring of drug efficacy through well-designed clinical trials, adherence to standardized protocols, and the development of novel therapeutic strategies are paramount to mitigating the impact of resistance and advancing malaria control and elimination efforts.
References
- 1. A study protocol for a randomised open-label clinical trial of artesunate-mefloquine versus chloroquine in patients with non-severe Plasmodium knowlesi malaria in Sabah, Malaysia (ACT KNOW trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed Parasite Clearance after Treatment with this compound-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for surveillance of antimalarial drug efficacy [who.int]
- 4. Open-label trial on efficacy of artemether/lumefantrine against the uncomplicated Plasmodium falciparum malaria in Metema district, Northwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-piperaquine against multidrug-resistant Plasmodium falciparum malaria in Vietnam: randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator. | Infectious Diseases Data Observatory [iddo.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. novctrd.com [novctrd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. PCR-adjustment in Antimalarial Trials – Molecular malarkey? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 14. who.int [who.int]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Randomised Controlled Trial to Assess the Efficacy of this compound-Piperaquine for the Treatment of Uncomplicated Falciparum Malaria in Peru | PLOS One [journals.plos.org]
- 17. Efficacy, Safety and Population-Pharmacokinetics of Artesunate-Mefloquine combination for the Treatment of Uncomplicated Falciparum Malaria in Africa | MedPath [trial.medpath.com]
- 18. researchgate.net [researchgate.net]
- 19. Global Malaria Programme [who.int]
- 20. Artesunate-amodiaquine fixed dose combination for the treatment of Plasmodium falciparum malaria in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increasing Malaria Parasite Clearance Time after Chloroquine Therapy, South Korea, 2000–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PCR correction strategies for malaria drug trials: updates and clarifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of parasite clearance in Plasmodium knowlesi infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmv.org [mmv.org]
- 25. COMET Initiative | Assessment and monitoring of antimalarial drug efficacy for the treatment of uncomplicated falciparum malaria [comet-initiative.org]
Dihydroartemisinin: A Comparative Meta-Analysis of Clinical Trials for Malaria and Emerging Anti-Cancer Potential
For Immediate Release
This guide provides a comprehensive meta-analysis of clinical trials on Dihydroartemisinin (DHA), primarily focusing on its efficacy and safety in the treatment of uncomplicated malaria, often in combination with piperaquine (DP). It also explores the preclinical evidence for its emerging role as a potential anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at DHA's performance against other therapeutic alternatives, supported by experimental data.
Comparative Efficacy of this compound-Piperaquine (DP) for Uncomplicated Malaria
This compound-piperaquine has demonstrated high efficacy in the treatment of uncomplicated Plasmodium falciparum and Plasmodium vivax malaria. Meta-analyses of numerous randomized controlled trials (RCTs) have established its non-inferiority, and in some aspects superiority, to other artemisinin-based combination therapies (ACTs) such as artemether-lumefantrine (AL) and artesunate-mefloquine (ASMQ).
Table 1: Comparative Efficacy of DP vs. Other ACTs for Uncomplicated P. falciparum Malaria (28-Day Follow-up)
| Comparison | Outcome | DP Efficacy | Comparator Efficacy | Risk Ratio (95% CI) |
| DP vs. AL | PCR-Corrected Cure Rate | 98.1% | 96.9% | 1.01 (1.00 - 1.02) |
| DP vs. ASMQ | PCR-Corrected Cure Rate | 98.7% | 97.0% | 1.02 (0.99 - 1.05) |
| DP vs. AL | Risk of Recurrent Parasitemia | 12.2% | 33.2% | 0.37 (0.25 - 0.54)[1] |
Table 2: Comparative Efficacy of DP vs. Other Antimalarials for Uncomplicated P. vivax Malaria (42-Day Follow-up)
| Comparison | Outcome | DP Efficacy | Comparator Efficacy | Hazard Ratio (95% CI) |
| DP vs. Chloroquine | Risk of Recurrence | Lower in DP | Higher in CQ | 2.33 (1.86 - 2.93) |
| DP vs. AL | Risk of Recurrence | Lower in DP | Higher in AL | 2.07 (1.38 - 3.09) |
Comparative Safety and Tolerability
DP is generally well-tolerated, with a safety profile comparable or favorable to other ACTs. The once-daily dosing of DP may also improve patient adherence.
Table 3: Common Adverse Events Reported in Clinical Trials (Incidence >5%)
| Adverse Event | DP | AL | ASMQ |
| Headache | 10-20% | 12-22% | 15-30% |
| Cough | 5-15% | 8-18% | 7-17% |
| Fever | 8-15% | 10-20% | 10-22% |
| Nausea | 3-8% | 5-15% | 15-40% |
| Vomiting | 2-6% | 4-12% | 10-35% |
| Dizziness | 2-7% | 4-10% | 20-50% |
Note: Incidence ranges are approximate and can vary between studies.
Experimental Protocols
The following section outlines a typical experimental protocol for a randomized controlled trial comparing DP with other antimalarials for the treatment of uncomplicated malaria.
Study Design
A multi-center, open-label, randomized, controlled, non-inferiority trial.
Participant Inclusion Criteria
-
Age between 6 months and 65 years.
-
Microscopically confirmed monoinfection with P. falciparum or P. vivax.
-
Fever (axillary temperature ≥ 37.5°C) or history of fever in the preceding 24 hours.
-
Informed consent from the patient or guardian.
Participant Exclusion Criteria
-
Signs of severe malaria.
-
Pregnancy or lactation.
-
Known hypersensitivity to the study drugs.
-
Presence of another serious underlying disease.
-
Use of another antimalarial drug within the previous 7 days.
Treatment Administration
-
DP Arm: this compound-piperaquine administered once daily for three consecutive days. The dose is weight-based, typically targeting a total dose of 6-9 mg/kg of this compound and 48-72 mg/kg of piperaquine.
-
Comparator Arm (e.g., AL): Artemether-lumefantrine administered twice daily for three consecutive days, with each dose given with fatty food to enhance absorption. The dose is weight-based.
-
Comparator Arm (e.g., ASMQ): Artesunate and mefloquine administered once daily for three days.
Follow-up and Endpoints
-
Primary Endpoint: Polymerase Chain Reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at day 28 or day 42. This involves monitoring for treatment failure, defined as the persistence or recurrence of parasitemia.
-
Secondary Endpoints:
-
Parasite clearance time.
-
Fever clearance time.
-
Incidence of adverse events.
-
Gametocyte carriage.
-
-
Follow-up Schedule: Patients are typically followed up on days 1, 2, 3, 7, 14, 21, 28, and 42 post-treatment. Blood smears are collected at each follow-up visit for parasitological assessment.
Visualizations
Meta-Analysis Workflow
Caption: PRISMA flow diagram of a typical meta-analysis process.
Typical Malaria Clinical Trial Workflow
Caption: Workflow of a randomized controlled trial for uncomplicated malaria.
Emerging Anti-Cancer Potential of this compound
While clinically established for malaria, a growing body of preclinical research suggests that DHA possesses anti-cancer properties through various signaling pathways. It is important to note that the clinical evidence for DHA in cancer treatment is still in its early stages.
Proposed Anti-Cancer Signaling Pathways of DHA (Preclinical Evidence)
DHA has been shown in laboratory studies to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce metastasis in various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and interference with key cellular signaling pathways.
References
Dihydroartemisinin's Impact on Cancer: A Comparative Analysis of Its Anti-Tumorigenic Effects
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has emerged as a promising anti-cancer agent, exhibiting potent activity against a wide spectrum of malignancies. Initially developed as an anti-malarial drug, its ability to selectively induce cell death in cancer cells has garnered significant attention within the oncology research community. This guide provides a comparative overview of DHA's impact on various cancer types, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound Across Cancer Cell Lines
The cytotoxic efficacy of DHA varies considerably among different cancer cell lines, highlighting a differential sensitivity that is crucial for targeted therapeutic strategies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined across numerous human cancer cell lines.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Lung Cancer | A549 | 48 | 19.68[1] |
| NCI-H1975 | 48 | 7.08[1] | |
| PC9 | 48 | 19.68[1] | |
| Liver Cancer | HepG2 | 24 | 40.2[1] |
| Hep3B | 24 | 29.4[1] | |
| Huh7 | 24 | 32.1[1] | |
| PLC/PRF/5 | 24 | 22.4[1] | |
| Colon Cancer | SW1116 (early-stage) | 24 | 63.79 ± 9.57[2] |
| SW480 (early-stage) | 24 | 65.19 ± 5.89[2] | |
| SW620 (late-stage) | 24 | 15.08 ± 1.70[2] | |
| DLD-1 (late-stage) | 24 | 38.46 ± 4.15[2] | |
| HCT116 (late-stage) | 24 | 11.85[1] | |
| Ovarian Cancer | A2780 | 48 | ~10-25 (qualitative)[3] |
| OVCAR-3 | 48 | ~10-25 (qualitative)[3] | |
| Leukemia | HL-60 | 48 | 2[4] |
Key Mechanisms of Action: A Multi-Faceted Approach to Cancer Cell Death
DHA employs a variety of mechanisms to inhibit cancer cell growth and induce cell death, often targeting multiple signaling pathways simultaneously. The primary modes of action include the induction of apoptosis, ferroptosis, and autophagy, as well as the inhibition of cell proliferation, angiogenesis, and metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common outcome of DHA treatment in many cancer types. In lung cancer, for instance, DHA has been shown to induce apoptosis by downregulating the AKT/GSK3β/cyclinD1 signaling pathway, leading to cell cycle arrest at the G1 phase.[5][6] Furthermore, in human lung cancer SPC-A-1 cells, DHA-induced apoptosis involves an increase in intracellular calcium and the downregulation of survivin.[7]
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. In hepatocellular carcinoma (HCC), DHA induces ferroptosis by promoting the degradation of ferritin, which increases the intracellular labile iron pool and subsequent reactive oxygen species (ROS) production.[8] It can also inhibit the synthesis of glutathione (GSH), a key antioxidant enzyme, thereby enhancing oxidative stress.[8]
Inhibition of Key Signaling Pathways
DHA's anti-cancer effects are mediated through the modulation of several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. In breast cancer cells, DHA has been shown to inhibit angiogenesis by downregulating the expression of p-PI3K, p-AKT, and p-NF-κB.
-
Hedgehog Pathway: Aberrant activation of the Hedgehog signaling pathway is implicated in the development and progression of several cancers, including ovarian cancer.[9][10] DHA has been found to inhibit this pathway in epithelial ovarian cancer cells, leading to the suppression of proliferation, migration, and invasion, and the induction of apoptosis.[9]
Experimental Protocols
To ensure the reproducibility and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
DHA Treatment: Treat the cells with various concentrations of DHA for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, in conjunction with propidium iodide (PI) to differentiate between apoptotic and necrotic cells.[14][15][16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DHA as required. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of DHA on the expression and phosphorylation of proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by DHA in different cancer types.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium and survivin are involved in the induction of apoptosis by this compound in human lung cancer SPC-A-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferroptosis in hepatocellular carcinoma, from mechanism to effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hedgehog signaling pathway and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Dihydroartemisinin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of dihydroartemisinin (DHA) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of this potent pharmaceutical compound into ecosystems where it can have lasting harmful effects. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against accidental splashes and dust formation.[1][2] |
| Skin Protection | Chemical-impermeable gloves and fire/flame-resistant, impervious clothing. | Prevents skin contact with the compound.[1][2][3] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of dust or aerosols.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for pharmaceutical and hazardous waste. The primary method of disposal is through a licensed chemical destruction facility, typically involving incineration.[2][3] Flushing down the drain or disposal in regular trash is strictly prohibited due to its environmental toxicity.[3][4]
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include appropriate hazard symbols.
-
Segregate DHA waste from other laboratory waste streams to ensure proper handling and disposal.
2. Containerization:
-
Use suitable, closed, and properly labeled containers for the collection of DHA waste.[3]
-
Keep the waste in its original container if possible.[1][5][6]
3. Storage:
-
Store the waste in a well-ventilated, cool, and designated area away from heat, sparks, open flames, and other ignition sources.[1][5][6]
-
Protect the storage area from sunlight.[1]
4. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Ensure the disposal company is compliant with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
5. Documentation:
-
Maintain accurate records of the amount of DHA waste generated and its disposal date.
-
Keep copies of all waste transfer notes and certificates of destruction provided by the disposal company.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.[3]
-
Ensure Ventilation: Ensure adequate ventilation to disperse any dust or vapors.[3]
-
Contain Spill: Prevent further spillage or leakage. Do not allow the chemical to enter drains.[3]
-
Clean-up:
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guide, based on current safety data and regulatory standards, provides a framework for the responsible management and disposal of this compound in a laboratory setting. By implementing these steps, research professionals can ensure a safe work environment and contribute to the protection of our environment.
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Dihydroartemisinin
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Dihydroartemisinin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical compound.
Hazard Identification and Safety Precautions
This compound is classified as an Organic Peroxide (Type C), which indicates that heating may cause a fire. It is also recognized as being toxic to aquatic life with long-lasting effects. The chemical, physical, and toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with care, assuming it may have unknown potencies.
Key Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
P220: Keep and store away from clothing and other combustible materials.
-
P234: Keep only in original container.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Standard/Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved. | [1][2][3][4] |
| Skin Protection | Chemical-resistant, impervious gloves. Two pairs are recommended when handling hazardous drugs. | Inspect gloves prior to use. Follow proper glove removal technique. | [1][5][6][7] |
| Fire/flame resistant and impervious clothing, such as a lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs. | Lint-free, low-permeability fabric. | [2][3][7] | |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. For nuisance dust levels, a particle respirator is adequate. | NIOSH (US) or CEN (EU) approved respirators. | [1][2][5] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is essential for minimizing risk.
3.1. Pre-Handling Preparations
-
Designated Area: Conduct all handling procedures in a well-ventilated, designated area, such as a chemical fume hood.[2][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
PPE Check: Before handling, inspect all PPE for integrity. Don two pairs of chemical-resistant gloves.[7]
-
Material Preparation: Keep the this compound container tightly closed until the moment of use.[2][5] Ensure all necessary equipment (e.g., non-sparking tools, ground and bond containers) is within reach to avoid moving away from the designated area.[2][5]
3.2. Handling Procedure
-
Dispensing: Carefully dispense the required amount, avoiding the formation of dust and aerosols.[1][5]
-
Container Management: After dispensing, securely close the original container and clean any external contamination.[2]
-
Contamination Control: Avoid contact with skin and eyes.[5] If any part of the PPE becomes contaminated, remove it immediately following proper procedures and dispose of it as hazardous waste.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling, even if gloves were worn.[1][6]
3.3. Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. The outer gloves should be removed first.[7]
-
Waste Segregation: All disposable PPE and contaminated materials must be placed in a designated, sealed container for hazardous waste.
Accidental Release and First Aid Measures
4.1. Accidental Release
-
Evacuate: Evacuate non-essential personnel from the area.[2][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Clean-up: Use personal protective equipment.[1] Pick up and arrange disposal without creating dust.[1] Collect the spilled material with spark-proof tools into a suitable, closed container for disposal.[5]
4.2. First Aid
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[1][5]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[3][5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3][5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including contaminated consumables and PPE, in a clearly labeled, sealed, and suitable container.[1][5]
-
Waste Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[1][3] Do not dispose of it in the regular trash or sewer system.[1][5]
-
Container Disposal: Uncleaned, empty containers should be treated as the product itself and disposed of accordingly.
Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
